molecular formula C57H106O6 B142905 1,2-Dioleoyl-3-stearoylglycerol CAS No. 2410-28-8

1,2-Dioleoyl-3-stearoylglycerol

Cat. No.: B142905
CAS No.: 2410-28-8
M. Wt: 887.4 g/mol
InChI Key: RYNHWWNZNIGDAQ-CDAVXRBQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dioleoyl-3-stearoyl-rac-glycerol is a defined triacylglycerol (TAG) of significant interest in biochemical and biophysical research. Its specific structure, featuring two unsaturated oleic acid chains and one saturated stearic acid chain, serves as a critical model compound for investigating the intricate relationship between lipid structure and membrane properties. Studies on analogous lipid systems have demonstrated that the degree of fatty acid saturation can remarkably influence membrane fluidity and the insertion efficiency of acyltransferases like PlsX, which are pivotal in phospholipid biosynthesis . This makes the compound a valuable tool for probing lipid-protein interactions and membrane dynamics. In the field of bioenergy, this TAG is relevant as a model compound in the study of microbial production of lipids for advanced renewable fuels. Research efforts have focused on engineering oleaginous microorganisms, such as Rhodococcus opacus , to efficiently convert substrates like glycerol into triacylglycerols . The resulting microbial TAGs, which often consist of similar C16 and C18 fatty acid series, are promising precursors for the production of hydrocarbon-based biofuels that are virtually identical to petroleum-derived fuels . Furthermore, 1,2-Dioleoyl-3-stearoyl-rac-glycerol is naturally present in various vegetable oils, including sunflower, corn, and soybean oils . Its well-characterized structure makes it an ideal standard for analytical chemistry applications. Researchers use it in techniques like high-performance liquid chromatography (HPLC) to identify and quantify triacylglycerol species in complex lipid mixtures, which is essential for food science, authenticity studies, and nutritional research . The compound's defined composition also provides a basis for studying lipid metabolism and the role of specific fatty acid regioisomers in biological systems.

Properties

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25-,30-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNHWWNZNIGDAQ-CDAVXRBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H106O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301304862
Record name 1,2-Dioleoyl-3-stearoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

887.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2410-28-8
Record name 1,2-Dioleoyl-3-stearoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2410-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dioleoyl-3-stearoylglycerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301304862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,2-Dioleoyl-3-stearoylglycerol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Engineering Lipid Matrices for Advanced Drug Delivery Systems[1][2][3][4]

Executive Summary

1,2-Dioleoyl-3-stearoylglycerol (OOS) represents a critical class of structured triacylglycerols (TAGs) utilized in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).[1][2][3][4] Unlike homogenous triglycerides (e.g., Tristearin), OOS possesses a distinct regiochemistry—two unsaturated oleic acid chains at the sn-1 and sn-2 positions and a saturated stearic acid at the sn-3 position.[1][2][3][4] This asymmetry creates a "molecular imperfection" within lipid matrices, preventing the formation of perfect crystalline lattices.[3][4] For drug developers, this property is paramount: it increases drug loading capacity (DLC) and minimizes the "drug expulsion" phenomenon often observed during storage of highly crystalline lipid nanoparticles.[1][2][3][4]

Section 1: Physicochemical Identity & Core Specifications[2]

The precise characterization of OOS is essential for regulatory compliance and formulation stability.[2][3][4] The following data establishes the baseline identity for pharmaceutical-grade OOS.

ParameterSpecificationTechnical Note
Chemical Name 1,2-Dioleoyl-3-stearoyl-rac-glycerolThe rac designation indicates a racemic mixture at the sn-2 position, common in synthetic standards.[1][2][3][4]
Common Abbreviation OOS (Olein-Olein-Stearin)Used in lipidomic profiling and food science.[1][2][3]
CAS Number 2410-28-8 Primary identifier for the racemic mixture.[1][2][3][5]
Molecular Formula C₅₇H₁₀₆O₆
Molecular Weight 887.47 g/mol Exact mass: 886.799
Melting Point 21.8°C – 24.0°CLow-melting solid.[1][2][3][4] Exists as a semi-solid at ambient temperature, making it ideal for NLC liquid cores.[3][4]
HLB Value ~1-2 (Lipophilic)Requires surfactant stabilization (e.g., Poloxamer 188, Tween 80) in aqueous dispersions.[1][3][4]
Solubility Chloroform, Hexane, THFInsoluble in water.[3][4]
Section 2: Synthesis & Manufacturing Pathways[2]

High-purity OOS is rarely extracted from natural sources due to the complexity of separating it from isomeric TAGs (e.g., SOS or OSO).[1][2][3][4] Two primary manufacturing routes exist:

1. Chemo-Enzymatic Synthesis (Preferred for Pharma)

This method utilizes sn-1,3 regiospecific lipases (e.g., Rhizomucor miehei lipase) to enforce structural precision.[1][2][3][4]

  • Mechanism: Acidolysis of Triolein with Stearic Acid.[3][4]

  • Advantage: Minimizes acyl migration, ensuring the stearic acid is positioned correctly at sn-3 (or sn-1/3 in non-specific protocols), maintaining the desired melting profile.[1][2][3][4]

2. Chemical Synthesis

Involves the reaction of 1,2-dioleoyl-sn-glycerol with stearoyl chloride.[1][2][3][4]

  • Risk: Higher probability of acyl migration leading to 1,3-dioleoyl-2-stearoylglycerol, which has significantly different crystallization kinetics.[1][2][3][4]

Section 3: Applications in Lipid Nanoparticles (LNPs)

OOS is not merely a filler; it is a crystallinity modulator .[3][4]

The Mechanism of Imperfection: In SLNs composed purely of Tristearin (SSS), the lipid recrystallizes into a perfect


-modification lattice during storage.[1][2][3][4] This tight packing expels the encapsulated drug molecules to the particle surface, leading to "burst release" and instability.[3][4]
  • The OOS Solution: When OOS is blended with high-melting lipids (e.g., Precirol® ATO 5 or Tristearin), the oleic acid moieties ("kinks" in the chain) disrupt the crystal lattice.[1][2][3][4]

  • Result: The formation of a Nanostructured Lipid Carrier (NLC) with a disordered matrix, providing "pockets" for the drug to reside permanently.[1][3][4]

DOT Diagram: OOS Role in NLC Formation

NLC_Formation cluster_0 Lipid Phase Composition SolidLipid Solid Lipid (e.g., Tristearin) High Crystallinity Melting Melt Blend @ 75°C (Homogenous Lipid Phase) SolidLipid->Melting LiquidLipid Liquid/Semi-Solid Lipid (OOS - CAS 2410-28-8) Lattice Disruptor LiquidLipid->Melting API Hydrophobic API (Drug) API->Melting Emulsification High Shear Emulsification (with Aqueous Surfactant) Melting->Emulsification Cooling Controlled Cooling (Recrystallization) Emulsification->Cooling Result_SLN Standard SLN (Perfect Crystal) Drug Expulsion Risk Cooling->Result_SLN Without OOS Result_NLC OOS-Modified NLC (Imperfect Matrix) High Drug Load & Stability Cooling->Result_NLC With OOS

Caption: OOS acts as a lattice disruptor in NLCs, preventing perfect crystallization and enhancing drug retention.[1][2][3][4]

Section 4: Experimental Protocol
Preparation of OOS-Enriched Nanostructured Lipid Carriers (NLCs)

Objective: Synthesize stable NLCs with a mean particle size (Z-average) < 200 nm and Polydispersity Index (PDI) < 0.2.

Materials:

  • Solid Lipid: Precirol® ATO 5 (Glyceryl distearate)[1][2][4]

  • Liquid Lipid: This compound (OOS) [1][2][3][4]

  • Surfactant: Poloxamer 188[1][2][4]

  • Aqueous Phase: Milli-Q Water[1][2][3][4]

Methodology: Hot High-Pressure Homogenization (HPH) [1][2][3][4]

  • Lipid Phase Preparation:

    • Weigh 3.0 g of Precirol and 1.0 g of OOS (3:1 ratio).[1][4]

    • Heat to 75°C (approx. 10°C above the melting point of the solid lipid).[1][3][4]

    • Dissolve 100 mg of hydrophobic API (e.g., Curcumin or Ibuprofen) into the melt.[1][3][4] Stir until optically clear.

    • Why: The 3:1 ratio ensures the particle remains solid at body temperature while OOS provides sufficient disorder.[2][4]

  • Aqueous Phase Preparation:

    • Dissolve 2.5% (w/v) Poloxamer 188 in 46 mL of Milli-Q water.[1][2][3][4]

    • Heat to 75°C (Isothermal processing is critical to prevent premature crystallization).[1][2][3][4]

  • Pre-Emulsification:

    • Add the aqueous phase to the lipid phase under high-shear mixing (Ultra-Turrax) at 12,000 rpm for 2 minutes.

    • Observation: A milky white coarse emulsion forms.[2][3][4]

  • High-Pressure Homogenization (The Critical Step):

    • Pass the pre-emulsion through a piston-gap homogenizer (e.g., Avestin EmulsiFlex).[1][2][3][4]

    • Cycles: 3 cycles at 500 bar, followed by 2 cycles at 1000 bar.

    • Thermostat: Maintain homogenizer block at 80°C.

  • Controlled Solidification:

    • Collect the hot nano-emulsion.[1][2][3][4]

    • Cool efficiently to room temperature (25°C). Do not shock-cool (e.g., liquid nitrogen) as this creates unstable

      
      -crystals that will polymorphically transition later, expelling the drug.[1][2][3][4]
      

Self-Validating QC Checks:

  • Check 1 (Size): Dynamic Light Scattering (DLS). If PDI > 0.25, the homogenization pressure was insufficient or lipid concentration is too high.[3][4]

  • Check 2 (Stability): Differential Scanning Calorimetry (DSC).[1][2][4] Analyze the melting enthalpy. A suppressed melting peak compared to pure Precirol indicates successful integration of OOS into the matrix.[2][3][4]

Section 5: Analytical Characterization[1][2]

To verify the integrity of this compound in your formulation, use the following LC-MS/MS parameters.

Table 1: LC-MS/MS Transition Parameters for OOS

Precursor Ion (m/z)AdductProduct Ions (m/z)Collision Energy (eV)Identification Logic
904.8 [M+NH₄]⁺603.525Loss of Oleic Acid (sn-1/sn-2)
605.525Loss of Stearic Acid (sn-3)
339.335Stearic Acid acylium ion

Note: The ratio of fragment ions 603.5 (loss of oleic) to 605.5 (loss of stearic) helps confirm the stoichiometry of 2:1 Oleic:Stearic.[1][2][4]

References
  • PubChem. (2024).[1][3][4] this compound Compound Summary. National Library of Medicine.[2][3][4] Retrieved from [Link][1][2][4]

  • Müller, R. H., et al. (2002).[1][3][4] Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews. (Contextual grounding for NLC mechanism).

  • EPA CompTox. (2024).[1][2][3][4] this compound Dashboard. Retrieved from [Link][1][2][4]

Sources

Technical Guide: Occurrence and Impact of 1,2-Dioleoyl-3-stearoylglycerol in Natural Cocoa Butter

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,2-Dioleoyl-3-stearoylglycerol (sn-OOS/SOO) , a critical minor triacylglycerol (TAG) in natural cocoa butter. This document is structured for researchers and drug development professionals, focusing on occurrence, thermodynamic impact, and analytical quantification.

Executive Summary

While natural cocoa butter (CB) is defined by its symmetric monounsaturated triacylglycerols (SOS, POS, POP), the "liquid fraction"—specifically This compound (sn-OOS) —acts as a pivotal modifier of rheology and polymorphism. Unlike the crystalline lattice-builders (SOS), sn-OOS functions as a solvent impurity within the crystal matrix. Its abundance, varying significantly by geographical origin (2–8%), dictates the "softness" of the butter, the kinetics of polymorphic transitions (Form V


 VI), and the release profiles of lipid-based drug delivery systems.

Part 1: Molecular Architecture and Natural Occurrence

Structural Definition

In the stereospecific numbering (sn) system of glycerol, cocoa butter exhibits a strict regiospecificity: saturated fatty acids (Stearic, Palmitic) preferentially occupy the sn-1 and sn-3 positions, while unsaturated fatty acids (Oleic, Linoleic) occupy the sn-2 position.

The molecule This compound (often abbreviated as SOO or OOS ) represents a di-unsaturated TAG where:

  • sn-1: Oleic Acid (C18:1)[1]

  • sn-2: Oleic Acid (C18:1)[1]

  • sn-3: Stearic Acid (C18:0)[1]

This specific configuration (U-U-S) disrupts the dense packing efficiency seen in the major S-U-S components (like 1,3-distearoyl-2-oleoylglycerol), acting as a "molecular wedge" that lowers the melting point and increases the liquid fat content (LFC) at ambient temperatures.

Geographical Variance and Abundance

The concentration of sn-OOS is the primary chemical differentiator between "hard" (Asian/West African) and "soft" (South American) cocoa butters.

Table 1: Comparative Abundance of sn-OOS in Global Cocoa Butters

OriginClassificationsn-OOS Content (%)Major TAGs (POS/SOS/POP)Physical Characteristic
Malaysia Hard< 3.0%> 85%Rapid crystallization; high heat resistance.
Ghana (West Africa) Standard3.0 – 5.5%~ 80-85%Balanced polymorphism; industry standard.
Brazil (Bahia) Soft6.0 – 9.0% < 75%Slow crystallization; reduced solid fat content (SFC).
Ecuador Soft/Variable5.5 – 8.0%~ 75-80%Often blended to adjust viscosity.

Data synthesized from chromatographic profiles of natural CB variants. [1][2][2][3][4][5][6][7][8]

Part 2: Thermodynamic Impact on Crystallization

The presence of this compound is not merely passive; it actively interferes with the nucleation of the desirable Form V (


) polymorph.
The "Solvent Effect" Mechanism

In a pure SOS/POS system, TAGs align in a "chair" conformation (tuning fork) to form a triple-chain length structure. sn-OOS, with its extra oleic moiety at the sn-1 position, introduces a steric "kink" that prevents it from integrating seamlessly into the S-U-S lamellar structure.

  • Eutectic Formation: sn-OOS depresses the melting point of the bulk phase via eutectic interactions. It remains liquid at temperatures where SOS/POS crystallize (

    
    
    
    
    ).
  • Kinetic Hindrance: The liquid sn-OOS fraction increases the mobility of the liquid phase, delaying the polymorphic transition from metastable Form IV (

    
    ) to stable Form V (
    
    
    
    ).
  • Bloom Migration: In aged samples, liquid sn-OOS can migrate to the surface, carrying dissolved solid TAGs, which then recrystallize as fat bloom.

Visualization of Crystallization Interference

The following diagram illustrates how sn-OOS disrupts the crystallization workflow compared to a pure S-U-S system.

CrystallizationInterference cluster_Hard Low sn-OOS (Hard CB) cluster_Soft High sn-OOS (Soft CB) Melt Molten Cocoa Butter (>40°C) Nucleation Nucleation Phase (26-28°C) Melt->Nucleation Hard_Growth Rapid Crystal Growth (SOS/POS dominate) Nucleation->Hard_Growth Standard Kinetics Soft_Interference sn-OOS acts as Solvent (Dilutes supersaturation) Nucleation->Soft_Interference High OOS content FormV Stable Form V Lattice (High SFC) Hard_Growth->FormV Soft_Interference->Hard_Growth Inhibits Slow_Growth Retarded Crystal Growth Soft_Interference->Slow_Growth Defect_Lattice Defective Lattice (Lower Melting Point) Slow_Growth->Defect_Lattice

Figure 1: Mechanism of sn-OOS interference in cocoa butter crystallization kinetics.

Part 3: Analytical Methodology (Quantification)

Quantifying this compound requires distinguishing it from its structural isomers (like sn-OSO) and separating it from the dominant S-U-S TAGs. A single-step analysis is often insufficient.

Recommended Protocol: Silver-Ion (Ag+) HPLC

Reversed-Phase HPLC (RP-HPLC) separates based on partition number (


), where sn-OOS (

) may co-elute with other species. Silver-Ion Chromatography is the gold standard as it separates based on the number and geometry of double bonds.
Step-by-Step Workflow:
  • Lipid Extraction:

    • Dissolve 100 mg of CB in 10 mL n-hexane/isopropanol (3:2 v/v).

    • Filter through 0.45

      
      m PTFE filter to remove cocoa solids.
      
  • Primary Separation (Ag-Ion HPLC):

    • Column: ChromSpher Lipids (Ag+ impregnated) or equivalent silver-ion column.

    • Mobile Phase: Gradient of n-hexane (A) and acetonitrile/isopropanol (B).

    • Mechanism: The Ag+ ions complex with the

      
      -electrons of the double bonds.
      
    • Elution Order: SSS

      
       SUS (POS/SOS) 
      
      
      
      SUU (sn-OOS)
      
      
      UUU.
  • Detection:

    • ELSD (Evaporative Light Scattering Detector): Universal detection, non-linear response (requires log-log calibration).

    • CAD (Charged Aerosol Detector): Higher sensitivity, more linear response for minor components like sn-OOS.

Regiospecific Analysis (Mass Spectrometry)

To confirm the sn-1,2 vs sn-1,3 distribution:

  • Method: LC-MS/MS with electrospray ionization (ESI).

  • Fragment Analysis: Monitor diacylglycerol (DAG) fragment ions.

    • Loss of fatty acid at sn-1/3 is energetically favored over sn-2.

    • Ratio of

      
       vs 
      
      
      
      distinguishes 1,2-dioleoyl from 1,3-dioleoyl isomers.

AnalyticalWorkflow Sample Cocoa Butter Sample Extraction L-L Extraction (Hexane/IPA) Sample->Extraction Separation Separation Strategy Extraction->Separation RP_HPLC RP-HPLC (C18) Separates by Carbon # Separation->RP_HPLC Routine QC Ag_HPLC Ag-Ion HPLC Separates by Unsaturation Separation->Ag_HPLC High Precision Result_RP Co-elution Risk (POO/OOS overlap) RP_HPLC->Result_RP Result_Ag Distinct Fraction (SSS / SUS / SUU) Ag_HPLC->Result_Ag Quant Quantification (CAD/ELSD) Result_Ag->Quant

Figure 2: Decision tree for the isolation and quantification of sn-OOS.

Part 4: Implications for Drug Development

In pharmaceutical applications, cocoa butter is a common excipient for suppositories and lipid nanoparticles. The sn-OOS content is a Critical Material Attribute (CMA).

  • Suppository Melting Time:

    • High sn-OOS formulations (e.g., utilizing Brazilian CB) will exhibit a broader melting range and lower "slip point." This is advantageous for rapid drug release but poses stability risks in tropical climates.

    • Recommendation: For controlled release, blend high-OOS CB with high-melting fractions (stearins) to normalize the phase behavior.

  • Lipid Nanoparticle (LNP) Stability:

    • When used in solid lipid nanoparticles (SLN), sn-OOS acts as a liquid lipid component that can create lattice imperfections.

    • Benefit: These imperfections increase the drug loading capacity (DLC) by preventing the formation of a perfect crystal that would expel the drug molecule.

    • Risk: Excessive sn-OOS can lead to particle agglomeration (Ostwald ripening) during storage.

References

  • Dahimi, O. et al. (2014). Comparison of the physicochemical properties of cocoa butter from different origins. Journal of Food Science and Technology. Available at: [Link]

  • Lipp, M. & Anklam, E. (1998). Review of cocoa butter and alternative fats for use in chocolate - Compositional data. Food Chemistry.[6][7][9][10][11][12][13] Available at: [Link]

  • Torbica, A. et al. (2006). Crystallization behavior of cocoa butter and cocoa butter equivalents.[6][14][15] Journal of Thermal Analysis and Calorimetry. Available at: [Link]

  • Foubert, I. et al. (2004). Modeling the crystallization kinetics of cocoa butter. Journal of Food Engineering. Available at: [Link]

Sources

Phase Behavior and Crystallization of OOS Structured Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Phase behavior and crystallization of OOS structured lipids Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Core Definition

1,2-dioleoyl-3-stearoyl-sn-glycerol (OOS) is a structured triacylglycerol (TAG) characterized by its asymmetric stereochemistry, containing two unsaturated oleic acid moieties (sn-1, sn-2) and one saturated stearic acid moiety (sn-3).[1] Unlike its symmetric isomer OSO (1,3-dioleoyl-2-stearoyl-sn-glycerol) or the high-melting SOS (1,3-distearoyl-2-oleoyl-sn-glycerol) found in cocoa butter, OOS exhibits unique phase behavior that bridges the gap between liquid oils and solid fats.[1]

This guide details the thermodynamics, polymorphic transitions, and kinetic pathways of OOS. It serves as a blueprint for utilizing OOS in Nanostructured Lipid Carriers (NLCs) for drug delivery and as a functional modifier in lipid-based food matrices.[1]

Physicochemical Profile & Phase Behavior[1][2][3][4][5][6][7][8]

Molecular Architecture

The asymmetry of OOS creates a "tuning fork" conformation in the crystalline state, but the presence of two cis-double bonds (oleic acid) introduces significant steric hindrance. This results in a lower melting point and slower crystallization kinetics compared to symmetric disaturated TAGs.

PropertyOOS (1,2-dioleoyl-3-stearoyl)OSO (1,3-dioleoyl-2-stearoyl)SOS (1,3-distearoyl-2-oleoyl)
Symmetry AsymmetricSymmetricSymmetric
Melting Point (β-form) ~18.0 – 21.0 °C~22.0 – 24.5 °C~34.0 – 36.5 °C
Physical State (25°C) Liquid / Semi-solidSemi-solidSolid
Dominant Polymorphs

,


,

,


,

,

Crystallization Rate Slow (Steric hindrance)ModerateFast
Polymorphic Landscape

OOS exhibits monotropic polymorphism, crystallizing into three primary forms with distinct subcell packings:

  • 
    -form (Hexagonal, H): 
    
    • Formation: Obtained via rapid cooling (>10°C/min) from the melt.

    • Characteristics: Metastable, loosely packed hexagonal subcell. Disordered aliphatic chains.

    • Melting Point: ~ -5°C to 5°C.[1]

    • XRD Signature: Single strong short-spacing peak at ~4.15 Å.[1]

  • 
    -form (Orthorhombic Perpendicular, O⊥): 
    
    • Formation: Obtained via slow cooling or solvent crystallization.

    • Characteristics: Intermediate stability. Chains packed in perpendicular planes.

    • XRD Signature: Short-spacing peaks at ~3.8 Å and ~4.2 Å.[1]

  • 
    -form (Triclinic Parallel, T//): 
    
    • Formation: Most stable form, often difficult to achieve in pure OOS without prolonged tempering or melt-mediated transformation.[1]

    • Characteristics: Tightest packing, highest melting point.

    • XRD Signature: Strong short-spacing peak at ~4.6 Å.[1]

Crystallization Kinetics & Pathways[1]

The crystallization of OOS is governed by the Ostwald Rule of Stages , where the least stable polymorph (


) forms first due to the lowest activation energy barrier, subsequently transforming to more stable forms (

).
Kinetic Pathway Diagram

The following diagram illustrates the thermodynamic transitions and experimental pathways for OOS crystallization.

OOS_Crystallization cluster_legend Thermodynamic Stability Melt Isotropic Melt (> 40°C) Alpha α-Polymorph (Hexagonal) Unstable Melt->Alpha Rapid Cooling (>10°C/min) BetaPrime β'-Polymorph (Orthorhombic) Metastable Melt->BetaPrime Slow Cooling (<1°C/min) Alpha->Melt Heating Alpha->BetaPrime Solid-State Transition (Tempering) BetaPrime->Melt Heating Beta β-Polymorph (Triclinic) Stable BetaPrime->Beta Melt-Mediated Transformation Beta->Melt Heating (Mp ~21°C)

Caption: Kinetic and thermodynamic pathways of OOS lipid crystallization. Solid lines indicate crystallization/transition; dotted lines indicate melting.

Experimental Protocols (Self-Validating Systems)

To accurately characterize OOS, a multi-technique approach is required. The following protocols are designed to be self-validating: if the XRD data contradicts the DSC endotherms, the thermal history must be re-verified.

Differential Scanning Calorimetry (DSC)

Objective: Determine melting points, crystallization temperatures, and transition enthalpies.

Protocol:

  • Sample Prep: Hermetically seal 3-5 mg of OOS in an aluminum pan.

  • Erasure of Thermal History: Heat to 80°C and hold for 10 min to ensure complete melting of all nuclei.

  • Cooling Scan: Cool at 5°C/min to -40°C.

    • Observation: Look for an exothermic peak around -15°C to -5°C (crystallization to

      
      ).[1]
      
  • Isothermal Hold: Hold at -40°C for 10 min.

  • Heating Scan: Heat at 5°C/min to 80°C.

    • Observation:

      • Exotherm at ~ -5°C (Melt of

        
        ).[1]
        
      • Endotherm immediately following (Recrystallization to

        
        ).
        
      • Final Endotherm at ~19-21°C (Melt of

        
         or 
        
        
        
        ).
X-Ray Diffraction (XRD)

Objective: Definitive identification of polymorphic forms.

Protocol:

  • Setup: Use a temperature-controlled stage (Peltier or Cryostream).[1]

  • Wide-Angle X-Ray Scattering (WAXS): Scan range

    
    .[1]
    
  • Small-Angle X-Ray Scattering (SAXS): Scan range

    
     (to determine Long Spacing/Lamellar thickness).[1]
    
  • Validation:

    • If 4.15 Å peak is dominant:

      
      -form .
      
    • If 3.80 Å and 4.20 Å peaks are dominant:

      
      -form .
      
    • If 4.60 Å peak is dominant:

      
      -form .
      
Polarized Light Microscopy (PLM) Workflow

Objective: Visual confirmation of crystal morphology (Spherulites vs. Needle-like).

PLM_Workflow Sample Molten OOS Sample (>40°C) Slide Glass Slide + Coverslip (Pre-warmed) Sample->Slide Cooling Controlled Cooling Stage (Linkam) Slide->Cooling Observation Cross-Polarized Observation Cooling->Observation Nucleation Onset Analysis Image Analysis (Fractal Dimension/Avrami) Observation->Analysis Capture Time-Lapse

Caption: PLM experimental workflow for real-time observation of OOS crystal growth.

Applications in Drug Delivery & Structured Fats[8][10][11]

Nanostructured Lipid Carriers (NLCs)

OOS is a premier candidate for the liquid lipid fraction in NLCs or as a plasticizing solid lipid .

  • Mechanism: Its asymmetric structure disrupts the perfect crystal lattice of solid lipids (like Tristearin or Cetyl Palmitate).

  • Benefit: This lattice imperfection creates "voids" where Active Pharmaceutical Ingredients (APIs) can reside, significantly increasing Drug Loading Capacity (DLC) and preventing drug expulsion during storage.

  • Formulation Ratio: Typically used at 10-30% w/w relative to the solid lipid.[1]

Cocoa Butter Equivalents (CBEs)

While SOS is the primary hard stock, OOS serves as a softening agent .

  • Function: Modulates the "snap" and melting profile.

  • Risk: Excess OOS can lead to eutectic softening, reducing heat resistance. Precise control of the OOS/SOS ratio is critical for tropical climate formulations.

References

  • Bayés-García, L., et al. (2013).[1][2] Crystallization and melting behavior of 1,3-dioleoyl-2-stearoyl-sn-glycerol and 1,2-dioleoyl-3-stearoyl-sn-glycerol. Journal of Thermal Analysis and Calorimetry.

  • Sato, K. (2001). Crystallization behaviour of fats and lipids — a review. Chemical Engineering Science.

  • Müller, R. H., et al. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews.

  • Marangoni, A. G. (2005). Fat Crystal Networks. CRC Press.

  • Zhang, L., et al. (2009).[3] Thermal and structural properties of binary mixtures of 1,3-distearoyl-2-oleoyl-glycerol (SOS) and 1,2-dioleoyl-3-stearoyl-sn-glycerol (sn-OOS). Journal of Thermal Analysis and Calorimetry.

Sources

Technical Guide: Solubility & Applications of 1,2-Dioleoyl-3-stearoylglycerol (OOS)

[1][2][3][4]

Executive Summary & Chemical Identity[1][2][3][4][5]

1,2-Dioleoyl-3-stearoylglycerol (often abbreviated as OOS or TG 18:1/18:1/18:[1][2][3][4]0) is a triacylglycerol (TAG) characterized by a glycerol backbone esterified with two unsaturated oleic acid chains (sn-1, sn-2) and one saturated stearic acid chain (sn-3).[1][2][3][4][5] Unlike phospholipids used as surface stabilizers in Lipid Nanoparticles (LNPs), OOS functions primarily as a core structural lipid in Nanostructured Lipid Carriers (NLCs) and Solid Lipid Nanoparticles (SLNs), or as a critical standard in lipidomic profiling.[3][4]

Understanding its solubility profile is non-trivial; it sits at the intersection of liquid oils and solid fats (melting point ~18–22°C), exhibiting polymorphism that complicates dissolution in semi-polar solvents.[3][4] This guide provides authoritative protocols for solubilization, handling, and application in drug delivery systems.[4]

Physicochemical Profile
ParameterDetail
Chemical Name 1,2-Dioleoyl-3-stearoyl-rac-glycerol
CAS Number 2410-28-8
Molecular Formula C₅₇H₁₀₆O₆
Molecular Weight ~887.5 g/mol
Physical State Semi-solid / Soft solid at 20°C (Polymorph dependent)
LogP (Predicted) > 15 (Highly Lipophilic)

Solubility Landscape

The solubility of OOS is governed by the "hydrophobic effect."[4] The molecule is dominated by three long hydrocarbon chains (54 carbons total), rendering the polar contribution of the three ester linkages negligible.[4]

Solvent Compatibility Matrix

Data synthesized from empirical TAG behavior and specific OOS references.[4]

Solvent ClassSolventSolubility Rating (25°C)Application Context
Halogenated Chloroform (CHCl₃)High (>100 mg/mL)Primary solvent for stock solutions and lipid film formation.[1][2][3][4][5]
Halogenated Dichloromethane (DCM)High (>100 mg/mL)Alternative to chloroform; lower boiling point.[3]
Aliphatic Hexane / HeptaneHigh (>50 mg/mL)Used in normal-phase HPLC and extraction protocols.[1][2][3][4][5]
Aromatic Toluene / BenzeneHigh Excellent for high-concentration storage.[1][2][3][4][5]
Polar Protic Ethanol (EtOH)Low / Temp.[3] Dependent Sparingly soluble at RT (<10 mg/mL).[3][4] Soluble at >40°C. Critical for LNP formulation via ethanol injection.[3][4]
Polar Protic Methanol (MeOH)Very Low Poor solvent for intact TAGs.[3] Used as a precipitant or in mobile phases mixed with non-polar solvents.[3]
Polar Aprotic AcetoneModerate / Temp.[3] Dependent Soluble when hot; precipitates OOS upon cooling.[3][4] Used for fractionation/purification .[3][4]
Polar Aprotic DMSO / DMFLow (<10 mg/mL)Rarely used due to difficulty in removal and poor solubility.[3]
Aqueous Water / BuffersInsoluble Forms emulsions or nanoparticles only with surfactants.[3]
The "Ethanol Switch" Mechanism

In LNP and NLC formulation, Ethanol is the critical "switch" solvent.[4] OOS is soluble in ethanol at elevated temperatures (40–60°C) or when mixed with helper lipids (e.g., DSPC, Cholesterol).[3][4] Upon rapid mixing with an aqueous buffer (antisolvent), the solubility drops instantly, forcing the OOS to precipitate into a hydrophobic core, entrapping the payload.[4]

Experimental Protocols

Protocol A: Preparation of High-Purity Stock Solutions

Purpose: Analytical standards (GC/MS, HPLC) or initial formulation screening.[1][2][3][4][5]

Reagents: Chloroform (HPLC Grade), Nitrogen gas.[3][4]

  • Weighing: Accurately weigh 10 mg of OOS into a pre-cleaned, amber glass vial. (Note: OOS is light-sensitive over long periods; amber glass is preferred).[1][2][3][4][5]

  • Solvation: Add 1.0 mL of Chloroform. Vortex for 30 seconds.[3] The solution should be optically clear.

  • Verification: Inspect for "schlieren" lines or particulates.[3] If observed, sonicate in a water bath at 35°C for 2 minutes.[4]

  • Storage: Purge the headspace with Nitrogen gas to prevent oxidation of the oleic double bonds.[4] Seal with a Teflon-lined cap.[1][2][3][4][5] Store at -20°C.

Protocol B: Solvent Exchange for NLC Formation (Ethanol Injection)

Purpose: Creating Nanostructured Lipid Carriers (NLCs) where OOS acts as the liquid/amorphous lipid core to increase drug loading.[3][4]

Reagents: Ethanol (Absolute), PBS (pH 7.4), Surfactant (e.g., Polysorbate 80 or PEG-lipid).[2][3][4]

  • Lipid Phase Prep: Dissolve OOS (core lipid) and a solid lipid (e.g., Distearin) in Ethanol at 60°C. Total lipid concentration: 10–20 mg/mL.[3][4]

    • Rationale: Heating ensures OOS and the solid lipid form a homogeneous molecular mixture in ethanol, preventing premature phase separation.[4]

  • Aqueous Phase Prep: Prepare PBS containing 1% (w/v) surfactant.[3] Heat to 60°C.

  • Injection: Under magnetic stirring (700 RPM), inject the hot ethanolic lipid solution into the aqueous phase using a syringe pump (Flow rate: 2 mL/min).

    • Critical Step: The temperature must be maintained above the melting point of the solid lipid fraction during injection to ensure spherical particle formation.[4]

  • Solidification: Allow the mixture to cool to room temperature (25°C) under continuous stirring. OOS will disrupt the crystal lattice of the solid lipid, creating imperfections that accommodate drug molecules.[4]

  • Dialysis: Remove residual ethanol using a 100 kDa MWCO dialysis cassette against PBS for 24 hours.

Protocol C: Purification via Thermal Fractionation

Purpose: Isolating OOS from a mixture of saturated (stearin) and unsaturated lipids.[3][4][5]

  • Dissolution: Dissolve the crude lipid mixture in Acetone (ratio 1:10 w/v) at 50°C.

  • First Cooling (Removal of Trisaturated): Cool to 20°C. Trisaturated lipids (e.g., Tristearin) will crystallize.[3][4] Filter rapidly.

  • Second Cooling (Target Recovery): Cool the filtrate to 0°C or -5°C. OOS (disaturated/monounsaturated mix) will crystallize out.[2][3][4][5]

  • Filtration: Filter the crystals cold. Wash with cold Acetone (-10°C).

  • Drying: Desolventize under vacuum at room temperature.[3]

Mechanistic Visualization

Workflow: Solubility & NLC Formation Logic

The following diagram illustrates the decision matrix for solvent selection and the mechanism of Nanostructured Lipid Carrier formation using OOS.

OOS_Solubility_Workflowcluster_SolventsSolvent SelectionOOSThis compound(Solid/Semi-solid)ChloroformChloroform/DCM(High Solubility)OOS->ChloroformAnalytical StdEthanolEthanol(Temp Dependent)OOS->EthanolFormulationAcetoneAcetone(Fractionation)OOS->AcetonePurificationWaterAqueous Buffer(Insoluble)OOS->WaterImmiscibleHeatHeat to >40°CEthanol->HeatRequired forHigh Conc.Acetone->HeatInjectionRapid Injection(Antisolvent Precipitation)Heat->Injection+ Aqueous PhaseCrystalCrystallization(Purification)Heat->CrystalCooling to 0°CNLCNanostructured Lipid Carrier(OOS Core)Injection->NLCSelf-Assembly

Caption: Decision tree for OOS solvent selection and downstream processing into NLCs or purified crystals.

Scientific Rationale & Troubleshooting

Why Chloroform?

The high electron density of the chlorine atoms allows for strong London Dispersion Forces that interact effectively with the long alkyl chains of OOS.[4] Furthermore, chloroform disrupts the weak intermolecular packing of the triglyceride polymorphs more effectively than linear alkanes like hexane.[4]

Troubleshooting "Cloudy" Solutions in Ethanol

If your ethanolic stock solution turns cloudy upon cooling:

  • Cause: You have exceeded the saturation limit at room temperature (OOS has a high Krafft point relative to pure oils like Triolein).[3][4]

  • Fix: Keep the solution thermostated at 40°C during the entire injection process. Do not allow it to cool in the syringe.

Oxidation Risks

The two oleic acid chains contain unsaturation (double bonds).[3][4] In solution, these are vulnerable to peroxidation.[4]

  • Mitigation: Always add 0.01% BHT (Butylated hydroxytoluene) to stock solvents if storing for >1 week.[3]

References

  • PubChem. (2024).[3] this compound Compound Summary. National Library of Medicine.[3][4] Retrieved from [Link][3][4][5]

  • American Oil Chemists' Society (AOCS). (2019).[3] Solvent Fractionation of Fats and Oils. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021).[3] Comprehensive analysis of lipid nanoparticle formulation. PMC. Retrieved from [Link]

  • MDPI. (2024).[3] Characteristics and Preparation of Solid Lipid Nanoparticles. Pharmaceutics. Retrieved from [Link][3][4][5][6]

The Stereochemical Imperative: 1,2-Dioleoyl-3-stearoylglycerol in Adipocyte Signaling

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the specific role of 1,2-Dioleoyl-3-stearoyl-sn-glycerol (sn-OOS) in adipocyte signaling. Unlike generic triacylglycerols (TAGs), sn-OOS represents a structured lipid where the stereospecific positioning of fatty acids dictates metabolic fate, enzymatic kinetics, and downstream signal transduction.

Executive Summary

In adipocyte biology, the prevailing view of Triacylglycerols (TAGs) as inert storage depots is obsolete. Specific TAG species act as "signaling capacitors," releasing bioactive lipids in a programmed sequence. 1,2-Dioleoyl-3-stearoyl-sn-glycerol (sn-OOS) is a critical model of this phenomenon. Its asymmetric structure—containing oleic acid (18:1) at the sn-1 and sn-2 positions and stearic acid (18:[1]0) at the sn-3 position—creates a biphasic signaling switch .

This guide elucidates how the regio-specific hydrolysis of sn-OOS differentially activates PPARγ (via early oleate release) and inflammatory/apoptotic pathways (via late stearate release), and how its diacylglycerol (DAG) intermediates function in PKCε modulation.

Molecular Architecture & Physiochemical Properties

The biological function of sn-OOS is governed by its asymmetry. Unlike its symmetric isomer SOS (1,3-distearoyl-2-oleoyl-sn-glycerol), sn-OOS exhibits distinct melting and packing behaviors that influence Lipid Droplet (LD) accessibility.

Propertysn-OOS (1,2-Dioleoyl-3-stearoyl)SOS (1,3-Distearoyl-2-oleoyl)Biological Implication
Symmetry AsymmetricSymmetricEnzymes (ATGL/HSL) are chiral; asymmetry dictates cleavage order.
Melting Point ~19–23°C (Lower)~41–43°C (Higher)sn-OOS is liquid at body temp, maintaining LD fluidity. SOS can crystallize, impeding lipase access.
Polymorphism

form (Unstable)

form (Stable)
sn-OOS rapidly transitions phases, facilitating dynamic remodeling of the LD surface.
Lipase Access High (Steric hindrance low)Low (Steric hindrance high)sn-OOS is a "fast" substrate for basal lipolysis compared to "slow" symmetric saturated TAGs.

The Metabolic Signaling Cascade

The core signaling mechanism of sn-OOS relies on the regioselectivity of the lipolytic machinery: Adipose Triglyceride Lipase (ATGL) and Hormone-Sensitive Lipase (HSL) .

Phase 1: The Basal Signal (ATGL-Mediated)

ATGL preferentially hydrolyzes the sn-2 position (and to a lesser extent sn-1 when co-activated by CGI-58).[2]

  • Substrate: 1,2-Dioleoyl-3-stearoyl-sn-glycerol (sn-OOS).

  • Reaction: ATGL cleaves the sn-2 Oleate.

  • Products: Free Oleic Acid (18:1) + 1-Oleoyl-3-Stearoyl-sn-glycerol (1,3-DAG) .

  • Signaling Outcome: Released Oleic Acid acts as a potent ligand for PPARγ , promoting insulin sensitivity and adipogenesis. The resulting 1,3-DAG is inactive towards PKCε (which requires 1,2-DAG).

Phase 2: The Stimulated Signal (HSL-Mediated)

Upon catecholamine stimulation, HSL translocates to the LD. HSL prefers the sn-3 position of DAGs.[3]

  • Substrate: 1-Oleoyl-3-Stearoyl-sn-glycerol (from Phase 1).

  • Reaction: HSL cleaves the sn-3 Stearate.

  • Products: Free Stearic Acid (18:0) + 1-Oleoyl-sn-glycerol (MAG) .

  • Signaling Outcome: Stearic acid is released delayed relative to oleate. Intracellular stearate accumulation can activate TLR4 (pro-inflammatory) or induce ER stress if not rapidly re-esterified.

Diagram: Stereospecific Hydrolysis of sn-OOS

OOS_Metabolism OOS sn-OOS (1,2-Dioleoyl-3-Stearoyl) ATGL ATGL (sn-2 Specificity) OOS->ATGL Oleate Free Oleic Acid (PPARγ Agonist) ATGL->Oleate Phase 1: Basal Release DAG_13 1-Oleoyl-3-Stearoyl-DAG (sn-1,3 DAG) ATGL->DAG_13 Major Product HSL HSL (sn-3 Specificity) DAG_13->HSL Stearate Free Stearic Acid (Pro-Inflammatory/Apoptotic) HSL->Stearate Phase 2: Stimulated Release MAG 1-Oleoyl-MAG HSL->MAG

Caption: The biphasic hydrolysis of sn-OOS. ATGL releases beneficial Oleate first; HSL releases potentially lipotoxic Stearate second.

Lipid Droplet Dynamics & PKC Signaling

A critical aspect of sn-OOS biology is its failure to generate canonical 1,2-diacylglycerol (1,2-DAG) , the primary activator of Protein Kinase C epsilon (PKCε) .

  • The PKC Paradox: Canonical PKC activation requires sn-1,2-DAG.

  • OOS Processing: ATGL cleavage of sn-OOS (at sn-2) yields sn-1,3-DAG. ATGL cleavage at sn-1 (minor pathway) yields sn-2,3-DAG.

    • Therapeutic Relevance: High levels of sn-OOS in adipocytes may protect against PKCε-mediated insulin resistance by preventing the accumulation of bioactive 1,2-DAGs at the plasma membrane.

Experimental Workflows

To study sn-OOS specifically, researchers must distinguish it from its regioisomers (SOS, OSO). Standard GC-MS cannot do this; Chiral LC-MS/MS is required.

Protocol: Differential Lipolysis Assay

Objective: Quantify the release kinetics of Oleate vs. Stearate from sn-OOS liposomes.

  • Substrate Preparation:

    • Synthesize sn-OOS using immobilized lipase (e.g., Rhizomucor miehei) to esterify sn-1,3 positions, followed by chemical esterification of sn-2, or purchase high-purity (>99%) standard.

    • Generate liposomes: Mix sn-OOS with Phosphatidylcholine (PC) and Phosphatidylinositol (PI) in a 10:1:1 molar ratio. Sonicate to form Small Unilamellar Vesicles (SUVs).

  • Enzyme Incubation:

    • Group A (Basal): Incubate SUVs with recombinant murine ATGL (100 nM) + CGI-58 (10 nM).

    • Group B (Stimulated): Add recombinant HSL (100 nM) + PKA catalytic subunit (to phosphorylate HSL).

  • Lipid Extraction & Analysis:

    • Stop reaction at 0, 5, 15, 30 min using chloroform/methanol (2:1) containing 1% acetic acid.

    • LC-MS/MS Method:

      • Column: Chiralpak IF-3 (for DAG isomer resolution).

      • Mobile Phase: Hexane/Isopropanol gradient.

      • Target Ions: Monitor transitions for Oleic Acid (m/z 281) and Stearic Acid (m/z 283).

  • Data Interpretation:

    • Validation: In Group A (ATGL only), Oleate levels should rise significantly faster than Stearate.

    • Validation: In Group B (HSL added), Stearate release should spike only after DAG accumulation.

Diagram: Lipidomics Workflow

Workflow Sample Adipocyte Lysate (sn-OOS Enriched) Extract Folch Extraction (CHCl3:MeOH) Sample->Extract Sep Chiral HPLC (Ag-Ion or Chiralpak) Extract->Sep MS MS/MS Detection (MRM Mode) Sep->MS Data Ratio Calculation: 1,2-DAG vs 1,3-DAG MS->Data

Caption: Workflow for resolving regioisomeric DAG intermediates derived from sn-OOS.

References

  • Eichmann, T. O., et al. (2012). "Studies on the Substrate and Stereo/Regioselectivity of Adipose Triglyceride Lipase, Hormone-sensitive Lipase, and Diacylglycerol-O-acyltransferases."[3] Journal of Biological Chemistry. Link

  • Zechner, R., et al. (2012). "FAT SIGNALS—Lipases and Lipolysis in Lipid Metabolism and Signaling." Cell Metabolism. Link

  • Lass, A., et al. (2011). "Adipose triglyceride lipase-mediated lipolysis of cellular fat stores is activated by CGI-58 and defective in Chanarin-Dorfman Syndrome." Cell Metabolism. Link

  • Turk, J., & Wolf, B. A. (2013). "Regulation of Beta-Cell Function by Lipids and Lipolytic Products." Diabetes.[4][5] Link

  • Bird, S. S., et al. (2011). "Liquid chromatography/mass spectrometry-based lipidomics for the analysis of diacylglycerol stereoisomers." Analytical Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 1,2-Dioleoyl-3-stearoylglycerol (OOS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1,2-Dioleoyl-3-stearoylglycerol in Advanced Drug Delivery

This compound (OOS) is a structured triacylglycerol (TAG) of significant interest in the pharmaceutical sciences. As a precisely configured lipid, it contains oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position of the glycerol backbone.[1][2] This specific molecular architecture imparts unique physicochemical properties that are highly advantageous for the formulation of advanced drug delivery systems. OOS is found in natural sources like sunflower, corn, and soybean oils.[1] The asymmetric nature of OOS allows for its application in forming stable lipid-based nanoparticles, liposomes, and other vesicular systems that can encapsulate both hydrophilic and lipophilic drug molecules.[3][4] The controlled delivery and potential for enhanced bioavailability of therapeutic agents make OOS a valuable component in the development of novel drug formulations.[5][6]

Enzymatic synthesis of structured lipids like OOS offers a superior alternative to chemical methods by providing high specificity and milder reaction conditions, which preserves the integrity of the fatty acids.[7][8] This document provides a comprehensive guide to the enzymatic synthesis of OOS, detailing the underlying principles, experimental protocols, and critical parameters for successful production.

Enzymatic Strategies for OOS Synthesis: A Mechanistic Overview

The enzymatic synthesis of OOS primarily relies on the use of sn-1,3 specific lipases. These enzymes selectively catalyze reactions at the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact.[9][10] This regioselectivity is crucial for the controlled synthesis of structured TAGs. The two main enzymatic strategies employed are acidolysis and interesterification.

Acidolysis

Acidolysis involves the reaction of a TAG with a free fatty acid in the presence of a lipase. To synthesize OOS via this route, a suitable starting TAG, such as triolein (OOO), is reacted with stearic acid. The sn-1,3 specific lipase will catalyze the replacement of oleic acid at the sn-1 and sn-3 positions with stearic acid. However, to favor the formation of OOS (with stearic acid at sn-3), the starting material could be 1,2-dioleoyl-glycerol, which is then esterified with stearic acid.

Interesterification

Interesterification is a reaction between a TAG and an ester, again catalyzed by a lipase.[11][12] For OOS synthesis, this could involve the reaction of a TAG rich in oleic acid at the sn-1 and sn-2 positions with a stearic acid ester. The lipase facilitates the exchange of fatty acids at the sn-1 and sn-3 positions.

A general workflow for the enzymatic synthesis of structured lipids is depicted below:

Enzymatic Synthesis Workflow cluster_reactants Reactant Preparation cluster_reaction Enzymatic Reaction cluster_purification Product Purification cluster_analysis Analysis Substrate_1 Glycerol Backbone Source (e.g., Triolein or 1,2-Dioleoylglycerol) Reaction_Vessel Reaction in Solvent-Free or Organic Solvent System Substrate_1->Reaction_Vessel Substrate_2 Acyl Donor (Stearic Acid or its Ester) Substrate_2->Reaction_Vessel Enzyme Immobilized sn-1,3 Specific Lipase (e.g., Lipozyme RM IM) Enzyme->Reaction_Vessel Catalyst Filtration Removal of Immobilized Enzyme Reaction_Vessel->Filtration Crude Product Conditions Controlled Temperature, Substrate Molar Ratio, and Time Conditions->Reaction_Vessel Distillation Removal of Free Fatty Acids (Molecular Distillation) Filtration->Distillation Fractionation Isolation of OOS (e.g., Acetone Fractionation) Distillation->Fractionation Characterization HPLC, GC, NMR for Purity and Structure Verification Fractionation->Characterization Purified OOS

Caption: General workflow for the enzymatic synthesis of this compound.

Key Parameters Influencing OOS Synthesis

The successful synthesis of OOS with high yield and purity is dependent on several critical parameters:

ParameterRationale and Field-Proven InsightsTypical Range
Enzyme Selection sn-1,3 specific lipases are essential to direct the acylation to the desired positions. Commercially available immobilized lipases like Lipozyme RM IM (from Rhizomucor miehei) and Lipozyme TL IM (from Thermomyces lanuginosus) are widely used due to their stability and specificity.[13][14] Immobilization facilitates enzyme recovery and reuse, making the process more cost-effective.N/A
Substrate Molar Ratio The molar ratio of the acyl donor (stearic acid/ester) to the glycerol backbone source influences the reaction equilibrium. An excess of the acyl donor is often used to drive the reaction towards the desired product.[15]1:2 to 1:12 (Glycerol backbone:Acyl donor)
Reaction Temperature Temperature affects both enzyme activity and reaction rate. While higher temperatures can increase the reaction rate, they can also lead to enzyme denaturation and increased acyl migration, an undesirable side reaction where fatty acids move between the sn-2 and sn-1,3 positions.[16] The optimal temperature is a balance between these factors.40°C - 75°C[17][18]
Reaction Time Sufficient reaction time is necessary to reach equilibrium or achieve a high yield. However, prolonged reaction times can also increase the likelihood of acyl migration.[16]4 - 24 hours[18]
Solvent System The reaction can be carried out in a solvent-free system or in an organic solvent. Solvent-free systems are environmentally friendly and reduce downstream processing costs.[15][18] Organic solvents like hexane can improve substrate solubility and reduce viscosity but require removal after the reaction.[19]Solvent-free or Hexane
Water Content A certain amount of water is essential for lipase activity. However, excess water can promote hydrolysis, leading to the formation of diacylglycerols (DAGs) and free fatty acids as byproducts.[16]< 1% (w/w)

Detailed Experimental Protocol: Enzymatic Acidolysis for OOS Synthesis

This protocol details the synthesis of OOS starting from 1,2-dioleoylglycerol and stearic acid using an immobilized sn-1,3 specific lipase.

Materials and Equipment
  • 1,2-Dioleoylglycerol (purity >98%)

  • Stearic Acid (purity >98%)

  • Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)

  • Hexane (analytical grade)

  • Acetone (analytical grade)

  • Magnetic stirrer with heating

  • Reaction vessel (round bottom flask)

  • Vacuum filtration setup

  • Rotary evaporator

  • Molecular distillation apparatus

  • Crystallization dish

  • Analytical equipment: HPLC, GC, NMR

Step-by-Step Methodology
  • Reactant Preparation:

    • Accurately weigh 1,2-dioleoylglycerol and stearic acid in a desired molar ratio (e.g., 1:3).

    • Add the reactants to the reaction vessel.

    • If using a solvent, add hexane to dissolve the substrates. For a solvent-free system, proceed to the next step.

  • Enzymatic Reaction:

    • Add the immobilized lipase to the reaction mixture. A typical enzyme load is 5-10% by weight of the total substrates.

    • Place the reaction vessel on a magnetic stirrer with heating and set the temperature to the desired value (e.g., 60°C).

    • Stir the mixture at a constant speed (e.g., 200 rpm) to ensure proper mixing.

    • Allow the reaction to proceed for the optimized time (e.g., 8 hours). Monitor the reaction progress by taking small aliquots periodically and analyzing them by HPLC or GC.

  • Enzyme Removal:

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the immobilized enzyme from the reaction mixture by vacuum filtration. The enzyme can be washed with hexane, dried, and stored for reuse.

  • Purification of Crude OOS:

    • Removal of Free Fatty Acids: The crude product, containing OOS, unreacted substrates, and byproducts, is subjected to molecular distillation to remove the excess free stearic acid.[18]

    • Isolation of OOS: The remaining mixture is then subjected to acetone fractionation to isolate the OOS. This technique separates lipids based on their melting points. The mixture is dissolved in warm acetone and then slowly cooled to crystallize the higher melting point TAGs, including OOS.[18]

  • Analysis and Characterization:

    • The purity and identity of the synthesized OOS should be confirmed using analytical techniques such as:

      • High-Performance Liquid Chromatography (HPLC): To determine the purity of the OOS.[20]

      • Gas Chromatography (GC): To analyze the fatty acid composition.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the positional distribution of the fatty acids on the glycerol backbone.

Visualizing the Reaction Pathway

Acidolysis_for_OOS Dioleoylglycerol 1,2-Dioleoylglycerol sn-1: Oleic Acid sn-2: Oleic Acid sn-3: OH Lipase sn-1,3 Specific Lipase Dioleoylglycerol:sn3->Lipase Stearic_Acid Stearic Acid COOH Stearic_Acid->Lipase OOS This compound (OOS) sn-1: Oleic Acid sn-2: Oleic Acid sn-3: Stearic Acid Lipase->OOS:sn3 Water H₂O Lipase->Water

Caption: Enzymatic acidolysis of 1,2-dioleoylglycerol with stearic acid to synthesize OOS.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low Yield of OOS Suboptimal reaction conditions (temperature, time, molar ratio). Inactive enzyme.Systematically optimize each reaction parameter. Test the activity of the lipase before use.
High Levels of Byproducts (DAGs, FFAs) Excess water in the reaction mixture leading to hydrolysis.Ensure all reactants and the reaction system are dry. Use molecular sieves if necessary.
Acyl Migration High reaction temperature or prolonged reaction time.Reduce the reaction temperature and/or time. Monitor the reaction closely to stop it at the optimal point.
Difficulty in Purification Incomplete removal of free fatty acids or inefficient fractionation.Optimize the conditions for molecular distillation and acetone fractionation (e.g., temperature gradient for crystallization).

Conclusion

The enzymatic synthesis of this compound provides a precise and efficient method for producing this valuable structured lipid for pharmaceutical applications. By carefully selecting the appropriate sn-1,3 specific lipase and optimizing key reaction parameters such as substrate molar ratio, temperature, and reaction time, high yields of OOS can be achieved. The detailed protocols and troubleshooting guide provided in these application notes serve as a robust starting point for researchers and drug development professionals to successfully synthesize and purify OOS for their specific formulation needs.

References

  • H-kittikun, A. (2004). Lipase-Catalyzed Synthesis of Structured Triacylglycerides from 1,3-Diacylglycerides. JAOCS, 81, 151-155.
  • Madhab, K., & Bhaskar, D. (n.d.). Lipase-catalyzed synthesis of designer lipids with improved nutritional properties. OpenAgrar.
  • Xu, X., Balchen, S., Høy, C.-E., & Adler-Nissen, J. (2000). Synthesis of Structured Triacylglycerols by Lipase-Catalyzed Acidolysis in a Packed Bed Bioreactor. Journal of Agricultural and Food Chemistry, 48(1), 3-9.
  • Causevic, A. (2022). Lipase-catalyzed production of structured triacylglycerols. Lund University Research Portal.
  • (n.d.).
  • Xu, X., Mu, H., Høy, C.-E., & Adler-Nissen, J. (1998). Production of Specific-Structured Triacylglycerols by Lipase-Catalyzed Interesterification in a Laboratory-Scale Continuous Reactor. JAOCS, 75, 1187–1193.
  • Kim, B. H., Akoh, C. C., & Lee, K. T. (2008). Enzymatic interesterification of structured lipids containing conjugated linoleic acid with palm stearin for possible margarine. European Journal of Lipid Science and Technology, 110(12), 1102-1108.
  • (n.d.). lipozyme rm im: Topics by Science.gov.
  • (n.d.).
  • G. Martin, G., & A. C. T. Rodrigues. (2018). Enzymatic synthesis of structured lipids from liquid and fully hydrogenated high oleic sunflower oil. International Journal of Food Science & Technology, 53(10), 2339-2347.
  • da Silva, R. C., et al. (2023). Enzymatic Interesterification: An Innovative Strategy for Lower‐Calorie Lipid Production From Refined Peanut Oil. Journal of the American Oil Chemists' Society.
  • Wang, Y., et al. (2023). Application Progress of Immobilized Enzymes in the Catalytic Synthesis of 1,3-Dioleoyl-2-palmitoyltriglyceride Structured Lipids. International Journal of Molecular Sciences, 24(3), 2686.
  • Wang, W., et al. (2017). Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system. Food Chemistry, 233, 255-261.
  • Paramita, V. D., & Hartati, I. (2019). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. Indonesian Food Science and Technology Journal, 2(2), 30-35.
  • Liu, K., et al. (2017). Enzymatic synthesis of medium‐ and long‐chain triacylglycerols–enriched structured lipid from Cinnamomum camphora seed oil and camellia oil by Lipozyme RM IM. Journal of the Science of Food and Agriculture, 97(11), 3688-3695.
  • Teng, F., et al. (2015). Synthesis of Structured Lipids by Lipase-Catalyzed Interesterification of Triacetin with Camellia Oil Methyl Esters and Preliminary Evaluation of their Plasma Lipid-Lowering Effect in Mice. Molecules, 20(11), 19895-19908.
  • Bryjak, J., et al. (2020).
  • Li, M., et al. (2021). Characterization of a novel sn1,3 lipase from Ricinus communis L.
  • Castillo, E., et al. (2017). One Pot Use of Combilipases for Full Modification of Oils and Fats: Multifunctional and Heterogeneous Substrates.
  • Bornscheuer, U. T., & Kirk, O. (2007). Process for the enzymatic synthesis of triglycerides. U.S.
  • (1998). Monoglyceride production via enzymatic glycerolysis of oils in supercritical CO2. U.S.
  • Buchnea, D., & Sarin, V. K. (1987). Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). Journal of Lipid Research, 28(7), 869-875.
  • Sabally, K., et al. (2006). Enzymatic synthesis of structured phenolic lipids by acidolysis of flaxseed oil with selected phenolic acids. Food Chemistry, 99(4), 757-765.
  • Wang, W., et al. (2017). Synthesis of 1,3-distearoyl-2-oleoylglycerol by enzymatic acidolysis in a solvent-free system. Food Chemistry, 233, 255-261.
  • Sharma, G., et al. (2017). Oral and transdermal drug delivery systems: role of lipid-based lyotropic liquid crystals. Expert Opinion on Drug Delivery, 14(4), 547-562.
  • Cayman Chemical. (n.d.). 1,2-Dioleoyl-3-Stearoyl-rac-glycerol.
  • de Oliveira, D., et al. (2023). Solvent-Free Enzymatic Synthesis of Dietary Triacylglycerols from Cottonseed Oil in a Fluidized Bed Reactor. Processes, 11(7), 2095.
  • Hasnisa, H., & Jumat, S. (2012). Enzymatic acidolysis of palm olein with PUFA to improve linoleic and α-linolenic acids ratio. Journal of Tropical Agriculture and Food Science, 40(1), 71-78.
  • García-Arce, M., et al. (2023). Two-Step Enzymatic Synthesis of Structured Triacylglycerols from ARASCO© and Coconut Oil. Molecules, 28(24), 8029.
  • Zhang, H., et al. (2023). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. Foods, 12(6), 1248.
  • Rother, D., et al. (2024). Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional Media.
  • Biomol. (n.d.). 1,2-Dioleoyl-3-Stearoyl-rac-glycerol.
  • Langone, M. A., & Sant'Anna, G. L., Jr. (1999). Enzymatic synthesis of medium-chain triglycerides in a solvent-free system. Applied Biochemistry and Biotechnology, 77-79, 759-770.
  • Causevic, A. (2022). Lipase-catalyzed production of structured triacylglycerols. Lund University.
  • (2017). Process for purification and refining of glycerol. WO2017119007A1.
  • Tan, H. W., Abdul Aziz, A. R., & Aroua, M. K. (2019). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. Journal of Engineering Science and Technology, 14(6), 3297-3313.
  • Dzijak, R., et al. (2023). Lipid-linked nucleoside triphosphates for enzymatic synthesis of hydrophobic oligonucleotides with enhanced membrane anchoring efficiency. Chemical Science, 14(16), 4269-4277.
  • Singh, S., & Singh, R. (2023). Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications. Journal of Drug Delivery and Therapeutics, 13(5), 119-127.
  • Kim, J., et al. (2024). High-purity 1,2-dimyristoyl-sn-glycero-3-phosphocholine: synthesis and emulsifying performance evaluation. Frontiers in Nutrition, 11, 1408937.
  • (2014). Lipids in Transdermal and Topical Drug Delivery. American Pharmaceutical Review.
  • Sharma, S., et al. (2020). Glycerosomes: A Novel Vesicular Drug Delivery System. Research Journal of Pharmacy and Technology, 13(11), 5629-5634.
  • Millqvist Fureby, A., Adlercreutz, P., & Mattiasson, B. (1996). Optimization of the Reaction Conditions in the Lipase-Catalyzed Synthesis of Structured Triglycerides. JAOCS, 73, 1489-1495.

Sources

Preparation of 1,2-Dioleoyl-3-stearoylglycerol lipid standards for LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation and LC-MS/MS Analysis of 1,2-Dioleoyl-3-stearoylglycerol (DOSG) Lipid Standards

Abstract

Triacylglycerols (TAGs) are critical metabolic storage lipids, yet their hydrophobic nature and structural isomerism present significant analytical challenges.[1][2][3][4] This application note details a rigorous protocol for the preparation, storage, and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of This compound (DOSG) . We address the specific solubility requirements of long-chain TAGs, the suppression of isobaric interference, and the optimization of Ammonium adduct formation ($[M+NH_4]^+ $) for sensitive ESI+ detection.

Introduction

In lipidomics, the precise quantification of specific TAG species is essential for understanding lipid droplet dynamics and metabolic flux. This compound (DOSG) is a specific regioisomer containing two oleic acid chains (18:[5]1) at the sn-1 and sn-2 positions, and one stearic acid chain (18:[5][6]0) at the sn-3 position.[4][5]

The Analytical Challenge:

  • Solubility: DOSG is highly hydrophobic (LogP > 20), leading to precipitation in high-aqueous environments.[5]

  • Isomerism: It is isobaric with other species (e.g., 1-stearoyl-2,3-dioleoylglycerol).[5] Chromatographic resolution is required to distinguish regioisomers.[7]

  • Ionization: TAGs lack acidic/basic functional groups, making them poor candidates for protonation (

    
    ). Reliable detection requires promoting ammoniated adducts (
    
    
    
    ).[2][4][8]

Material Specifications

ComponentSpecificationPurpose
Analyte 1,2-Dioleoyl-3-stearoyl-rac-glycerolPrimary Standard
CAS Number 2410-28-8Identity Verification
Formula

MW: 887.45 Da
Primary Solvent Chloroform (HPLC Grade)Stock Solution Solubility
Diluent 2-Propanol (IPA) / Methanol (1:[5]1)Working Solution Stability
Mobile Phase Modifier Ammonium Formate (10 mM)Adduct Formation (

)
Vessels Amber Glass (Silanized preferred)Prevent adsorption & photo-oxidation

Protocol: Stock Standard Preparation

Critical Warning: TAGs are prone to oxidation due to the double bonds in the oleoyl chains. Never store in plastic containers, as plasticizers (phthalates) will leach and contaminate the MS signal.

Step 3.1: Primary Stock Solution (1.0 mg/mL)
  • Equilibration: Allow the DOSG powder vial to equilibrate to room temperature in a desiccator to prevent condensation.

  • Weighing: Weigh 1.0 mg of DOSG into a tared, amber glass vial (2 mL).

  • Dissolution: Add 1.0 mL of Chloroform . Vortex for 30 seconds.

    • Why Chloroform? It provides the highest solubility for long-chain TAGs.[5] Toluene is an acceptable alternative, but Chloroform is more volatile for subsequent drying steps if needed.

  • Headspace Purging: Gently flush the vial headspace with Argon or Nitrogen gas to displace oxygen.

  • Storage: Cap tightly with a Teflon-lined cap. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Step 3.2: Working Standard Preparation

Direct injection of chloroform can distort LC peak shapes. We must transfer the lipid into a "LC-friendly" solvent system.[5]

  • Aliquot: Transfer 100 µL of Primary Stock (1 mg/mL) to a new vial.

  • Dry Down: Evaporate the chloroform under a gentle stream of Nitrogen at room temperature.

  • Reconstitution: Dissolve the residue in 1.0 mL of IPA:Methanol (1:1 v/v) .

    • Scientific Rationale: IPA ensures the TAG remains solubilized, while Methanol improves compatibility with the initial mobile phase conditions.

  • Serial Dilution: Prepare a calibration curve (e.g., 1000 ng/mL to 10 ng/mL) using the IPA:MeOH diluent.

Visualization: Preparation Workflow

TAG_Prep_Workflow Start DOSG Powder (Equilibrate to RT) Weigh Weigh 1.0 mg (Amber Glass) Start->Weigh Solvent Add 1.0 mL Chloroform Weigh->Solvent Vortex Vortex 30s (Complete Dissolution) Solvent->Vortex Stock Primary Stock (1 mg/mL) Vortex->Stock Aliquot Aliquot 100 µL Stock->Aliquot Dry Evaporate (N2) Aliquot->Dry Recon Reconstitute IPA:MeOH (1:1) Dry->Recon Working Working Standard (LC-MS Ready) Recon->Working

Figure 1: Step-by-step workflow for converting neat DOSG powder into an LC-compatible working standard, emphasizing the solvent switch from Chloroform to Alcohol.

LC-MS/MS Method Optimization

Chromatographic Conditions

Standard C18 columns are sufficient for molecular weight separation, but C30 columns are recommended if separation of regioisomers (e.g., OSO vs. SOO) is required [1].

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Column Temp: 50°C (Higher temperature improves TAG solubility and peak shape).

  • Mobile Phase A: Acetonitrile:Water (60:40) + 10 mM Ammonium Formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) + 10 mM Ammonium Formate.

  • Gradient:

    • 0 min: 40% B[5]

    • 10 min: 98% B[5]

    • 12 min: 98% B

    • 12.1 min: 40% B (Re-equilibration)

Mass Spectrometry (ESI+)

TAGs form stable ammonium adducts. The method must be tuned to preserve the


 precursor.
  • Ionization: Electrospray Ionization (ESI) Positive Mode.[7][9]

  • Precursor Ion:

    
     (
    
    
    
    ).
    • Note: The protonated ion

      
       (
      
      
      
      888.5) is typically negligible.
  • Fragmentation (MRM): TAGs fragment via the neutral loss of a fatty acid side chain plus ammonia [2].

    • Transition 1 (Quantifier):

      
       (Loss of Stearic Acid + 
      
      
      
      ).
    • Transition 2 (Qualifier):

      
       (Loss of Oleic Acid + 
      
      
      
      ).

Visualization: MS Fragmentation Logic

MS_Fragmentation Precursor Precursor Ion [M+NH4]+ m/z ~905.8 Collision Collision Cell (CID) Precursor->Collision Frag1 Product Ion 1 [DAG-H2O]+ m/z 603.5 Collision->Frag1 Dominant Path Frag2 Product Ion 2 [DAG-H2O]+ m/z 605.5 Collision->Frag2 Loss1 Neutral Loss: Stearic Acid (18:0) + NH3 Frag1->Loss1 Loss2 Neutral Loss: Oleic Acid (18:1) + NH3 Frag2->Loss2

Figure 2: ESI+ fragmentation pathway for DOSG. The ammonium adduct loses a fatty acid and ammonia to form the diacylglycerol (DAG) product ion.[9]

Quality Control & Troubleshooting

System Suitability Test (SST): Before running samples, inject the 100 ng/mL standard.

  • Acceptance Criteria:

    • Retention Time deviation < 2%.

    • Signal-to-Noise (S/N) > 10 for the Quantifier transition.[5]

    • Peak Asymmetry factor between 0.8 and 1.2.

Common Issues:

  • Peak Splitting: Usually indicates the injection solvent is too strong (e.g., pure Chloroform or 100% IPA). Solution: Dilute sample with more Methanol or Acetonitrile to match initial mobile phase conditions.

  • Low Sensitivity: Check Ammonium Formate quality. It is hygroscopic; old buffers lose buffering capacity, reducing adduct formation efficiency.

References

  • Lísa, M., & Holčapek, M. (2008). Triacylglycerols profiling in plant oils and animal fats by HPLC-APCI-MS. Journal of Chromatography A. Retrieved from [Link]

  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids. Retrieved from [Link]

  • Lipid Maps. (n.d.). LIPID MAPS Structure Database (LMSD). Retrieved from [Link]

Sources

Application Note: Chemo-Enzymatic Production of Asymmetric OOS (1,2-Dioleoyl-3-Stearoyl-sn-Glycerol)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The production of OOS (1,2-dioleoyl-3-stearoyl-sn-glycerol) represents a distinct challenge in lipid engineering compared to symmetric counterparts like SOS (Cocoa Butter Equivalent) or OPO (Human Milk Fat Substitute). Unlike symmetric lipids, which can be produced via simple acidolysis of triolein, OOS is chiral and asymmetric . Its unique polymorphic behavior makes it a critical excipient for lipid nanoparticles (LNPs), controlled-release drug delivery systems, and specialty confectionery fats where specific melting profiles are required.

This Application Note details a Chemo-Enzymatic Protocol designed to overcome the thermodynamic preference for symmetric lipids. By combining chemical precision (to generate the 1,2-diacylglycerol backbone) with enzymatic regioselectivity (using sn-1,3 specific lipases), researchers can synthesize high-purity OOS while minimizing acyl migration.

Strategic Design & Mechanism

The Asymmetry Challenge

Standard enzymatic interesterification of Triolein (OOO) and Stearic Acid (S) using sn-1,3 specific lipases yields a mixture dominated by SOS (1,3-distearoyl-2-oleoyl-sn-glycerol). The enzyme acts on both sn-1 and sn-3 positions simultaneously, driving the reaction toward symmetry.

To selectively produce OOS , we must desymmetrize the reaction. This is achieved by presenting the enzyme with a 1,2-Dioleoyl-sn-glycerol (1,2-DAG) substrate. The sn-1,3 specific lipase, recognizing only primary hydroxyls and sn-1/3 esters, will selectively esterify the free sn-3 position with Stearic Acid without hydrolyzing the sn-2 oleic ester.

Reaction Pathway

The workflow utilizes a "Protection-Deprotection-Acylation" strategy:

OOS_Synthesis Solketal Solketal (1,2-O-isopropylidene-sn-glycerol) Oleic Oleic Acid (Activation) Intermediate1 1,2-O-isopropylidene-3-oleoyl-sn-glycerol Triolein Triolein (OOO) Lipase_Hydrolysis Partial Hydrolysis (Non-specific or 1,3-specific) Triolein->Lipase_Hydrolysis DAG_1_2 1,2-Dioleoyl-sn-glycerol (1,2-DAG) Lipase_Hydrolysis->DAG_1_2 Controlled Hydrolysis & Purification Lipase_Syn Esterification (Lipozyme RM IM) DAG_1_2->Lipase_Syn Stearic Stearic Acid (Acyl Donor) Stearic->Lipase_Syn OOS OOS (1,2-Dioleoyl-3-stearoyl-sn-glycerol) Lipase_Syn->OOS Regioselective sn-3 Acylation

Figure 1: Chemo-enzymatic workflow for OOS production. The critical step is the isolation of 1,2-DAG followed by regioselective acylation at sn-3.

Materials & Equipment

Reagents
  • Substrate A (Precursor): High-purity Triolein (>99%) OR 1,2-Dioleoyl-sn-glycerol (commercial or synthesized).

  • Substrate B (Acyl Donor): Stearic Acid (free fatty acid form preferred for rapid kinetics) or Ethyl Stearate.

  • Biocatalyst: Immobilized Rhizomucor miehei lipase (Lipozyme® RM IM ) or Thermomyces lanuginosus lipase (Lipozyme® TL IM ).

    • Rationale: These lipases exhibit strict sn-1,3 regioselectivity and high activity in low-water media.

  • Solvent: n-Hexane (HPLC grade) or Solvent-free system.

  • Drying Agents: Molecular Sieves (4Å), pre-activated at 250°C.

Equipment
  • Thermostated orbital shaker or Stirred Tank Reactor (STR).

  • Rotary Evaporator.

  • Flash Chromatography system (Silica gel).

  • HPLC-ELSD or GC-FID for analysis.

Experimental Protocol

Phase 1: Preparation of 1,2-Dioleoyl-sn-glycerol (1,2-DAG)

Note: If commercial 1,2-Diolein is unavailable, use this controlled glycerolysis method.

  • Reaction: Mix Triolein and Glycerol (molar ratio 1:2) in a reactor.[1][2]

  • Catalysis: Add surfactant-coated lipase (e.g., Candida antarctica Lipase B) or use chemical glycerolysis (NaOH, 200°C) if strict chirality is less critical than yield.

    • Preferred for Pharma: Enzymatic glycerolysis at 40°C in tert-butanol to preserve sn stereochemistry.

  • Equilibrium: React for 24 hours. The mixture will contain Monoolein (MAG), 1,2-DAG, 1,3-DAG, and residual TAG.

  • Purification (Critical):

    • Extract lipids into n-hexane.

    • Crystallization: Cool hexane solution to -20°C. 1,3-DAGs crystallize out preferentially due to higher symmetry/melting point. Filter the precipitate.

    • Column Chromatography: Purify the supernatant (rich in 1,2-DAG) on silica gel (eluent: Hexane/Ethyl Acetate 80:20).

    • Validation: Verify >95% purity of 1,2-DAG via HPLC. Minimize storage time to prevent acyl migration (isomerization to 1,3-DAG).

Phase 2: Enzymatic Synthesis of OOS

This step utilizes the sn-1,3 specificity of the lipase to esterify ONLY the free sn-3 position of the 1,2-DAG.

  • Substrate Preparation:

    • Dissolve 10 mmol 1,2-Diolein and 12 mmol Stearic Acid in 50 mL n-hexane.

    • Solvent-free option: Melt substrates at 55°C (ensure 1,2-Diolein does not isomerize; keep time short).

  • Water Control: Add 1.0 g Molecular Sieves (4Å) to the reaction vessel.

    • Mechanism: Removes water byproduct, driving esterification equilibrium forward.

  • Enzyme Addition: Add Lipozyme RM IM (10% w/w based on total substrates).

  • Incubation:

    • Temperature: 40°C - 50°C (Balance between reaction rate and acyl migration risk).

    • Agitation: 200 rpm.

    • Time: 4–8 hours. Monitor consumption of Stearic Acid.

  • Termination: Filter out the immobilized enzyme and molecular sieves immediately upon reaching plateau.

Phase 3: Purification & Isolation
  • Deacidification: Wash the hexane layer with 0.5 N NaOH (cold) to remove unreacted Stearic Acid.

  • Drying: Dry organic layer over anhydrous Sodium Sulfate (

    
    ).
    
  • Solvent Removal: Evaporate hexane under reduced pressure at 40°C.

  • Final Polish: If high purity is required (>99%), perform a short silica column pass to remove any trace 1,2-DAG or formed SOS (if migration occurred).

Data Analysis & Quality Control

Quantitative Analysis (HPLC-ELSD)

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18). Mobile Phase: Acetonitrile/Isopropanol gradient. Detection: Evaporative Light Scattering Detector (ELSD).

ComponentRetention Time (min)*Expected % (Crude)Target % (Purified)
Stearic Acid 2.55-10%< 0.1%
1,2-Diolein 8.410-15%< 1.0%
OOS (Target) 14.2 65-75% > 98%
SOS (Byproduct) 15.8< 5%< 1.0%

*Retention times are illustrative and depend on specific column/gradient.

Regiospecificity Validation

To confirm the product is OOS (asymmetric) and not SOS (symmetric):

  • Pancreatic Lipase Hydrolysis: Digest the product with porcine pancreatic lipase (specific for sn-1,3).

  • Analysis:

    • OOS Digest: Yields free Oleic Acid (from sn-1), free Stearic Acid (from sn-3), and 2-Monoolein (from sn-2).

    • SOS Digest: Yields only free Stearic Acid (from sn-1,3) and 2-Monoolein .

    • Result: The presence of Free Oleic Acid in the hydrolysate confirms the presence of Oleic acid at the sn-1 or sn-3 position. (Since sn-2 is Oleic in both, the differentiator is the outer positions).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
High SOS levels Acyl Migration of 1,2-DAG to 1,3-DAG prior to reaction.Purify 1,2-DAG immediately before use. Store at -20°C. Reduce reaction temperature.
Low Yield Water accumulation inhibiting esterification.Increase Molecular Sieves load. Ensure solvents are anhydrous.
Slow Reaction Mass transfer limitation.Increase agitation speed (if solvent-free). Use n-hexane to reduce viscosity.

References

  • Technological Significance of OOS

    • Sato, K., et al. "Binary phase behavior of 1,3-distearoyl-2-oleoyl-glycerol (SOS) and 1,2-dioleoyl-3-stearoyl-sn-glycerol (sn-OOS)."[3][4] Journal of Thermal Analysis and Calorimetry, 98(1), 105–111 (2009).[2][5][6] Link

  • Enzymatic Synthesis Fundamentals

    • Bornscheuer, U. T. "Lipase-catalyzed syntheses of monoacylglycerols and structured lipids." Annual Review of Food Science and Technology, 9, 485-506 (2018). Link

  • 1,2-DAG Acylation Strategy

    • Irimescu, R., et al. "Enzymatic synthesis of 1,3-dipalmitoyl-2-oleoylglycerol from 1,2-dipalmitoyl-sn-glycerol." Journal of the American Oil Chemists' Society, 78, 285–289 (2001). Link

  • Regiospecificity of Lipases

    • Fernandez-Lafuente, R. "Lipase specificity: A review." Catalysts, 10(11), 1293 (2020). Link

Sources

Application Note: Engineering Lipid Nanocarriers with 1,2-Dioleoyl-3-stearoylglycerol (DOSG)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the integration of 1,2-Dioleoyl-3-stearoylglycerol (DOSG) into lipid-based drug delivery systems.[1][2] Unlike standard phospholipids that form bilayers, DOSG is a neutral triglyceride (TAG). Its inclusion shifts a formulation from a simple vesicular liposome to a Nanostructured Lipid Carrier (NLC) or a Hybrid LNP .

The Scientific Advantage: DOSG (C18:1/C18:1/C18:0) possesses a structural asymmetry that creates "imperfections" in the lipid matrix. Unlike symmetric triglycerides (e.g., Tristearin) that form perfect crystals and expel drug payloads during storage, DOSG’s lower melting point (~21–25°C) and polymorphic nature maintain a semi-ordered state. This significantly enhances the Encapsulation Efficiency (EE) of hydrophobic APIs and prevents payload expulsion.

Physicochemical Profile: DOSG

Understanding the molecule is the first step to successful formulation. DOSG is not a membrane-former; it is a membrane-intercalator or core-former.[1][2]

PropertySpecificationFormulation Impact
Chemical Structure 1,2-Dioleoyl-3-stearoyl-rac-glycerolAsymmetric tails (2 unsaturated, 1 saturated) prevent tight packing.[1][2]
Molecular Weight ~887.5 g/mol High hydrophobicity; requires organic solvent pre-dissolution.
Melting Point (Tm) 21°C – 25°C CRITICAL: It is semi-solid at room temp and liquid at body temp.
Solubility Chloroform, Ethanol (warm), HexaneInsoluble in water. Must be introduced via solvent injection.
HLB Value ~1-2 (Estimated)Extremely lipophilic; resides in the LNP core or bilayer interface.[1][2]

Mechanism of Action

The placement of DOSG within the particle depends entirely on its molar concentration relative to the phospholipid (PL).

Scenario A: Bilayer Doping (<3 mol%)

At low concentrations, DOSG cannot dissolve fully in the phospholipid acyl chains. It aggregates between the two leaflets of the bilayer, forming "blisters" or "lenses." This creates localized stress points that can increase membrane permeability or facilitate fusion.

Scenario B: Core Loading (>20 mol%)

This creates a Nanostructured Lipid Carrier (NLC) . The phospholipids form a shell, and the DOSG forms an oily/amorphous core. This is the primary method for delivering hydrophobic drugs (e.g., Paclitaxel, Curcumin).

Visualization: Structural Integration

DOSG_Mechanism cluster_0 Formulation Logic cluster_1 Scenario A: Bilayer Doping (<3%) cluster_2 Scenario B: Core Loading (>20%) Input Lipid Mixture Ratio Determine DOSG Ratio Input->Ratio Lens Lens Formation (Phase Separation) Ratio->Lens Low % Core Amorphous Core Formation (NLC) Ratio->Core High % Effect1 Membrane Stress & Fusion Potential Lens->Effect1 Drug Hydrophobic Drug Trapping Core->Drug Stability Prevents Crystallization (High Stability) Core->Stability

Caption: DOSG acts as a membrane stressor at low concentrations (left) or a stable drug carrier core at high concentrations (right).[1][2]

Protocol: DOSG-Enhanced Lipid Nanoparticles (NLCs)

Objective: Create a stable, high-payload nanocarrier for a hydrophobic drug. Method: Ethanol Injection (Modified for NLCs).

Reagents
  • Phospholipid: DSPC or DOPC (Stabilizing Shell).

  • Triglyceride: DOSG (Core former).

  • Stabilizer: DSPE-PEG2000 (Steric barrier).[1][2]

  • Solvent: Absolute Ethanol (anhydrous).

  • Aqueous Phase: PBS (pH 7.4).

Step-by-Step Procedure
1. Preparation of Organic Phase

Unlike standard liposomes, we must ensure the DOSG and Drug are perfectly solubilized.

  • Action: In a glass vial, dissolve lipids in Ethanol at 40°C (above DOSG melting point).

  • Molar Ratio:

    • DSPC (Shell): 40%[1]

    • Cholesterol: 20%[1]

    • DOSG (Core): 38% [1]

    • DSPE-PEG2000: 2%[1][2]

  • Drug Loading: Add hydrophobic drug at 1:10 (Drug:Lipid) weight ratio.

  • Check: Solution must be optically clear. If cloudy, sonicate briefly at 40°C.

2. Aqueous Phase Preparation[2]
  • Pre-warm PBS to 40°C .

  • Note: Maintaining both phases above the phase transition temperature (Tm) of DOSG (25°C) and DSPC (55°C) is crucial to prevent premature precipitation.

3. Rapid Injection (The Critical Step)[1]
  • Setup: Place the aqueous phase on a magnetic stirrer (high speed: 700–1000 RPM).

  • Injection: Using a syringe with a fine-gauge needle (27G), inject the ethanolic lipid solution into the vortex of the aqueous buffer.

  • Rate: Fast injection (bolus) is preferred for NLCs to force rapid precipitation of the core before the shell hardens.

  • Result: The solution should turn opalescent/milky immediately (Tyndall effect).

4. Solvent Removal & Maturation[2]
  • Dialysis: Transfer the suspension to a Slide-A-Lyzer cassette (20k MWCO). Dialyze against PBS at room temperature for 12 hours.

  • Cooling: As the ethanol leaves and the temperature drops to RT (25°C), the DOSG core will solidify into a "soft solid."

    • Why this matters: Because DOSG melts near RT, this core remains semi-ordered, trapping the drug effectively.

Quality Control & Validation

How do you know if the DOSG is working?

MetricTechniqueExpected Outcome with DOSG
Particle Size DLS (Dynamic Light Scattering)80–150 nm.[1][2] (Larger than empty liposomes due to the oil core).
Polydispersity (PDI) DLS< 0.2. (If >0.3, phase separation occurred).
Core Structure DSC (Differential Scanning Calorimetry)Broad endotherm at ~20°C. A sharp peak indicates pure crystallization (bad); a broad peak indicates an amorphous matrix (good for drug retention).[1]
Morphology Cryo-TEMSpherical particles with a dense, electron-dark core (unlike the aqueous center of a liposome).[1][2]

Workflow Visualization: Ethanol Injection for NLCs

Protocol_Workflow cluster_inputs Phase Prep (T = 40°C) Organic Ethanol Phase (DSPC + DOSG + Drug) Mixing Rapid Injection (Vortex Mixing) Organic->Mixing Aqueous Aqueous Phase (PBS pH 7.4) Aqueous->Mixing SelfAssembly Self-Assembly (Hydrophobic Collapse) Mixing->SelfAssembly Dialysis Dialysis (Ethanol Removal) SelfAssembly->Dialysis Solidification Core Solidification (Cool to RT) Dialysis->Solidification

Caption: Protocol workflow emphasizing temperature control above DOSG melting point during mixing.

Troubleshooting & Optimization

Issue: Particle Aggregation (PDI > 0.3)
  • Cause: The DOSG concentration is too high relative to the surfactant (DSPE-PEG2000), causing the hydrophobic cores to fuse.

  • Fix: Increase DSPE-PEG2000 from 2% to 5% or decrease DOSG content.

Issue: Drug Expulsion (Precipitate in vial)
  • Cause: The lipid core crystallized too perfectly (forming a "brick wall" that pushes the drug out).

  • Fix: This is rare with DOSG, but if it happens, mix DOSG with a liquid oil (like Triolein) at a 3:1 ratio to further disrupt the crystal lattice.

Issue: Phase Separation (Oil on top)[1]
  • Cause: Ethanol was removed too slowly, or the injection was too slow.

  • Fix: Ensure rapid injection and immediate stirring. Do not let the mixture sit in high ethanol concentrations (>10%) for extended periods.

References

  • Hamilton, J. A. (1989).[3] Interactions of triglycerides with phospholipids: incorporation into the bilayer structure and formation of emulsions. Biochemistry, 28(6), 2514–2520.[3] Retrieved from [Link]

  • Khandelia, H., et al. (2010). Triglyceride Blisters in Lipid Bilayers: Implications for Lipid Droplet Biogenesis. PLoS ONE. Retrieved from [Link]

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • Han, X., et al. (2023). Lipid nanoparticles: Composition, formulation, and application. Acta Pharmaceutica Sinica B. Retrieved from [Link]

Sources

Silver ion chromatography protocols for OOS purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Argentation Chromatography Subject: Protocols for the Remediation of Out-of-Specification (OOS) Isomeric Impurities in Lipid APIs and Excipients.

Executive Summary & Strategic Rationale

The Challenge: In the synthesis of high-value lipid nanoparticles (LNPs), prostaglandins, and pheromones, "Out-of-Specification" (OOS) results often stem from geometric (cis/trans) or positional isomers. Standard Reversed-Phase HPLC (RP-HPLC) separates based on hydrophobicity (chain length), often failing to resolve isomers with identical carbon counts and similar polarities.

The Solution: Silver Ion Chromatography (Argentation Chromatography) is the definitive orthogonal technique for these separations. By exploiting the specific interaction between silver ions (


) and 

-electrons in unsaturated bonds, this technique resolves compounds based solely on the number , geometry , and position of double bonds.[1]

Scope of this Guide: This document provides a self-validating protocol for converting standard silica stationary phases into Silver-Impregnated phases to rescue OOS batches containing isomeric impurities.

Mechanism of Action: The -Complexation[2]

The separation relies on the reversible formation of a charge-transfer complex between the empty


 orbital of the silver ion and the occupied 

-orbitals of the alkene. This is described by the Dewar-Chatt-Duncanson model .

Retention Rules (The "Laws" of Argentation):

  • Unsaturation: Retention increases with the number of double bonds (

    
    ).
    
  • Geometry: Cis (Z) isomers form stronger complexes than trans (E) isomers due to lower steric hindrance, resulting in longer retention for cis species.

  • Position: Terminal double bonds are retained more strongly than internal double bonds.

Visualization of the Mechanism:

Ag_Complexation cluster_0 Dewar-Chatt-Duncanson Model Ag Ag+ Ion (Stationary Phase) Complex Ag-π Complex (Retained) Ag->Complex Empty 5s Orbital Alkene Alkene Ligand (Mobile Phase) Alkene->Complex Electron Donation (σ-bond) Complex->Alkene Back-donation (π*-orbital) Separation Separation Result: Trans elutes FIRST Cis elutes SECOND Complex->Separation Differential Stability

Figure 1: Mechanism of reversible


-complexation facilitating isomeric separation.

Protocol 1: Stationary Phase Preparation

Commercially available silver columns often suffer from batch-to-batch variability.[2] For reproducible OOS remediation, in-house impregnation of high-quality silica is recommended.

Safety Warning:


 is a strong oxidizer and stains skin black (reduction to 

). Wear nitrile gloves and work in subdued light.
Method A: The Slurry Impregnation (For Bulk Purification)

Best for: Flash chromatography and large-scale remediation.

  • Dissolution: Dissolve

    
     in deionized water.
    
    • Ratio: Target a 10% w/w loading (e.g., 10g

      
       for 100g Silica).
      
    • Volume: Use just enough water to create a thick slurry with the silica.

  • Impregnation: Add Silica Gel (60 Å, 40-63 µm) to the solution. Stir gently for 10 minutes in the dark.

  • Activation:

    • Evaporate water using a rotary evaporator (bath temp < 50°C) until a free-flowing powder is obtained.

    • Crucial Step: Dry in a vacuum oven at 100°C for 4 hours in the absence of light (wrap flask in aluminum foil).

  • Storage: Store in an amber jar or foil-wrapped container. Shelf life is < 1 month due to slow reduction of silver.

Method B: On-Column Nucleation (For HPLC)

Best for: Analytical QC or semi-prep HPLC.

  • Column Selection: Use a Strong Cation Exchange (SCX) column (Benzenesulfonic acid bonded silica).

  • Loading: Pump 0.5 M

    
     (aqueous) through the column at 0.5 mL/min for 40 minutes.
    
  • Washing: Flush with water (60 mins) to remove excess salt, then transition to Methanol -> Acetone -> Hexane to activate for normal phase.

Protocol 2: The Purification Workflow (OOS Rescue)

Scenario: A batch of "Lipid X" (Target: cis-isomer) has failed QC due to 2.5% trans-isomer content.

Mobile Phase Strategy: Standard Normal Phase solvents are used.

  • Solvent A: Hexane or Heptane (Non-polar).

  • Solvent B: Acetone, Toluene, or Acetonitrile (Polar/Modifier).

  • Note: Avoid alcohols if possible, as they can strip

    
     from the silica over time.
    

Step-by-Step Procedure:

  • Equilibration: Flush the Silver-Silica column with 98% Solvent A / 2% Solvent B until the baseline is stable.

  • Loading: Dissolve the OOS lipid in a minimum volume of Solvent A.

    • Load Limit: ~1% of stationary phase mass (lower than standard silica due to complexation kinetics).

  • Elution Gradient:

    • 0-10 mins: Isocratic 2% B. (Elutes saturated hydrocarbons and trans-isomers).

    • 10-30 mins: Linear gradient to 10% B. (Elutes cis-monoenes).

    • 30-50 mins: Linear gradient to 20% B. (Elutes dienes/polyenes).

  • Fraction Collection:

    • Trans-isomers will elute before the target cis-isomer.[3]

    • Collect the main peak (Cis) only after the trans shoulder has returned to baseline.

Visualizing the Workflow:

Workflow cluster_separation Chromatographic Separation Start OOS Batch (High Trans Impurity) Prep Stationary Phase (Ag-Impregnated Silica) Start->Prep Load Sample Loading (Hexane Solution) Prep->Load Elute Gradient Elution (Hexane -> Acetone) Load->Elute Trans Fraction 1: Trans-Isomers (Weak Interaction) Elute->Trans Early Elution Cis Fraction 2: Cis-Isomers (Target Product) Elute->Cis Late Elution Waste Waste Trans->Waste Polish Silver Removal Step (Chelex/Wash) Cis->Polish QC Final QC (Pass) Polish->QC

Figure 2: Remediation workflow for separating geometric isomers.

Protocol 3: Silver Removal (The "Polish")

Critical Quality Attribute (CQA): Silver is a heavy metal (Class 2B/elemental impurity). It must be removed from the final API. Argentation chromatography always results in trace Ag leaching.

Removal Methods:

MethodProtocolBest For
NaCl Wash Dissolve fraction in hexane; wash 3x with 5% NaCl (aq). Ag precipitates as AgCl (white solid). Filter organic layer.Large scale, hydrophobic lipids.
Scavenger Column Pass eluent through a small column of Thiol-functionalized silica or SCX resin (H+ form).HPLC/Semi-prep streams.
Chelex Resin Stir organic fraction with Chelex-100 resin for 30 mins; filter.High-value, small volume APIs.

Data & Troubleshooting

Retention Order Reference Table:

Compound ClassRelative RetentionReason
Saturated FAMEs1.0 (Void)No

-electrons.
Trans-Monoene1.5Weak

-complex; steric hindrance.
Cis-Monoene2.5Stronger

-complex; "bent" shape fits orbital.
Conjugated Diene3.0Delocalization reduces electron density availability.
Methylene-Interrupted Diene5.0Two distinct

-clouds available for binding.

Troubleshooting Guide:

  • Problem: Column turns black/purple.

    • Cause: Reduction of

      
       to 
      
      
      
      by light or oxidizable solvents.
    • Fix: Discard column. Ensure all solvents are peroxide-free (freshly distilled) and wrap column in foil.

  • Problem: Poor Resolution of cis/trans.

    • Cause: Column overloaded or temperature too high.

    • Fix: Reduce load to <1% w/w. Lower column temperature to 10-15°C (Complex formation is exothermic; lower T favors retention).

  • Problem: Silver contamination in MS detector.

    • Cause: Leaching.

    • Fix:Never connect an Ag-column directly to a Mass Spectrometer. Use a post-column diverter or UV detection only.

References

  • Christie, W.W. (1987).[3] High-performance liquid chromatography and lipids: A practical guide. Pergamon Press. (The foundational text on lipid HPLC).

  • Nikolova-Damyanova, B. (1992).[3][4] "Silver ion chromatography and lipids." Advances in Lipid Methodology, 1, 181-237.[3] (Definitive review on retention mechanisms).

  • Momchilova, S. & Nikolova-Damyanova, B. (2003). "Stationary phases for silver ion chromatography of lipids: Preparation and properties." Journal of Separation Science, 26(3-4), 261-270.

  • Dobson, G. et al. (1995). "Silver ion chromatography of lipids and fatty acids." Journal of Chromatography B, 671, 197-222. (Protocols for biological samples).

  • Adlof, R.O. (1994). "Separation of cis and trans isomers of unsaturated fatty acids by silver ion HPLC.

Sources

Application Note: Precision Isolation of 1,2-Dioleoyl-3-Stearoyl-sn-Glycerol (OOS) via Solvent Fractionation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The isolation of 1,2-dioleoyl-3-stearoyl-sn-glycerol (OOS) represents a significant challenge in lipid chemistry due to its structural similarity to the symmetric isomer 1,3-distearoyl-2-oleoyl-sn-glycerol (SOS) and the fully unsaturated triolein (OOO) . While SOS is the primary target for Cocoa Butter Equivalents (CBE) due to its sharp melting profile (~34°C), OOS (melting point ~18–20°C) is often relegated to the liquid "olein" fraction or the "mid-fraction."

However, OOS has emerged as a critical functional lipid in the formulation of Human Milk Fat Substitutes (HMFS) and specialized texturizers where asymmetry dictates crystallization kinetics and digestibility.

This guide details a Two-Stage Differential Solvent Fractionation protocol designed to isolate OOS from complex fat blends (e.g., Shea butter, Sal fat, or interesterified blends). Unlike standard CBE protocols that discard the olein fraction, this workflow treats the secondary filtrate as the primary source of value.

Key Mechanistic Principles
  • Stereochemical Solubility: Symmetrical TAGs (SOS) pack more efficiently into crystal lattices (β-polymorphs) than asymmetric TAGs (OOS), leading to lower solubility and higher melting points for SOS.

  • Solvent Selectivity: Acetone is the solvent of choice over hexane for this application. Acetone's polarity exacerbates the solubility difference between saturated (stearic) and unsaturated (oleic) moieties, allowing for sharper "cuts" between SOS, OOS, and OOO.

  • Polymorphic Control: Successful isolation requires managing the transition from unstable

    
     forms to stable 
    
    
    
    forms during crystallization to prevent co-crystallization of OOS with SOS.

Experimental Workflow: The "Mid-Fraction" Strategy

The isolation of OOS requires a negative fractionation approach:

  • Step 1 (High-T): Remove high-melting symmetrical stearins (SOS, POS).

  • Step 2 (Low-T): Crystallize the target OOS from the remaining liquid, leaving highly unsaturated TAGs (OOO) in the supernatant.

Visualization of the Workflow

OOS_Fractionation_Workflow Feed Raw Fat Blend (Shea/Sal/IE Fat) Mixer Homogenization (50°C) Feed->Mixer Solvent Solvent Addition (Acetone, 1:4 w/v) Solvent->Mixer Cryst1 Crystallization Stage 1 Temp: 0°C to 4°C Time: 90 min Mixer->Cryst1 Filter1 Filtration 1 (Vacuum/Press) Cryst1->Filter1 Solid1 Solid Phase 1 (Stearin) Rich in SOS, POS (Discard or CBE use) Filter1->Solid1 Retentate Liquid1 Liquid Phase 1 (Olein) Rich in OOS, OOO, POO Filter1->Liquid1 Filtrate Cryst2 Crystallization Stage 2 Temp: -12°C to -15°C Time: 120 min Liquid1->Cryst2 Cooling Filter2 Filtration 2 (Vacuum/Press) Cryst2->Filter2 Solid2 Solid Phase 2 (Mid-Fraction) TARGET: OOS Enriched (>85% Purity) Filter2->Solid2 Target Isolation Liquid2 Liquid Phase 2 (Super Olein) Rich in OOO (Discard) Filter2->Liquid2 Supernatant

Figure 1: Two-stage solvent fractionation workflow targeting the OOS-rich mid-fraction.

Detailed Protocol

Phase 1: Feedstock Preparation & Solubilization

Objective: Erase crystal memory and create a homogeneous molecular dispersion.

  • Melt: Heat the fat blend to 60°C (well above the melting point of SOS, ~43°C) and hold for 30 minutes to destroy all crystal nuclei.

  • Solvent Ratio: Add Acetone (HPLC Grade) at a ratio of 1:4 (w/v) (1g fat to 4mL acetone).

    • Why 1:4? Lower ratios (1:2) increase viscosity and entrap liquid oil (low separation efficiency). Higher ratios (1:10) reduce yield and increase energy costs for recovery.

  • Homogenization: Stir at 60 rpm until the solution is clear.

Phase 2: Removal of Symmetrical Stearins (SOS/POS)

Objective: Precipitate high-melting symmetrical TAGs while keeping OOS in solution.

  • Cooling Ramp: Cool the mixture from 50°C to 4°C at a rate of 1°C/min .

    • Critical Control Point: Rapid cooling (>3°C/min) induces

      
      -polymorph formation, which forms small, unstable crystals that trap OOS. Slow cooling promotes 
      
      
      
      crystal growth, which is purer and filters better.
  • Dwell Time: Hold at 4°C for 90 minutes .

    • Validation: The solution should appear cloudy with distinct white crystals.

  • Filtration: Filter quickly using a chilled Buchner funnel or membrane press.

    • Solid (Cake): Contains SOS/POS.[1][2]

    • Filtrate (Liquid): Contains OOS, OOO, and minor LOO.

Phase 3: Isolation of OOS (The "Mid-Fraction" Cut)

Objective: Precipitate OOS while keeping triolein (OOO) dissolved.

  • Re-equilibration: Transfer the filtrate to a second crystallizer.

  • Cooling Ramp: Cool from 4°C to -15°C at 0.5°C/min .

    • Note: OOS has a lower melting point than SOS. To force crystallization in acetone, sub-zero temperatures are required.

  • Dwell Time: Hold at -15°C for 120 minutes . Agitation must be gentle (10–20 rpm) to prevent crystal breakage.

  • Filtration: Filter immediately.

    • Solid (Cake): This is the OOS-rich Mid-Fraction .

    • Filtrate: Discard (contains OOO).

  • Washing: Wash the OOS cake with cold acetone (-18°C) to remove surface OOO.

  • Desolventization: Evaporate solvent under vacuum (Rotary Evaporator) at <40°C to prevent thermal degradation or isomerization.

Quantitative Analysis & Validation

Trustworthiness in lipid fractionation relies on verifying the Regioisomeric Purity (Position of fatty acids on the glycerol backbone). Standard GC-FID gives fatty acid composition (FAC) but cannot distinguish SOS from OOS.

Required Method: Silver-Ion HPLC (Ag-HPLC) or Regiospecific Enzymatic Hydrolysis.

Table 1: Expected Fractionation Profile (Typical Shea/Palm Blend)
ComponentFeedstock (%)Solid 1 (Stearin)Solid 2 (Target OOS) Liquid 2 (Super Olein)
SOS (Sym)35%85% < 5%< 1%
OOS (Asym)15%5%75-85% 10%
OOO (Unsat)40%< 2%10%85%
Melting Point 32°C41°C19°C 5°C
Protocol Self-Validation (Troubleshooting)
  • Issue: Low Yield of OOS.

    • Cause: T2 (Crystallization 2 temp) was not low enough.

    • Fix: Drop T2 to -18°C.

  • Issue: High SOS contamination in OOS fraction.

    • Cause: Inefficient separation in Stage 1.

    • Fix: Increase dwell time at 4°C or perform a "wash" step on the Stage 1 filtrate before Stage 2.

References

  • Marikkar, J. M. N., & Ghazali, H. M. (2011).[1] Effect of fractional crystallization on fatty acid and triacylglycerol compositions of selected native lipids. Journal of Applied Sciences.

  • Sato, K., et al. (2009). Thermal and structural properties of binary mixtures of 1,3-distearoyl-2-oleoyl-glycerol (SOS) and 1,2-dioleoyl-3-stearoyl-sn-glycerol (OOS). Journal of Thermal Analysis and Calorimetry.

  • AOCS Official Methods. Solvent Fractionation of Fats and Oils. American Oil Chemists' Society.[3]

  • Cayman Chemical. 1,2-Dioleoyl-3-Stearoyl-rac-glycerol Product Information.

  • Timms, R. E. (2005).[1] Fractional crystallization: the fat modification process for the 21st century. European Journal of Lipid Science and Technology.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Dioleoyl-3-stearoylglycerol (SOS)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2-Dioleoyl-3-stearoylglycerol (SOS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this specific structured triacylglycerol (TAG). SOS is a critical component in various applications, including as a cocoa butter equivalent and in pharmaceutical formulations, making its efficient and high-purity synthesis a significant goal.

This document provides in-depth, field-proven insights in a question-and-answer format to address common challenges, from low yields and isomeric impurities to purification hurdles.

Troubleshooting Guide & FAQs

Section 1: Low Yield & Poor Regioselectivity

Question: My overall yield of this compound (SOS) is consistently low, and I'm detecting significant amounts of the 1,3-dioleoyl-2-stearoyl isomer. What are the primary causes and how can I fix this?

Answer: This is a classic challenge in structured TAG synthesis, stemming from two interconnected issues: poor regioselectivity during the reaction and acyl migration .

  • Regioselectivity: The key is to control which fatty acid attaches to which position on the glycerol backbone. For SOS, you need to acylate the sn-1 and sn-2 positions with oleic acid and the sn-3 position with stearic acid (or vice versa, followed by a selective step).

  • Acyl Migration: This is the intramolecular transfer of an acyl group from one hydroxyl position to another on the glycerol backbone.[1][2] It is a spontaneous process that leads to a more stable isomeric mixture, undermining your desired regiochemistry.[1][2]

Core Strategies to Improve Yield and Selectivity:

  • Enzymatic Synthesis with 1,3-Specific Lipases: This is often the most effective approach. Using a lipase that is specific for the sn-1 and sn-3 positions is crucial.[3][4][5][6] For SOS synthesis, a common strategy involves the transesterification of a high-oleic oil (where oleic acid is already enriched at the sn-2 position) with a stearic acid derivative using a 1,3-specific lipase.[7] The lipase will selectively replace the fatty acids at the sn-1 and sn-3 positions with stearic acid, leaving the oleic acid at the sn-2 position largely untouched.

  • Chemical Synthesis with Protecting Groups: A classical chemical approach offers precise control but requires more steps. The strategy involves:

    • Protecting the desired hydroxyl groups on a glycerol derivative. For SOS, you might start with a precursor where the sn-3 position is protected.

    • Acylating the unprotected sn-1 and sn-2 positions with oleic acid.

    • Deprotecting the sn-3 position.

    • Acylating the newly freed sn-3 position with stearic acid. Common protecting groups for hydroxyls include silyl ethers (like TBDMS) or acetals, which are stable under acylation conditions but can be removed selectively.[8][9][10][11]

  • Minimizing Acyl Migration: Regardless of the method, minimizing acyl migration is critical. Key factors that promote this unwanted isomerization include:

    • High Temperatures: Keep reaction temperatures as low as feasible for the chosen catalyst. For enzymatic reactions, this might be in the range of 35-60°C.[4][12]

    • Polar Solvents: Acyl migration is faster in more polar environments. Using non-polar solvents like hexane can suppress it.[13]

    • Presence of Water/Acid/Base Catalysts: These can accelerate the migration. Ensure anhydrous conditions in chemical synthesis and carefully control water activity in enzymatic systems.[14][15]

Workflow for Troubleshooting Low Yield and Isomer Formation

Caption: Troubleshooting flowchart for low SOS yield.

Section 2: Enzymatic Synthesis Optimization

Question: I'm using a 1,3-specific lipase, but my enzymatic reaction is slow and inefficient. What parameters should I focus on optimizing?

Answer: Optimizing an enzymatic reaction is a multifactorial process. Beyond selecting the right lipase (e.g., from Rhizomucor miehei or Rhizopus oryzae), several environmental factors are critical for enzyme performance.[16][17]

  • Water Activity (a_w): This is arguably the most critical parameter in non-aqueous enzymology.[14] Lipases require a thin layer of water to maintain their active conformation, but excess water will promote hydrolysis (the reverse reaction), reducing your esterification yield.[14][15] The optimal water activity is often a delicate balance, typically falling within the range of 0.1 to 0.6.[7] You can control this by adding a specific amount of water to the reaction medium or by using salt hydrate pairs.[15]

  • Substrate Molar Ratio: A high molar ratio of the acyl donor (e.g., stearic acid ethyl ester) to the triglyceride substrate can drive the reaction equilibrium towards the desired product.[18][19] Ratios of at least 4:1 (acyl donor:oil) have been shown to be effective.[7][18]

  • Temperature: While higher temperatures increase reaction rates, they also accelerate enzyme denaturation and acyl migration.[2][20] It's essential to find the optimal temperature for your specific lipase, which typically lies between 35°C and 60°C.[4][20]

  • Enzyme Load: Increasing the amount of lipase will generally increase the reaction rate, but there is a point of diminishing returns where cost and mass transfer limitations become prohibitive.[19] An optimal load might be around 10-15% (w/w) of the total substrates.[19]

  • Solvent System: While solvent-free systems are possible and often preferred for green chemistry, they can be limited by high viscosity and poor mixing.[4][21] Using a non-polar solvent like n-hexane can reduce viscosity, improve mass transfer, and help suppress water-dependent side reactions and acyl migration.[13][21]

Table 1: Key Parameters for Enzymatic Synthesis Optimization

ParameterTypical RangeRationale & Key Considerations
Lipase Specificity sn-1,3 specificEssential for regioselective synthesis of SOS. Examples: Lipozyme RM IM, Lipase DF "Amano" IM.[3][16]
Water Activity (a_w) 0.1 - 0.6Balances enzyme activity (needs water) and hydrolysis (suppressed at low a_w).[7][16]
Temperature 35 - 60 °CA compromise between reaction rate and enzyme stability/acyl migration.[4][20]
Substrate Molar Ratio ≥ 4:1 (Acyl Donor:Oil)High excess of acyl donor drives the transesterification equilibrium forward.[7][18]
Enzyme Load 5 - 15% (w/w of substrates)Higher load increases rate but also cost. Optimize for efficiency.[19]
Solvent Hexane or Solvent-FreeHexane improves mass transfer and can reduce acyl migration. Solvent-free is greener but can be diffusion-limited.[4][21]
Section 3: Chemical Synthesis & Protecting Groups

Question: What is a reliable protecting group strategy for the chemical synthesis of SOS, and what are the common pitfalls?

Answer: A robust chemical synthesis of SOS hinges on a well-planned protecting group strategy to ensure regiochemical control. The goal is to differentiate the three hydroxyl groups of glycerol. A common and effective route is as follows:

Chemical_Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Acylation 1 cluster_2 Step 3: Deprotection cluster_3 Step 4: Acylation 2 Glycerol Glycerol Protected_Glycerol sn-1,2-Protected Glycerol (e.g., Isopropylidene Ketal) Glycerol->Protected_Glycerol Acetone, Acid Catalyst Acylated_1 sn-3-Stearoyl-1,2-Protected Glycerol Protected_Glycerol->Acylated_1 Stearoyl Chloride, Pyridine Deprotected sn-3-Stearoylglycerol Acylated_1->Deprotected Acidic Hydrolysis SOS This compound (Final Product) Deprotected->SOS Oleoyl Chloride, Pyridine

Caption: A representative chemical synthesis pathway for SOS.

Common Pitfalls and How to Avoid Them:

  • Incomplete Reactions: Both protection and acylation steps must be driven to completion. Use a slight excess of the acylating agent (e.g., oleoyl chloride or stearoyl chloride) and a suitable base like pyridine or DMAP to scavenge the HCl byproduct. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Harsh Deprotection Conditions: The deprotection step (e.g., removing the isopropylidene ketal) is critical. If conditions are too harsh (e.g., high temperature, strong acid), you risk inducing acyl migration, which would scramble your carefully constructed molecule.[1] Use mild acidic conditions and keep the temperature low.

  • Anhydrous Conditions: All steps, particularly the acylation reactions, must be performed under strictly anhydrous (water-free) conditions.[22] Any moisture will react with the acyl chlorides, reducing your yield and complicating purification. Use dried solvents and glassware and run reactions under an inert atmosphere (e.g., Nitrogen or Argon).

Section 4: Purification

Question: I've completed my synthesis, but the crude product is a complex mixture. What is the best way to purify SOS to a high degree?

Answer: Purification is often the most challenging step. The crude product can contain unreacted starting materials (fatty acids, glycerol derivatives), byproducts (diacylglycerols, other TAG isomers), and the desired SOS. A multi-step approach is often necessary.

  • Initial Wash/Extraction: First, remove water-soluble impurities and excess reagents. If you used a base like pyridine, an acidic wash (e.g., with dilute HCl) followed by a brine wash and drying of the organic layer is a good first step.

  • Removal of Free Fatty Acids: Free fatty acids can often be removed by passing the crude mixture through a short column of basic alumina or by vacuum distillation if the TAG is stable at high temperatures.[23]

  • Crystallization: This is a powerful technique for purifying TAGs. SOS has a specific melting profile, and fractional crystallization from a solvent like acetone at low temperatures can be very effective. The different isomers and TAGs will have different solubilities and crystallization points, allowing for their separation.[24]

  • Column Chromatography: For achieving the highest purity (>98%), silica gel column chromatography is the standard method. A non-polar solvent system, such as a hexane/diethyl ether gradient, is typically used to separate the TAGs based on polarity.[25] The less polar TAGs will elute first.

Recommended Purification Workflow:

Crude Product → Liquid-Liquid Extraction (to remove catalysts/salts) → Short Path Distillation (to remove free fatty acids)[23] → Low-Temperature Fractional Crystallization (to enrich SOS) → Silica Gel Chromatography (for final polishing to >98% purity).

Detailed Experimental Protocol

Protocol 1: Enzymatic Synthesis of SOS via Interesterification

This protocol is a representative example and may require optimization for your specific lipase and substrates.

  • Substrate Preparation: Prepare a mixture of high-oleic sunflower oil and stearic acid ethyl ester in a 1:6 molar ratio in a round-bottom flask.

  • Solvent & Water Activity: Add n-hexane to achieve a substrate concentration of ~40% (w/v). To adjust water activity, add a precise amount of water (e.g., 0.5% w/w of substrates) and equilibrate the mixture for 1-2 hours.

  • Enzyme Addition: Add an immobilized 1,3-specific lipase (e.g., Lipozyme RM IM) at a loading of 10% (w/w of total substrates).

  • Reaction: Seal the flask and place it in a shaking incubator at 45°C. Allow the reaction to proceed for 24-48 hours. Monitor the progress by taking small aliquots and analyzing them via HPLC or GC.

  • Enzyme Removal: Once the reaction has reached equilibrium (or the desired conversion), stop the reaction and filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

  • Purification: Remove the solvent under reduced pressure. The resulting oil can then be purified using the methods described in Section 4 to isolate the SOS fraction.

References

  • OpenAgrar. (n.d.). Lipase-catalyzed synthesis of designer lipids with improved nutritional properties. Retrieved from [Link]

  • H-kittikun, A., et al. (2004). Lipase-Catalyzed Synthesis of Structured Triacylglycerides from 1,3-Diacylglycerides. JAOCS, 81, 151-155. Retrieved from [Link]

  • Li, M., et al. (2022). A novel sn-1,3 specific lipase from Janibacter sp. as catalysts for the high-yield synthesis of long-medium-long type structured triacylglycerols. Food Chemistry, 366, 130523. Retrieved from [Link]

  • ResearchGate. (n.d.). Full modification of triglycerides using a strict 1,3 lipase thanks to the acyl migration. Retrieved from [Link]

  • Google Patents. (2025). Enzymatic method for increasing the SOS triglyceride content of vegetable oils. (CN119816600A).
  • Research Solutions. (n.d.). Evaluation of lipase selectivity for hydrolysis. Retrieved from [Link]

  • Verma, M. L., & Barrow, C. J. (2018). Synthesis of designer triglycerides by enzymatic acidolysis. National Institutes of Health. Retrieved from [Link]

  • Mao, Y., Lee, Y. Y., & Xie, X. (2023). Preparation, acyl migration and applications of the acylglycerols and their isomers: a review. Monash University. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]

  • Habibi, Z., et al. (2008). Effects of Water on Enzyme Performance with an Emphasis on the Reactions in Supercritical Fluids. Taylor & Francis Online. Retrieved from [Link]

  • WIPO Patentscope. (2024). ENZYMATIC PROCESS FOR INCREASING THE SOS TRIGLYCERIDE CONTENT OF A VEGETABLE OIL. (WO/2024/030062). Retrieved from [Link]

  • Causevic, A. (2022). Lipase-catalyzed production of structured triacylglycerols. Lund University Research Portal. Retrieved from [Link]

  • ResearchGate. (2024). Structuring Vegetable Oils Through Enzymatic Glycerolysis for Water-in-Oil Emulsions. Retrieved from [Link]

  • Gotor-Fernández, V., & Gotor, V. (2020). Stereoselective Synthesis of Terpenoids through Lipase-Mediated Resolution Approaches. MDPI. Retrieved from [Link]

  • Abdulmalek, E. A., et al. (2023). Altering the Regioselectivity of T1 Lipase from Geobacillus zalihae toward sn-3 Acylglycerol Using a Rational Design Approach. MDPI. Retrieved from [Link]

  • Nie, K., et al. (1998). Enzymatic Glycerolysis of Soybean Oil. UNL Digital Commons. Retrieved from [Link]

  • SciSpace. (n.d.). The role of water activity in terms of enzyme activity and enantioselectivity during enzymatic esterification in non-conventional media. Retrieved from [Link]

  • Google Patents. (2024). Triglycerides and structured lipids from short- and medium-chain fatty acids. (WO2023076737A1).
  • ResearchGate. (n.d.). Effects of acyl migration of sn-1,3 diacylglycerol on the crystallization behaviors and physical property stabilities of binary fat systems. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • ResearchGate. (2024). Enzymatic glycerolysis of lignin with Novozym 435: Optimizing biocatalyst reuse for greater efficiency. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (2022). Review Article Lipase and Its Unique Selectivity. Retrieved from [Link]

  • McGill Journal of Medicine. (n.d.). Evidence for a Novel Key Regulatory Step in the Triglyceride Synthetic Pathway of Human Adipose Tissue. Retrieved from [Link]

  • Google Patents. (2013). Purification of triglyceride oil from microbial sources using short path distillation. (US20130046106A1).
  • PubMed. (2000). Kinetics of 2-monoacylglycerol acyl migration in model chylomicra. Retrieved from [Link]

  • MDPI. (2024). Two-Step Enzymatic Synthesis of Structured Triacylglycerols from ARASCO© and Coconut Oil. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Frontiers. (2022). Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil. Retrieved from [Link]

  • NIFA Reporting Portal. (n.d.). First membrane-based separation and purification of triglycerides and fatty acids. Retrieved from [Link]

  • PubMed. (2003). Acyl migration incidence on accuracy of a triacylglycerol regioanalysis--a theoretical evaluation. Retrieved from [Link]

  • UT Southwestern. (n.d.). Protecting Groups in Organix Synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). Retrieved from [Link]

  • ACS Publications. (2019). Heterogeneous Nucleation of 1,3-Distearoyl-2-oleoylglycerol on Tristearin Surfaces. ACS Omega. Retrieved from [Link]

  • Digital Commons @ the Georgia Academy of Science. (n.d.). Ultrafiltration for separation and purification of triglyceride to be used in the production of fatty acid methyl/ethyl esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the structured lipid 1,3-dioleoyl-2-palmitoylglycerol from palm oil. Retrieved from [Link]

  • ResearchGate. (2019). Why have I failed to synthesize my 1,2‐diacyl‐sn‐glycero‐3‐phosphocholine ?. Retrieved from [Link]

  • ACS Publications. (2025). Ternary Phase Behavior of 1,3-Dipalmitoyl-2-linoleoylglycerol (PLP), 1-Palmitoyl-2-linoleoyl-3-stearoyl-rac-glycerol (PLS), and 1,3-Distearoyl-2-linoleoylglycerol (SLS): Minor TAG Species of Vegetable Fats and Oils. Crystal Growth & Design. Retrieved from [Link]

Sources

Technical Guide: Preventing Acyl Migration During 1,2-Dioleoyl-3-stearoylglycerol (1,2-DOSG) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomerization Trap

In the synthesis and purification of asymmetric triacylglycerols (TAGs) like 1,2-Dioleoyl-3-stearoylglycerol (1,2-DOSG) , the primary adversary is not the stability of the final TAG, but the kinetic instability of the 1,2-diacylglycerol (1,2-DAG) intermediate (1,2-Dioleoyl-sn-glycerol).

Standard purification methods often fail because they treat the lipid as a static entity. In reality, 1,2-DAGs undergo rapid acyl migration to the thermodynamically more stable 1,3-DAG isomers. If this migration occurs before or during the final acylation step, or if you are purifying the TAG from a crude mixture containing these intermediates, you will inevitably produce or isolate the regiospecific impurity: 1,3-Dioleoyl-2-stearoylglycerol .

This guide provides a self-validating workflow to lock the regiospecificity of your molecule, focusing on Boric Acid Impregnated Silica Gel chromatography and strict solvent controls.

Troubleshooting & Diagnostic Guide

Q1: Why does my LC-MS show a single mass peak, but NMR/DSC reveals two distinct species?

Diagnosis: You likely have a mixture of regioisomers (OOS and OSO). The Mechanism: Mass spectrometry often cannot distinguish between 1,2-DOSG (Target) and 1,3-Dioleoyl-2-stearoylglycerol (Impurity) as they are isobaric. Root Cause: The 1,2-DAG intermediate isomerized to 1,3-DAG prior to the attachment of the stearoyl group. This migration is catalyzed by heat , protic solvents , and acidic/basic surfaces (like standard silica gel). Solution: You must prevent migration upstream in the workflow. Once the wrong TAG isomer is formed, separation requires silver-ion chromatography or complex HPLC methods, which are low-yield.

Q2: I used standard silica gel flash chromatography to purify my 1,2-DAG precursor, but the yield was low and the product solidified. Why?

Diagnosis: On-column isomerization.[1] The Mechanism: Standard silica gel (SiO₂) is slightly acidic (pH ~5-6). The surface silanol groups act as weak acid catalysts, accelerating the shift of the acyl group from the sn-2 to the sn-3 position. 1,3-DAGs generally have higher melting points than 1,2-DAGs, leading to the solidification you observed. Corrective Action: Switch to Boric Acid Impregnated Silica Gel . The borate ions form a cyclic complex with the vicinal hydroxyl groups of the 1,2-DAG (positions sn-2 and sn-3), physically "locking" the structure and preventing migration during separation.

Q3: Which solvents are safe to use?

Rule of Thumb: Avoid protic solvents and high polarity.

  • Dangerous (Promotes Migration): Methanol, Ethanol, Water. (The lone pairs on the oxygen facilitate the nucleophilic attack of the neighboring hydroxyl).

  • Safe (Inhibits Migration): Hexane, Diethyl Ether, Benzene, Toluene.

  • Protocol Adjustment: If you must use alcohols for extraction, keep the temperature below 0°C and work immediately.

Core Protocol: Boric Acid Impregnated Silica Chromatography[2]

This is the industry-standard method for purifying 1,2-DAGs to ensure high purity of the subsequent 1,2-DOSG TAG.

Phase A: Preparation of the Stationary Phase

Objective: Create a stationary phase that complexes with 1,2-diols.

  • Dissolution: Dissolve Boric Acid (H₃BO₃) in Ethanol or Methanol. (Ratio: 10g Boric Acid per 200mL solvent).

  • Impregnation: Add high-purity Silica Gel (e.g., 60 Å, 230-400 mesh) to the solution. (Ratio: 1 part Boric Acid to 10-20 parts Silica by weight).

  • Evaporation: Stir for 30 minutes, then remove the solvent using a Rotary Evaporator.

  • Activation: Dry the resulting powder in an oven at 100-110°C for 2-4 hours .

    • Note: Do not exceed 120°C, or you may degrade the boric acid complexing capacity.

Phase B: Purification Workflow
ParameterSpecificationRationale
Column Packing Dry pack or Slurry pack in HexanePrevents pre-activation of silica with moisture.
Sample Loading Dissolve in minimal Hexane/Chloroform Avoids introducing protic solvents at the start.
Elution Gradient Hexane : Diethyl Ether (Start 90:10 → End 50:50)Aprotic system. 1,3-DAGs elute first; 1,2-DAGs elute later due to stronger interaction with borate.
Fraction Collection Keep fractions on ice Kinetic control. Low temp slows spontaneous migration.
Borate Removal Wash combined fractions with water immediatelyThe borate complex must be broken after the column to recover the 1,2-DAG.
Phase C: Recovery of 1,2-DAG
  • Combine fractions containing 1,2-DAG (monitor via TLC).

  • Wash the organic phase (Ether/Hexane) with distilled water (2x) to remove residual boric acid.

  • Dry over anhydrous Na₂SO₄.

  • Evaporate solvent at <30°C .

  • IMMEDIATE ACTION: Proceed to the stearoylation reaction to form 1,2-DOSG. Do not store the 1,2-DAG intermediate for long periods.

Visualizing the Migration & Control Mechanism

The following diagram illustrates the "Acyl Migration Loop" that destroys purity and how Boric Acid intercepts this process.

AcylMigrationControl cluster_0 The Problem: Spontaneous Isomerization cluster_1 The Solution: Boric Acid Trap cluster_2 Final Product Outcome DAG12 1,2-Dioleoyl-sn-glycerol (1,2-DAG) DAG13 1,3-Dioleoyl-sn-glycerol (1,3-DAG) DAG12->DAG13 Heat / Acid / Time (Acyl Migration) Complex Borate-1,2-DAG Complex (Locked Structure) DAG12->Complex Binding Impurity 1,3-Dioleoyl-2-stearoylglycerol (Impurity) DAG13->Impurity + Stearic Acid Boric Boric Acid Impregnated Silica Gel Boric->Complex + H3BO3 Target This compound (Correct Regioisomer) Complex->Target 1. Elute & Wash 2. + Stearic Acid

Caption: Figure 1: Acyl Migration Control Strategy. The diagram demonstrates how the thermodynamic shift from 1,2-DAG to 1,3-DAG is intercepted by the Boric Acid complex, ensuring the synthesis of the correct 1,2-DOSG regioisomer.

Critical Synthesis Parameters (Data Summary)

Use this table to audit your current experimental setup.

VariableOptimal Condition Risk Condition Impact on 1,2-DOSG Purity
Temperature < 30°C (Synthesis)< 0°C (Storage)> 40°CHigh heat provides activation energy for nucleophilic attack (migration).
Solvent System Hexane / Diethyl Ether / ChloroformMethanol / Ethanol / IsopropanolAlcohols facilitate proton transfer, accelerating migration 10-100x.
Stationary Phase Boric Acid Silica (5-10% w/w)Standard Silica / AluminaStandard silica is acidic; Alumina is basic. Both catalyze migration.
Reaction Time Minimize hold times.Overnight stirring of 1,2-DAG.Migration is time-dependent.[2] 1,2-DAGs degrade to 1,3-DAGs over hours at RT.
pH Environment Neutral (pH 7.[1]0)Acidic (pH < 6) or Basic (pH > 8)Extreme pH catalyzes the formation of the cyclic intermediate required for migration.

References & Validated Sources

  • Cyberlipid Center. TLC of acylglycerols: Separation of isomers using Boric Acid.

    • Source:

  • Sigma-Aldrich. Boric Acid Gel for Column Chromatography: Technical Information.

    • Source:

  • National Institutes of Health (PubMed). Reducing acyl migration during purification of 2-arachidonoylglycerol. (Demonstrates solvent effects on migration).

    • Source:

  • Royal Society of Chemistry. Suppression of acyl migration in enzymatic production of structured lipids.

    • Source:

  • Cayman Chemical. 1,2-Dioleoyl-3-Stearoyl-rac-glycerol Product Data. (Verification of target molecule structure).

    • Source:

Sources

Technical Support Center: High-Resolution Lipidomics & TAG Separation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for chromatography professionals. It addresses the specific challenge of resolving Triacylglycerol (TAG) critical pairs, specifically OOS (1,2-dioleoyl-3-stearoyl-rac-glycerol) and SOS (1,3-distearoyl-2-oleoyl-glycerol) .

Topic: Resolving Co-elution of OOS and SOS in Reverse-Phase HPLC Ticket Priority: High (Method Development/Optimization) Assigned Specialist: Senior Application Scientist, Lipid Analysis Division

Executive Summary: The "Critical Pair" Challenge

In Non-Aqueous Reversed-Phase HPLC (NARP-HPLC), the separation of Triacylglycerols (TAGs) is governed by the Equivalent Carbon Number (ECN) rule.

  • SOS (Stearic-Oleic-Stearic): CN 54, 1 Double Bond. ECN = 52 .

  • OOS (Oleic-Oleic-Stearic): CN 54, 2 Double Bonds. ECN = 50 .

The Anomaly: Theoretically, OOS (ECN 50) and SOS (ECN 52) should separate easily, with OOS eluting significantly earlier. If you are observing co-elution, your system has lost its Double Bond Selectivity (


) . This implies your method is separating solely based on carbon number (hydrophobicity) and failing to discriminate based on pi-pi interactions (unsaturation).

This guide details how to restore


 and resolve these species.

Troubleshooting Guide & FAQs

Q1: Why are OOS and SOS co-eluting when their ECNs are different?

Diagnosis: This is a classic symptom of "Phase Collapse" or "Selectivity Compression" caused by three potential factors:

  • Mobile Phase Strength: Using 100% strong solvent (e.g., Isopropanol or Hexane) too early in the gradient compresses the chromatographic window, forcing ECN 50 and 52 to merge.

  • Temperature Overload: High column temperatures (>40°C) reduce the retention difference between saturated and unsaturated fatty acids. As temperature rises, the specific interaction between the double bond and the stationary phase weakens, causing OOS to shift later and SOS to shift earlier.

  • Stationary Phase Sterics: Standard monomeric C18 columns often lack the "shape selectivity" required to distinguish the spatial kink of the extra double bond in OOS.

Q2: How do I optimize the Mobile Phase to separate them?

The Solution: You must modulate the Propionitrile Effect or use Acetone to tune selectivity. Acetonitrile (ACN) alone is often insufficient for solubilizing long-chain TAGs, but it provides the best selectivity for double bonds.

Recommended Mobile Phase System:

  • Solvent A: 100% Acetonitrile (Maximizes

    
    ).
    
  • Solvent B: 2-Propanol (IPA) or Acetone (Increases solubility).

The "Propionitrile" Alternative: If ACN/IPA fails, switch Solvent A to Propionitrile . Propionitrile maintains the pi-pi selectivity of Acetonitrile but has higher elution strength, allowing you to run a shallower gradient without broadening peaks.

Q3: Which stationary phase is mandatory for this separation?

Recommendation: While a high-density C18 can work, the "Gold Standard" for TAG isomers is the C30 (Triacontyl) Stationary Phase .

  • Mechanism: C30 ligands are longer and more ordered. They provide a "slot" mechanism where the bent conformation of unsaturated fatty acids (like Oleic) disrupts insertion into the stationary phase more effectively than on C18. This significantly enhances the resolution between OOS (2 kinks) and SOS (1 kink).

Q4: I see a third peak co-eluting with OOS. What is it?

Insight: You are likely seeing POS (Palmitic-Oleic-Stearic) .[1][2]

  • POS: CN 52, 1 Double Bond. ECN = 50 .

  • OOS: CN 54, 2 Double Bonds. ECN = 50 .

  • The Real Challenge: OOS and POS are the true critical pair because they have the identical ECN . To separate these, you must use a C30 column at sub-ambient temperature (10–20°C) or use Silver-Ion Chromatography (Argentation HPLC).

Experimental Protocol: The "Resolution Restoration" Workflow

Objective: Achieve baseline resolution (


) between OOS and SOS (and POS).
System Parameters
ParameterSettingRationale
Column C30 (4.6 x 250 mm, 3 µm)Maximizes shape selectivity for isomers.
Temp 20°C (Critical)Lower temp increases selectivity for double bonds.
Flow Rate 1.0 mL/minStandard NARP flow.
Detection ELSD or CADTAGs have weak UV absorbance; ELSD is universal.
Gradient Table (Binary)
  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 2-Propanol / Hexane (5:4 v/v)

Time (min)% A (Weak)% B (Strong)Event
0.08020Initial hold to separate oxidized species.
5.07030Start of elution window.
45.04060Shallow gradient to resolve Critical Pairs (ECN 50/52).
50.01090Column wash (elute Tristearin/SSS).
55.08020Re-equilibration.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for resolving TAG co-elution.

TAG_Separation_Logic Start Problem: OOS & SOS Co-elution CheckECN Step 1: Calculate ECN SOS (ECN 52) vs OOS (ECN 50) Start->CheckECN AnalyzeTemp Step 2: Check Temperature Is Temp > 35°C? CheckECN->AnalyzeTemp ActionTemp Action: Lower Temp to 20°C (Enhances Shape Selectivity) AnalyzeTemp->ActionTemp Yes AnalyzeMP Step 3: Check Mobile Phase Is Solvent B > 50% at elution? AnalyzeTemp->AnalyzeMP No ActionTemp->AnalyzeMP ActionMP Action: Use Acetonitrile/Acetone or Propionitrile blends AnalyzeMP->ActionMP Yes AnalyzeCol Step 4: Stationary Phase Using Standard C18? AnalyzeMP->AnalyzeCol No ActionMP->AnalyzeCol ActionCol Action: Switch to C30 Column (Required for Isomer Separation) AnalyzeCol->ActionCol Yes Result Result: Baseline Resolution OOS elutes before SOS AnalyzeCol->Result No ActionCol->Result

Figure 1: Troubleshooting workflow for resolving Triglyceride critical pairs in NARP-HPLC.

Mechanism of Interaction (C18 vs C30)

To understand why you need a specific setup, observe the interaction mechanism below. C30 provides a deeper "hydrophobic slot" that discriminates the "kink" in the Oleic acid chain of OOS more effectively than C18.

Interaction_Mechanism SOS SOS Molecule (1 Double Bond) Straight Conformation C18 C18 Phase Short Ligands Low Steric Discrimination SOS->C18 C30 C30 Phase Long Ligands High Steric Discrimination SOS->C30 OOS OOS Molecule (2 Double Bonds) Bent Conformation OOS->C18 OOS->C30 Outcome1 Co-elution (Hydrophobicity Dominates) C18->Outcome1 Similar Retention Outcome2 Separation (Shape Selectivity Dominates) C30->Outcome2 OOS Elutes Earlier

Figure 2: Mechanistic difference in ligand interaction. C30 phases exploit the 'bent' geometry of OOS for separation.

References & Further Reading

  • Separation of Triglycerides in Cocoa Butter:

    • Source: ResearchGate / Journal of Chromatography

    • Context: Detailed analysis of POP, POS, and SOS separation using NARP-HPLC.

    • Link:

  • Phase Behavior of SOS and OOS Mixtures:

    • Source: Journal of Thermal Analysis and Calorimetry

    • Context: Physical properties and mixing behavior of these specific binary mixtures.[3][4]

    • Link:

  • General Triglyceride Analysis Guide:

    • Source: Sigma-Aldrich (Merck)

    • Context: Nomenclature and elution order of TAGs (T54, SOS, SSO).

    • Link:

  • SFC vs HPLC for Lipid Separation:

    • Source: Agilent Technologies

    • Context: Comparison of separation mechanisms based on carbon number vs. unsaturation.[5][6]

    • Link:

Sources

Technical Support Center: Dioleoyl-Stearoylglycerol (DOSG) Integrity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: DOSG-OX-PREV-001 Subject: Minimizing Oxidation & Hydrolysis During Storage Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Dioleoyl-stearoylglycerol (DOSG) is a triacylglycerol (TAG) containing two unsaturated oleic acid chains (18:1) and one saturated stearic acid chain (18:0). While the stearic acid moiety is chemically stable, the two oleic acid chains present a specific vulnerability : the allylic hydrogens at carbons C-8 and C-11.

Unlike polyunsaturated fatty acids (PUFAs) which have highly reactive bis-allylic hydrogens, DOSG is moderately stable. However, improper storage leads to autoxidation (forming hydroperoxides and aldehydes) and hydrolysis (forming free fatty acids). This guide provides a self-validating protocol to prevent these degradation pathways.

Module 1: Critical Storage Protocols

Core Directive: Unsaturated lipids like DOSG are hygroscopic and unstable as powders .[1][2] They should be stored in organic solvents at low temperatures.[1]

The "Gold Standard" Storage Workflow
ParameterRecommendationTechnical Rationale
State Organic Solution (Chloroform or Hexane)Solid-state unsaturated lipids trap oxygen in the crystal lattice and absorb moisture, accelerating hydrolysis. Solvents dilute radical intermediates.
Container Borosilicate Glass (Amber)Plasticizers (phthalates) leach from plastics into lipid solutions. Amber glass blocks UV light (photo-oxidation).
Closure Teflon (PTFE) Lined Cap Standard rubber or pulp liners dissolve in chloroform and contaminate the sample.
Headspace Argon Overlay Argon is heavier than air and forms a "blanket" over the liquid. Nitrogen is lighter than air and mixes with oxygen more easily.[3]
Temp -20°C (Standard) or -80°C (Long-term)Low temperature reduces the kinetic energy available for radical initiation.
Step-by-Step Handling Procedure
  • Solubilization: If received as a powder, immediately dissolve DOSG in degassed Chloroform (

    
    ) to a concentration of 10–25 mg/mL.
    
  • Aliquot Strategy: Never store the bulk stock in a single vial. Divide into single-use aliquots (e.g., 1 mL glass ampules or crimp-top vials).

    • Why? Repeated warming/cooling cycles introduce condensation (water) and fresh oxygen every time the cap is opened.

  • Inert Gas Purge:

    • Direct a gentle stream of Argon into the vial for 15–30 seconds.

    • Visual Check: You should see the solvent surface dimple slightly, but not splash.

  • Sealing: Cap immediately. Wrap the cap junction with Parafilm to retard gas exchange, though this does not replace a good Teflon seal.

Module 2: Troubleshooting & FAQs

Q1: My DOSG solution has turned a faint yellow. Is it still usable?

  • Diagnosis: Yellowing indicates the presence of diketones or conjugated aldehydes , which are secondary oxidation products.

  • Verdict: Discard. The presence of color means the oxidation cascade has already passed the "peroxide" phase and is now degrading the carbon chains.

  • Mechanism: Primary oxidation produces colorless hydroperoxides. Only when these break down do you see color (yellow/brown) and polymerization (gumminess).

Q2: I stored my DOSG as a dry powder at -20°C, but it now looks "gummy" or wet. Why?

  • Diagnosis: Hygroscopic Hydrolysis.

  • Explanation: Unsaturated lipids in powder form attract atmospheric moisture.[1][2][4] This water attacks the ester bonds (hydrolysis), cleaving the fatty acids from the glycerol backbone.

  • Result: You now have a mixture of free oleic acid, free stearic acid, DAGs, and MAGs. This is no longer pure DOSG.

Q3: Can I use Nitrogen instead of Argon?

  • Answer: Yes, but with caveats.

  • Nuance: Nitrogen is lighter than oxygen.[3] If you flush a vial with

    
     and leave it uncapped for even a few seconds, oxygen will diffuse back down into the vial. Argon is denser than air; it "sits" in the vial, providing a more forgiving window for capping.
    

Q4: The solubility of my stored sample has changed. It's not dissolving fully in chloroform.

  • Diagnosis: Oxidative Polymerization.

  • Explanation: Advanced oxidation creates radical cross-links between fatty acid chains (C-C or C-O-C bonds). These polymers are often insoluble in standard lipid solvents.

Module 3: Mechanistic Visualization
Diagram 1: The Autoxidation Cascade of DOSG

This diagram illustrates how a single radical event can degrade multiple DOSG molecules.

OxidationCascade DOSG Intact DOSG (Allylic Hydrogens at C8/C11) Radical Lipid Radical (L•) (H• abstracted) DOSG->Radical Initiator Initiator (Heat, Light, Metal Ions) Initiator->DOSG Abstracts H• Peroxyl Peroxyl Radical (LOO•) Radical->Peroxyl + O2 (Fast) Oxygen Atmospheric O2 Oxygen->Peroxyl NewLipid Neighboring DOSG Molecule Peroxyl->NewLipid Propagates Chain Reaction Hydroperoxide Lipid Hydroperoxide (LOOH) (Primary Oxidation Product) Peroxyl->Hydroperoxide Abstracts H• from neighbor Aldehydes Aldehydes & Ketones (Rancid Smell/Yellow Color) Hydroperoxide->Aldehydes Decomposition Polymers Polymers (Insoluble Gums) Aldehydes->Polymers Cross-linking

Caption: The autoxidation pathway.[5][6] Note that the formation of LOOH (Hydroperoxide) propagates the cycle by stealing hydrogen from a neighboring intact DOSG molecule.

Diagram 2: Storage Decision Logic

StorageLogic Start Received DOSG Format Format? Start->Format Powder Dry Powder Format->Powder High Risk Solution Organic Solution Format->Solution Preferred Action1 IMMEDIATE ACTION: Dissolve in CHCl3 Powder->Action1 Usage Usage Frequency? Solution->Usage Action1->Usage Daily Daily/Weekly Usage->Daily LongTerm Monthly/Archival Usage->LongTerm Store1 Store at -20°C Argon Purged Amber Vial Daily->Store1 Store2 Store at -80°C Flame Sealed Ampule or Crimped Vial LongTerm->Store2

Caption: Decision tree for stabilizing DOSG upon receipt. Note the critical step of converting powder to solution immediately.

Module 4: Quality Control (QC) & Validation

How do you prove your system works? Use these assays to validate sample integrity.

1. Thin Layer Chromatography (TLC)
  • Purpose: Quick qualitative check for hydrolysis (Free Fatty Acids) and Oxidation.

  • Stationary Phase: Silica Gel G.

  • Mobile Phase: Petroleum Ether : Diethyl Ether : Acetic Acid (80:20:1).

  • Visualization: Iodine vapor or Charring (Sulfuric acid).

  • Interpretation:

    • Single Spot: Intact DOSG.

    • Lower Rf Spots: Indicates hydrolysis (DAGs, MAGs) or polar oxidation products.

2. Quantitative Oxidation Indices

If you require rigorous data (e.g., for GLP studies), calculate the TOTOX Value .

AssayMeasuresTarget Value
Peroxide Value (PV) Primary oxidation (Hydroperoxides)< 5 mEq/kg
p-Anisidine Value (p-AV) Secondary oxidation (Aldehydes)< 10
TOTOX Total Oxidation (

)
< 20

Note: A low Peroxide Value alone is deceptive. If the sample is very oxidized, peroxides may have already decomposed into aldehydes. Always pair PV with p-AV.

References
  • AOCS Official Method Cd 8-53. Peroxide Value Acetic Acid - Chloroform Method. American Oil Chemists' Society. [Link]

  • AOCS Official Method Cd 18-90. p-Anisidine Value. American Oil Chemists' Society. [Link]

  • Schaich, K. M. (2016). Lipid Oxidation: Theoretical Perspectives. In Bailey's Industrial Oil and Fat Products. Wiley Online Library. [Link]

Sources

Technical Support Center: Troubleshooting Baseline Noise in MS Analysis of OOS Lipids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting baseline noise in the mass spectrometry (MS) analysis of out-of-specification (OOS) lipids. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory.

Understanding Baseline Noise in Lipidomics

A stable, low-noise baseline is fundamental for accurate and reproducible quantification of lipids. High baseline noise can obscure low-abundance lipid species, leading to poor signal-to-noise ratios (S/N) and unreliable integration of peaks, which is particularly critical when investigating out-of-specification (OOS) results. The sources of baseline noise can be multifaceted, originating from the solvent, the LC system, the MS detector, or the sample itself. This guide provides a systematic approach to identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What is considered "high" baseline noise in lipidomics MS analysis?

A1: While there isn't a universal value, a "high" baseline is one that significantly impacts the reliable detection and quantification of your lipids of interest, especially those at the lower limit of quantitation (LOQ). A good starting point is to evaluate the signal-to-noise ratio (S/N) of your lowest calibration standard. A consistently low S/N (e.g., <10) for your LOQ standard, or a baseline that shows significant fluctuations or "spikes," would be considered high.

Q2: Can the brand of LC-MS grade solvent really make a difference?

A2: Absolutely. Studies have shown that even among solvents marketed as "LC-MS grade," there can be significant variability in the levels of contaminants, such as alkylated amines, which can form adducts with neutral lipids and contribute to baseline noise.[1][2][3][4] If you are experiencing persistent baseline issues, testing a different batch or brand of solvent is a worthwhile troubleshooting step.[5]

Q3: How often should I clean the MS ion source?

A3: The frequency of ion source cleaning depends on the sample throughput and the cleanliness of your samples. For laboratories running high-matrix samples like lipid extracts, a monthly or even bi-weekly cleaning may be necessary. Symptoms that indicate a need for source cleaning include a gradual loss of sensitivity, increased background noise, and changes in peak shape.[6][7]

Systematic Troubleshooting Guide

This guide is structured to help you systematically isolate the source of the baseline noise, starting with the most common and easiest-to-address issues.

My baseline is noisy and/or drifting. Where do I start?

High baseline noise or a drifting baseline can be caused by a variety of factors.[8][9] The following workflow provides a logical sequence for troubleshooting.

Troubleshooting_Workflow Start High Baseline Noise Detected Check_Solvents 1. Evaluate Solvents and Mobile Phase Start->Check_Solvents Check_LC 2. Inspect LC System Check_Solvents->Check_LC If noise persists Resolved Baseline Noise Resolved Check_Solvents->Resolved If noise resolves Check_Column 3. Assess Column Health Check_LC->Check_Column If noise persists Check_LC->Resolved If noise resolves Check_MS 4. Examine MS System Check_Column->Check_MS If noise persists Check_Column->Resolved If noise resolves Check_MS->Resolved If noise resolves

Caption: A systematic workflow for troubleshooting baseline noise.

Solvents and Mobile Phase Issues

Contaminants in the mobile phase are a frequent cause of baseline noise in lipidomics.[1][2][3][4]

Q: How do I determine if my mobile phase is the source of the noise?

A: The most direct way is to systematically replace components.

  • Freshly Prepare Mobile Phase: Discard your current mobile phase and prepare a fresh batch using high-purity, LC-MS grade solvents and additives.[6] Ensure all glassware is scrupulously clean.

  • Test a Different Solvent Lot/Vendor: If the noise persists, try a new bottle of solvent, preferably from a different lot number or even a different manufacturer.[2][4][5] Alkylated amine contaminants in methanol and isopropanol are known to cause issues in neutral lipid analysis.[1][3]

  • Check Additives: Ensure that any additives, such as ammonium formate or acetate, are of high purity and are fully dissolved.

Table 1: Common Solvent-Related Issues and Solutions

IssuePotential CauseRecommended Action
High Background Noise Contaminated solvents (e.g., alkylated amines)Use fresh, high-purity LC-MS grade solvents from a reputable vendor. Test a different solvent brand if necessary.[1][2][3][4]
Ghost Peaks Impurities in the mobile phase accumulating on the columnPrepare fresh mobile phase daily. Ensure proper cleaning of solvent bottles.
Baseline Drift Incomplete mixing of gradient solvents or temperature fluctuationsEnsure proper solvent mixing. Use a column oven to maintain a stable temperature.[9][10]
Air Bubbles Inadequate degassing of the mobile phaseDegas the mobile phase using sonication or an inline degasser.[8]
Liquid Chromatography (LC) System Contamination and Leaks

If the issue is not with the mobile phase, the LC system itself may be contaminated or have a leak.

Q: How can I check for and resolve LC system contamination?

A: A systematic flushing of the system is the most effective method.

  • Remove the Column: Disconnect the column and replace it with a union or a backpressure restrictor.

  • Prepare Flushing Solvents: Use a sequence of solvents to remove a broad range of contaminants. A common sequence is:

    • LC-MS grade water

    • Methanol

    • Isopropanol (IPA)[11]

    • A mixture of acetonitrile, acetone, and isopropanol (1:1:1) for very hydrophobic contaminants.[11]

  • Flush the System: Place the pump inlet lines into the flushing solvent. Flush each pump line at a moderate flow rate (e.g., 1-2 mL/min) for at least 30 minutes for each solvent. An overnight flush with IPA at a low flow rate can be very effective for stubborn contamination.[11]

  • Re-equilibrate: Once the system is clean, flush with your initial mobile phase until the baseline is stable.

LC_Flush_Workflow Start System Contamination Suspected Remove_Column Remove Column Start->Remove_Column Flush_Water Flush with Water Remove_Column->Flush_Water Flush_MeOH Flush with Methanol Flush_Water->Flush_MeOH Flush_IPA Flush with Isopropanol Flush_MeOH->Flush_IPA Re_equilibrate Re-equilibrate with Mobile Phase Flush_IPA->Re_equilibrate End System Clean Re_equilibrate->End

Caption: A typical workflow for flushing an LC system to remove contamination.

Q: What are the signs of a leak in the LC system and how do I find it?

A: Signs of a leak include pressure fluctuations, a drifting baseline, and visible salt deposits around fittings.[8] To find a leak, start from the pump and systematically inspect all fittings through to the MS source. Pay close attention to pump seals, the injection valve, and column connections.

Column-Related Issues

The analytical column can be a source of noise if it is contaminated, degraded, or not properly equilibrated.

Q: How do I know if my column is the problem?

A:

  • Bypass the Column: Replace the column with a union. If the baseline becomes stable, the column is the likely source of the noise.

  • Column Washing: If the column is contaminated, you can try washing it according to the manufacturer's instructions. A common procedure for reversed-phase columns is to wash with progressively stronger organic solvents.

  • Column Replacement: Columns have a finite lifetime. If washing does not resolve the issue, the column may need to be replaced.

Mass Spectrometer (MS) System Issues

If the noise persists after addressing the mobile phase and LC system, the issue may lie within the MS itself.

Q: My baseline is still high and noisy. What should I check on the MS?

A: The most common cause of MS-related baseline noise is a contaminated ion source.

Disclaimer: Always follow the specific instructions provided by your instrument manufacturer for source cleaning and maintenance.

  • Vent the Instrument: Follow the manufacturer's procedure to safely vent the instrument.

  • Disassemble the Source: Carefully remove the ion source components. Keep track of the order and orientation of each part.

  • Clean the Components:

    • Mechanical Cleaning: For stubborn deposits on metal parts, gentle cleaning with a slurry of aluminum oxide powder and methanol can be effective.[7]

    • Sonication: Sonicate the metal components in a sequence of solvents (e.g., water, methanol, isopropanol) for 15-20 minutes each.

    • Polymer and Ceramic Parts: These should be cleaned more gently, typically by sonicating in methanol.[7] Avoid abrasive cleaning.

  • Dry and Reassemble: Ensure all parts are completely dry before reassembly. Use clean, powder-free gloves to handle the components to avoid re-contamination.[7]

  • Pump Down and Calibrate: Once reassembled, pump down the system and perform a mass calibration.

Q: Could other MS settings be causing the noise?

A: Yes. Check the following:

  • Mass Calibration: An out-of-date or poor mass calibration can lead to inaccurate mass assignments and a noisy baseline.[6]

  • Detector Voltage: An excessively high detector voltage can amplify noise. Check the detector gain or voltage and ensure it is within the optimal range.

  • Ion Source Parameters: Suboptimal source parameters (e.g., gas flows, temperatures) can lead to inefficient ionization and increased noise.

References

  • Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. Journal of the American Society for Mass Spectrometry. [Link]

  • Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies. PubMed. [Link]

  • Vendor-dependent mobile phase contaminants affect neutral lipid analysis in lipidomics protocols. ChemRxiv. [Link]

  • Vendor-dependent mobile phase contaminants affect neutral lipid analysis in lipidomics protocols | ChemRxiv. ChemRxiv. [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines. Welch Materials. [Link]

  • Mobile Phase Contaminants Affect Neutral Lipid Analysis in LC-MS-Based Lipidomics Studies | Request PDF. ResearchGate. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • LCMS Protocols. The DAN Lab - University of Wisconsin–Madison. [Link]

  • Innovative Sample Prep Removes Lipids Without Losing Analytes. American Laboratory. [Link]

  • Shimadzu Baseline Disturbance. Shimadzu. [Link]

  • Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline? LCGC. [Link]

  • MS Tip: Mass Spectrometer Source Cleaning Procedures. Scientific Instrument Services. [Link]

  • What is the best way to flush a liquid chromatography system to remove contamination? SCIEX. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Mass Spectrometry Methodology in Lipid Analysis. MDPI. [Link]

  • Strategies to improve/eliminate the limitations in shotgun lipidomics. PMC. [Link]

  • CHAPTER 5: Mass Spectrometry Imaging of Lipids. Royal Society of Chemistry. [Link]

  • Troubleshooting OOS & CAPA Investigations: Where to Begin and What to Watch For. Eurofins USA. [Link]

  • Comparison of three different lipid removal cleanup techniques prior to the analysis of sulfonamide drug residues in porcine tissues. PMC. [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Trends in Analytical Chemistry. [Link]

  • LipidQuan Method Reference Guide: Analysis of Lipids in Plasma and Serum Samples by LC-MS/MS. Waters. [Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Chromatography Online. [Link]

  • Bio-MS community | Basics: Lipids and detergents and their effect on LC-MS. The University of Manchester. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]

  • Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins. Zenodo. [Link]

  • Technical recommendations for analyzing oxylipins by liquid chromatography-mass spectrometry. PMC. [Link]

Sources

Optimizing lipase activity for high-purity OOS production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Lipase Activity for 1,3-Dioleoyl-2-Palmitoyl-sn-Glycerol (OOS) Production Role: Senior Application Scientist Status: Active

Introduction: The sn-2 Palmitate Imperative

Welcome to the Advanced Lipid Synthesis Support Center. You are likely here because your enzymatic acidolysis is yielding insufficient OOS (1,3-dioleoyl-2-palmitoyl-sn-glycerol) or, more commonly, your purity is compromised by acyl migration.

In infant formula applications, the specific regiospecificity of OOS is non-negotiable. Palmitic acid must be retained at the sn-2 position to mimic human milk fat and prevent the formation of calcium soaps in the infant gut [1]. This guide moves beyond basic protocols to address the thermodynamic and kinetic bottlenecks of using sn-1,3 specific lipases (e.g., Rhizomucor miehei, Thermomyces lanuginosus) to synthesize OOS from Tripalmitin (PPP) and Oleic Acid (OA).

Module 1: Reaction Kinetics & Yield Optimization

Q: My conversion rate plateaus at ~40-50% despite extended reaction times. How do I break this equilibrium?

A: You are likely facing thermodynamic equilibrium limitations or water-dependent enzyme inactivation.

The acidolysis of PPP with OA is a reversible reaction. To push the equilibrium toward OOS, you must manipulate mass action and water activity (


).
  • Substrate Ratio: A stoichiometric 1:2 ratio (PPP:OA) is insufficient due to the reversibility of the reaction. You must drive the reaction with excess Oleic Acid.

    • Recommendation: Increase the molar ratio of OA:PPP to 6:1 or 8:1 . This forces the forward reaction (incorporation of Oleic acid at sn-1,3) [2].

  • Water Activity (

    
    ) Control:  Lipases need a hydration shell to function, but excess water promotes hydrolysis (creating DAGs/MAGs) rather than acidolysis (swapping fatty acids).
    
    • The Sweet Spot: Maintain

      
       between 0.05 and 0.11 .
      
    • Troubleshooting: If your reaction generates high DAGs (Diglycerides), your system is too wet. If the enzyme is inactive, it is too dry. Pre-equilibrate your enzyme and substrates in a desiccator with saturated salt solutions (e.g., LiCl for low

      
      ) before mixing.
      
Q: The enzyme activity drops significantly after the first batch. Is it poisoning?

A: It is likely pore blockage or desorption of water.

  • Pore Blockage: High melting point substrates (like PPP) can crystallize inside the porous support of immobilized lipases if the temperature drops below 55°C, blocking active sites.

  • Protocol Adjustment: Ensure the reactor temperature never dips below the melting point of the substrate mixture (typically >55°C for PPP systems) during operation. Wash the enzyme with warm hexane or acetone between cycles to remove lipid deposits.

Module 2: Specificity & Acyl Migration (The "Silent Killer")

Q: HPLC analysis shows Palmitic acid appearing at sn-1/3. Why is my specific lipase acting non-specifically?

A: The lipase is likely specific, but "Acyl Migration" is scrambling your product.

This is the most critical failure mode in OOS production. Even if the lipase perfectly attacks only sn-1 and sn-3, the 1,2-DAG intermediate formed during the reaction is thermodynamically unstable. The Palmitic acid at sn-2 can physically migrate to sn-1 or sn-3 without enzyme catalysis (Non-Catalyzed Migration or NCM), creating a random distribution [3].

Root Causes & Fixes:

FactorMechanism of FailureCorrective Action
Temperature High heat accelerates the entropy-driven migration of acyl groups.Temperature Profiling: Start at 60°C to melt substrates, then ramp down to 45-50°C once the reaction initiates.
Reaction Time Prolonged exposure allows 1,2-DAGs to equilibrate to 1,3-DAGs.Stop Early: Do not chase the last 5% yield. Harvest at 6-8 hours rather than 24 hours.
Support Matrix Some silica or resin supports act as weak acids/bases, catalyzing migration.Screen Supports: Use hydrophobic supports (e.g., polymethacrylate) rather than hydrophilic silica-based ones.
Visualization: The Acyl Migration Threat

The following diagram illustrates how a perfect enzymatic process can still result in impure product due to spontaneous migration.

AcylMigration PPP Tripalmitin (PPP) (Substrate) DAG12 1,2-DAG Intermediate (Unstable) PPP->DAG12 Lipase Hydrolysis (sn-1/3 only) OOS OOS (Target) (High Purity) DAG12->OOS Acidolysis (+Oleic) (Fast Kinetic) DAG13 1,3-DAG (Byproduct) DAG12->DAG13 Acyl Migration (Thermodynamic Shift) Impurity OSO / SOO (Impurity) DAG13->Impurity Re-esterification

Figure 1: The competitive pathway between Desired Acidolysis (Green) and Undesired Acyl Migration (Red).

Module 3: Downstream Processing & Purification

Q: How do I separate OOS from the excess Oleic Acid and unreacted PPP?

A: A two-stage purification process is required: Deacidification followed by Fractionation.

Simple distillation is often insufficient to separate OOS from PPP due to similar boiling points. You need a solubility-based separation.[1]

  • Deacidification (Remove Free Fatty Acids):

    • Use Short-Path Distillation (Molecular Distillation) .

    • Conditions: 160-180°C at 0.01 mbar. This removes the Oleic Acid (OA) without thermally stressing the OOS (which causes further acyl migration).

  • Solvent Fractionation (Remove PPP):

    • OOS has a lower melting point than PPP.

    • Solvent: Acetone or Hexane.

    • Protocol: Dissolve the mixture in Acetone (1:5 w/v). Cool to 4°C. PPP will crystallize out first. Filter. The filtrate contains your concentrated OOS [4].

Module 4: Validated Experimental Protocol

Objective: Synthesis of High-Purity OOS using Lipozyme RM IM.

Materials:

  • Tripalmitin (PPP) >95% purity.

  • Oleic Acid (OA).[2][3]

  • Enzyme: Rhizomucor miehei lipase (immobilized).[2][4][5]

  • Solvent (for analysis): n-Hexane.

Step-by-Step Workflow:

  • Pre-Equilibration:

    • Place immobilized lipase in a desiccator with a saturated solution of LiCl (

      
      ) for 24 hours.
      
  • Substrate Preparation:

    • Mix PPP and OA in a 1:6 molar ratio .[2]

    • Heat to 60°C in a jacketed stirred tank reactor until completely melted.

  • Reaction Initiation:

    • Add enzyme at 10% (w/w) based on total substrate weight.

    • Agitate at 200 rpm . Note: Do not use magnetic stir bars as they grind the enzyme particles; use an overhead propeller.

  • Temperature Programming:

    • Hour 0-1: Hold at 60°C (ensure homogeneity).

    • Hour 1-8: Ramp down to 50°C (suppress acyl migration).

  • Termination:

    • Filter enzyme immediately using a vacuum filtration unit (keep warm to prevent solidification).

  • Purification:

    • Step A: Molecular distillation to remove Free Fatty Acids (FFA).

    • Step B: Solvent fractionation in Acetone at 0-4°C to crystallize and remove unreacted PPP.

Visualization: The "Golden Batch" Workflow

OOSWorkflow Start Substrate Mix (PPP + OA 1:6) Reactor Enzymatic Reactor (50°C, 10% Enzyme) Start->Reactor Load Filter Filtration (Remove Enzyme) Reactor->Filter 8 Hours Filter->Reactor Reuse Enzyme (Wash w/ Hexane) Distill Molecular Distillation (Remove FFA) Filter->Distill Crude Oil Cryst Solvent Fractionation (Acetone, 4°C) Distill->Cryst TAG Fraction Final High Purity OOS (>85% sn-2 Palmitate) Cryst->Final Supernatant

Figure 2: Validated process flow for high-purity OOS production.

References

  • Wei, W. et al. (2015).[2] "Process optimization of simultaneous enzymatic production of 1,3-dioleoyl-2-palmitoylglycerol and 1-oleoyl-2-palmitoyl-3-linoleoylglycerol." Journal of the American Oil Chemists' Society.[6] Link

  • Zou, X. et al. (2016). "Production of Human Milk Fat Substitutes from Palm Stearin with Lipase-Catalyzed Acidolysis." Journal of Agricultural and Food Chemistry. Link

  • Xu, X. (2000). "Production of specific-structured lipids by enzymatic interesterification: Elucidation of acyl migration by response surface design." Journal of the American Oil Chemists' Society.[6] Link

  • Illingworth, D. (2002). "Fractionation of fats."[7] The Oily Press. Link

Sources

Controlling polymorphic transitions in OOS-based formulations

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Polymorphism Control in Oil-Based Oral Suspensions (OOS)

Subject: Controlling Polymorphic Transitions & Ostwald Ripening in Lipid-Based Systems Ticket ID: OOS-POLY-001 Status: Active Guide Audience: Formulation Scientists, Process Engineers, Drug Product Development Leads

User Notice: Acronym Clarification

In the context of this technical guide, "OOS" refers to Oil-based Oral Suspensions (also known as Oleaginous Oral Systems). These are non-aqueous formulations where crystalline API is suspended in a lipid vehicle (e.g., triglycerides, oils). If your inquiry pertains to "Out-of-Specification" regulatory investigations, please see the [Regulatory Appendix] at the end of this document.

Executive Summary

Polymorphic transitions in Oil-based Oral Suspensions (OOS) are thermodynamically driven events where a metastable Active Pharmaceutical Ingredient (API) converts to a stable form, often mediated by the lipid vehicle.[1][2] This process, known as Solution-Mediated Phase Transformation (SMPT) , leads to changes in crystal habit, particle size growth (Ostwald Ripening), and potential bioavailability failure.

This guide provides a root-cause diagnostic framework, control strategies, and validated experimental protocols to stabilize your formulation.

Module 1: Diagnostic & Root Cause Analysis

Q1: Why is my API converting to a different form in the oil vehicle but not in the dry state?

A: The oil acts as a solvent facilitator. Even if the API has low solubility in the lipid, it is rarely insoluble. The mechanism driving this is Solution-Mediated Phase Transformation (SMPT) .[3][4]

  • Mechanism: The metastable polymorph (higher energy, higher solubility) dissolves into the oil. The solution becomes supersaturated with respect to the stable polymorph (lower energy, lower solubility), causing the stable form to nucleate and grow.

  • The Driver: The concentration gradient between the solubility of the metastable form (

    
    ) and the stable form (
    
    
    
    ).
    • Rate

      
      
      
  • Key Insight: If your oil vehicle contains surfactants (e.g., polysorbates) to aid dispersion, you may be inadvertently accelerating this transition by increasing the solubility gap.

Q2: My suspension passes QC release but fails after 3 months. Is this Ostwald Ripening or Polymorphism?

A: It is likely a coupled phenomenon.

  • Ostwald Ripening: Small particles dissolve and redeposit onto larger particles of the same crystalline form to minimize surface free energy.

  • Polymorphic Transition: The solid phase changes internal structure.[5]

  • Differentiation Test:

    • If X-Ray Powder Diffraction (XRPD) peaks shift positions

      
      Polymorphism .
      
    • If XRPD peaks remain static but sharpen (narrower FWHM) and microscopy shows larger crystals

      
      Ostwald Ripening .
      

Module 2: Visualization of Instability Pathways

The following diagram illustrates the kinetic pathways leading to instability in OOS formulations.

SMPT_Mechanism Start Suspended API (Metastable Form) Dissolution Dissolution into Lipid Vehicle Start->Dissolution Solubility Driven Supersaturation Local Supersaturation (w.r.t Stable Form) Dissolution->Supersaturation C_meta > C_stable Nucleation Nucleation of Stable Form Supersaturation->Nucleation Critical Energy Barrier Growth Crystal Growth (Stable Form) Nucleation->Growth Surface Deposition Growth->Dissolution Depletes Solution, More Metastable Dissolves Ripening Ostwald Ripening (Particle Coarsening) Growth->Ripening Time/Temp Failure Bioavailability/ Dissolution Failure Growth->Failure Ripening->Failure

Figure 1: The Solution-Mediated Phase Transformation (SMPT) cycle in lipid suspensions. The cycle continues until the metastable form is exhausted.

Module 3: Control Strategies & Troubleshooting

Strategy A: Thermodynamic Control (The "Safe" Zone)

If the system is Monotropic (one form is stable at all temperatures), you must formulate with the stable form. If the system is Enantiotropic (stability order changes at a transition temperature,


), you must ensure processing and storage occur on the correct side of 

.

Action: Determine the Transition Temperature (


).
  • Perform Slurry Experiments in the specific oil vehicle at three temperatures (e.g., 4°C, 25°C, 50°C).

  • Analyze the solid phase after 48 hours.

  • Result: If Form A converts to Form B at 50°C but Form B converts to Form A at 4°C,

    
     lies between them.
    
Strategy B: Kinetic Inhibition (The "Stall" Tactic)

If you must use a metastable form (for solubility reasons), you must inhibit the transition kinetics.

Control FactorMechanismRecommendation
Viscosity Modifiers Increases diffusion resistance, slowing transport of molecules from dissolving crystal to growing crystal.Add Colloidal Silicon Dioxide or Hydrogenated Castor Oil to thicken the oil phase.
Nucleation Poisons Adsorb onto specific crystal faces of the stable form, blocking growth sites.Screen surfactants (e.g., Sorbitan Monooleate , Lecithin ). Warning: Too much surfactant increases solubility and accelerates SMPT.
Particle Size Uniformity Reduces Ostwald Ripening driving force (surface energy differences).Use High-Pressure Homogenization to achieve a narrow span (PDI < 0.2). Avoid dry jet milling if it induces amorphous regions.
Water Activity (

)
Water in oil (even ppm levels) can act as a plasticizer or form hydrates.Use molecular sieves in oil or anhydrous excipients. Maintain

.

Module 4: Experimental Protocols

Protocol 1: In-Situ Monitoring of SMPT via Raman Spectroscopy

Purpose: To determine the onset time of polymorphic transition in the actual vehicle without sampling artifacts.

Materials:

  • Raman Spectrometer with immersion probe.

  • Jacketed reaction vessel (temperature controlled).

  • OOS Formulation (Placebo + API).

Procedure:

  • Calibration: Acquire pure spectra of Form A (Metastable) and Form B (Stable). Identify unique non-overlapping peaks (e.g., lattice phonon modes < 200 cm⁻¹ or fingerprint region).

  • Setup: Load the oil vehicle into the vessel at 25°C. Insert the Raman probe.

  • Initiation: Add API (Metastable form) at target loading. Begin stirring (ensure suspension, not sedimentation).

  • Data Acquisition: Collect spectra every 5 minutes.

  • Analysis: Plot the ratio of Peak Area (Stable) / Peak Area (Metastable) over time.

    • Lag Time: The period before the stable peak appears (Nucleation window).

    • Transformation Rate: The slope of the conversion curve.

Protocol 2: The "Seeding" Stress Test

Purpose: To validate if your formulation is robust against accidental contamination with the stable polymorph.

Procedure:

  • Prepare the OOS formulation with the desired Metastable API.

  • Intentionally spike the sample with 1% w/w of the Stable Polymorph (micronized).

  • Store at 40°C / 75% RH (accelerated conditions).

  • Sample at T=24h, 1 week, 2 weeks.

  • Pass Criteria: No significant growth of the stable phase peak in XRD (limit of detection dependent).

    • If it fails: Your formulation is kinetically unstable. You must switch to the stable polymorph or reformulate the vehicle.

Module 5: Troubleshooting Decision Tree

Troubleshooting_Tree Problem Issue: Crystal Growth or Form Change in OOS CheckXRD Step 1: Perform XRD Is it a new form? Problem->CheckXRD YesNewForm Yes: Polymorphic Transition CheckXRD->YesNewForm NoNewForm No: Ostwald Ripening CheckXRD->NoNewForm CheckSolubility Check Solubility in Oil Is Metastable >> Stable? YesNewForm->CheckSolubility CheckPSD Check Particle Size Dist. Is Span > 1.5? NoNewForm->CheckPSD ReduceSolubility Action: Remove solubilizers or Change Oil Type CheckSolubility->ReduceSolubility High Sol. Diff AddInhibitor Action: Add Nucleation Inhibitor (e.g., HPMC, PVP, Lecithin) CheckSolubility->AddInhibitor Low Sol. Diff NarrowPSD Action: Improve Milling (Narrow PSD) CheckPSD->NarrowPSD Wide Span IncreaseVisc Action: Increase Viscosity (Slow Diffusion) CheckPSD->IncreaseVisc Narrow Span

Figure 2: Decision matrix for diagnosing and treating instability in oil-based suspensions.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.

  • Sato, K. (2001). Crystallization behaviour of fats and lipids — a review. Chemical Engineering Science.

  • Rodriguez-Spong, B., et al. (2004). General principles of pharmaceutical solid polymorphism: a supramolecular perspective. Advanced Drug Delivery Reviews.

  • FDA Guidance for Industry. (2007). ANDAs: Pharmaceutical Solid Polymorphism.

  • McClements, D. J. (2012). Crystals and crystallization in oil-in-water emulsions: Implications for emulsion-based delivery systems. Advances in Colloid and Interface Science.

Disclaimer: This guide is for informational purposes for research and development. All formulations must undergo rigorous stability testing according to ICH Q1A guidelines before clinical use.

Sources

Validation & Comparative

Technical Comparison: Regiospecific NMR Analysis of 1,2- vs. 1,3-Dioleoyl-stearoylglycerol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Criticality

In the development of Lipid Nanoparticles (LNPs) and lipid-based drug delivery systems, the regiospecificity of Triacylglycerols (TAGs) is not merely a structural detail—it is a functional determinant.

While 1,2-Dioleoyl-3-stearoyl-rac-glycerol (OOS) and 1,3-Dioleoyl-2-stearoyl-glycerol (OSO) share the exact molecular formula (


) and molecular weight (887.45  g/mol ), their biological fates differ significantly. Pancreatic lipase preferentially hydrolyzes the sn-1 and sn-3 positions. Consequently, OSO yields 2-stearoylglycerol and free oleic acid, whereas OOS yields 2-oleoylglycerol, free stearic acid, and free oleic acid. This difference impacts bioavailability, melting points, and LNP packing polymorphism.

This guide provides an authoritative protocol to distinguish these isomers using Nuclear Magnetic Resonance (NMR), focusing on the definitive


C Carbonyl Splitting Method .

Structural Analysis & Symmetry

To interpret the NMR data, one must first understand the symmetry operations at play.

  • 1,3-Dioleoyl-2-stearoyl-glycerol (OSO):

    • Symmetry: This molecule possesses a plane of symmetry running through the sn-2 carbon and the stearoyl chain.

    • NMR Consequence: The sn-1 and sn-3 oleoyl chains are chemically equivalent (enantiotopic). They will produce identical chemical shifts in achiral solvents like

      
      .
      
  • 1,2-Dioleoyl-3-stearoyl-rac-glycerol (OOS):

    • Symmetry: Asymmetric.

    • NMR Consequence: The sn-1 oleoyl chain and the sn-3 stearoyl chain are in chemically distinct environments. Even though both are at "primary" positions, the lack of symmetry renders them magnetically non-equivalent.

Methodology: High-Resolution NMR Protocol

The following protocol is designed to ensure quantitative accuracy. Standard "quick" proton runs are often insufficient for definitive isomer assignment due to signal overlap in the glycerol backbone region.

A. Sample Preparation[1]
  • Solvent: Deuterated Chloroform (

    
    ) (99.8% D) with 0.03% TMS.
    
    • Why:

      
       provides excellent solubility for long-chain lipids and prevents micelle formation that causes line broadening.
      
  • Concentration: 50–100 mg of lipid in 0.6 mL solvent.

    • Why:

      
      C has low natural abundance (1.1%). High concentration is required to resolve the subtle carbonyl splitting within a reasonable timeframe.
      
  • Vessel: High-quality 5mm NMR tubes (Wilmad 528-PP or equivalent) to ensure field homogeneity.

B. Instrument Parameters (600 MHz recommended, 400 MHz minimum)
ParameterSettingRationale (Causality)
Pulse Sequence zgig (Inverse Gated Decoupling)Decouples protons during acquisition but turns off the decoupler during delay. This suppresses the Nuclear Overhauser Effect (NOE), ensuring integration values represent actual carbon counts, not relaxation artifacts.
Relaxation Delay (D1) 10 - 30 seconds CRITICAL. Carbonyl carbons have very long Spin-Lattice relaxation times (

). A short D1 saturates the signal, leading to disappearing peaks and inaccurate integration.
Spectral Width 240 ppmCovers carbonyls (~173 ppm) to TMS (0 ppm).
Scans (NS) 1024 - 4096Required for sufficient Signal-to-Noise (S/N) ratio on the quaternary carbonyl carbons.
Temperature 298 K (25°C)Standard temperature. Ensure the sample is fully melted/dissolved.

Data Comparison: The "Fingerprint" Regions

The distinction relies on the Carbonyl (


)  and Glycerol Backbone  regions.
A. C NMR Carbonyl Region (172.0 – 173.5 ppm)

This is the "Gold Standard" for identification. The chemical shift is determined primarily by the regiospecific position (sn-1,3 vs sn-2) and secondarily by the fatty acid identity (Saturated vs Unsaturated).

  • Rule 1 (Position): sn-1,3 carbonyls appear downfield (~173.2 ppm); sn-2 carbonyls appear upfield (~172.8 ppm).

  • Rule 2 (Chain): Saturated chains (Stearoyl) are slightly downfield of Unsaturated chains (Oleoyl) at the same position.

Comparative Table:

C Chemical Shifts (

)
Molecular Region1,3-Dioleoyl-2-stearoyl (OSO)1,2-Dioleoyl-3-stearoyl (OOS)
Symmetry State Symmetric Asymmetric
Carbonyl Signals 2 Distinct Signals 3 Distinct Signals
sn-1,3 Carbonyls ~173.3 ppm (Intensity 2)(Both are Oleoyl)Split: ~173.4 ppm (sn-3 Stearoyl)~173.3 ppm (sn-1 Oleoyl)
sn-2 Carbonyls ~172.9 ppm (Intensity 1)(Stearoyl)~172.8 ppm (Intensity 1)(Oleoyl)
Glycerol C-1,3 ~62.1 ppm (Single Peak)~62.1 ppm (Split/Doublet)
Glycerol C-2 ~68.9 ppm~68.9 ppm
B. H NMR (Proton) Verification

While less definitive than


C, the proton spectrum provides a quick check.
  • OSO: The glycerol

    
    -1 and 
    
    
    
    -3 protons are chemically equivalent. The
    
    
    -1/3 region (4.1-4.3 ppm) appears as a simplified doublet of doublets.
  • OOS: The

    
    -1 and 
    
    
    
    -3 protons are diastereotopic. The 4.1-4.3 ppm region becomes a complex multiplet due to the inequivalence of the two primary carbons.

Decision Tree & Workflow

The following diagram illustrates the logical flow for determining sample identity and purity.

NMR_Workflow Start Lipid Sample (Unknown Isomer) Prep Dissolve 50mg in 0.6mL CDCl3 Start->Prep Acquire Acquire 13C NMR (Inverse Gated, D1=20s) Prep->Acquire Analyze Analyze Carbonyl Region (172.5 - 173.5 ppm) Acquire->Analyze Decision Count Carbonyl Peaks Analyze->Decision TwoPeaks 2 Major Peaks Found (Ratio 2:1) Decision->TwoPeaks High Symmetry ThreePeaks 3 Major Peaks Found (Ratio 1:1:1) Decision->ThreePeaks Asymmetry ResultOSO Identity: 1,3-Dioleoyl-2-stearoyl (OSO) (Symmetric) TwoPeaks->ResultOSO ResultOOS Identity: 1,2-Dioleoyl-3-stearoyl (OOS) (Asymmetric) ThreePeaks->ResultOOS AcylMig Check Purity: Look for minor peaks <5% height ResultOSO->AcylMig ResultOOS->AcylMig

Caption: Workflow for regiospecific identification of TAG isomers using Carbonyl signal counting.

Common Pitfalls & Troubleshooting

  • Acyl Migration: If you observe small "shadow" peaks near the main carbonyl signals (e.g., a 5% peak in an OSO sample at the OOS positions), your sample has likely undergone acyl migration. This is common if the sample was exposed to heat, silica gel chromatography, or acidic/basic conditions.

  • Incomplete Relaxation: If the sn-1,3 peak intensity is not exactly double the sn-2 peak in the OSO sample, your relaxation delay (D1) is too short. Increase D1 to 30 seconds.

  • Solvent Peaks: Ensure the central triplet of

    
     (77.16 ppm) is referenced correctly to 77.0 or 77.16 ppm to align the carbonyls with literature values.
    

References

  • Vlahov, G. (1999). Application of NMR to the study of olive oils. Progress in Nuclear Magnetic Resonance Spectroscopy, 35(4), 341-357.

    • Relevance: The foundational text for C NMR assignment of TAG carbonyls.
  • Gunstone, F. D. (1994). High Resolution

    
    C NMR. A study of synthetic and natural glycerides. Chemistry and Physics of Lipids, 73, 203.
    
    • Relevance: Establishes the chemical shift differences between Oleoyl and Stearoyl chains in different glycerol positions.
  • AOCS Official Method. (2017). Determination of Mono-, Di-, and Triacylglycerols by NMR.[1]

    • Relevance: Provides industry-standard protocols for lipid quantific
  • Diehl, B. W. K. (2001). Multinuclear High-Resolution NMR Spectroscopy.

    • Relevance: Detailed review of phospholipid and TAG analysis using inverse g

Sources

Validation of 1,2-Dioleoyl-3-stearoylglycerol Purity via GC-FID: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of Lipid Nanoparticle (LNP) development, the purity of helper lipids like 1,2-Dioleoyl-3-stearoylglycerol (DOS) is not merely a regulatory checkbox—it is a determinant of encapsulation efficiency and in vivo stability. While intact lipid analysis (LC-MS) provides molecular weight confirmation, it often masks degradation products or stoichiometric imbalances in the fatty acid tails.

This guide establishes Gas Chromatography with Flame Ionization Detection (GC-FID) as the definitive orthogonal method for validating the stoichiometric purity of DOS. Unlike alternative methods, GC-FID offers a linear carbon-response validation that mathematically confirms the 2:1 Oleic:Stearic ratio required for the specific isomer, serving as a self-validating check against synthesis errors or hydrolysis.

Comparative Landscape: Selecting the Right Tool

Before detailing the protocol, it is critical to understand where GC-FID sits in the analytical arsenal compared to HPLC-CAD and LC-MS.

Table 1: Analytical Technique Comparison for Synthetic Lipids
FeatureGC-FID (The Quantifier) HPLC-CAD (The Classifiers) LC-MS (The Identifier)
Primary Output Fatty Acid Composition & StoichiometryIntact Lipid Class PurityMolecular Weight & Structure
Quantification High Accuracy (Carbon-counting linearity)Moderate (Response varies by structure)Low (Ionization suppression issues)
Selectivity Resolves cis/trans isomers & chain lengthsResolves lipid classes (TAG vs. DAG)Resolves molecular adducts
Sample State Hydrolyzed (FAMEs)IntactIntact
Blind Spot Cannot determine positional isomerism (sn-1 vs sn-2)Low resolution for specific fatty acid chainsQuantitation requires isotope standards
Best For... Validating raw material stoichiometry Routine lot-release testingImpurity identification
Analytical Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate validation method based on the specific quality attribute being tested.

decision_matrix Start Validation Goal Q1 Is the goal Intact Purity or Composition? Start->Q1 Intact Intact Molecule Q1->Intact Intact Comp Fatty Acid Composition Q1->Comp Composition Q2 Need Structural ID? Intact->Q2 Q3 Need Stoichiometry (2:1)? Comp->Q3 LCMS LC-MS/MS (Identity) Q2->LCMS Yes CAD HPLC-CAD (Class Purity) Q2->CAD No (Routine) GCFID GC-FID (Stoichiometry & Isomers) Q3->GCFID Yes (Critical)

Figure 1: Decision matrix for lipid validation. GC-FID is selected when fatty acid stoichiometry and cis/trans isomer purity are the critical quality attributes (CQAs).

The Self-Validating Protocol: GC-FID Analysis

This protocol utilizes Fatty Acid Methyl Ester (FAME) derivatization.[1] The "self-validating" aspect arises from the use of an Internal Standard (IS) and the theoretical molar ratio check.

A. Reagents & Standards[2][3][4][5][6][7]
  • Internal Standard (IS): Methyl Heptadecanoate (C17:0). Reasoning: C17 is absent in DOS, ensuring no interference.

  • Derivatization Agent: 14% Boron Trifluoride (

    
    ) in Methanol.[1] Reasoning: Lewis acid catalysis is efficient for transesterification of TAGs without isomerizing double bonds (unlike strong acid/heat).
    
  • Extraction Solvent: n-Heptane (HPLC Grade).

  • Antioxidant: 0.01% BHT (Butylated hydroxytoluene). Reasoning: Prevents oxidation of the Oleic acid moieties during heating.

B. Sample Preparation Workflow
  • Weighing: Accurately weigh 10 mg of DOS sample into a reaction vial.

  • IS Addition: Add 1.0 mL of C17:0 Internal Standard solution (1 mg/mL in Heptane/BHT).

  • Transesterification: Add 2 mL of 14%

    
    -Methanol.
    
  • Heating: Seal and heat at 100°C for 45 minutes. Critical Control Point: Do not exceed 60 mins to avoid degradation.

  • Extraction: Cool to room temperature. Add 1 mL Heptane and 1 mL saturated NaCl water. Vortex vigorously.

  • Separation: Allow phases to separate. Transfer the top organic layer (containing FAMEs) to a GC vial containing anhydrous

    
    .
    
C. Instrumental Parameters (GC-FID)

To validate "Dioleoyl" (cis-9) vs. "Elaidoyl" (trans-9), a high-polarity column is mandatory.

  • Column: SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.20 µm). Note: 100m length is required for baseline separation of C18:1 geometric isomers.

  • Carrier Gas: Hydrogen (40 cm/sec) or Helium (20 cm/sec).

  • Inlet: Split injection (50:1 ratio) at 250°C.

  • Detector (FID): 260°C. Air: 400 mL/min,

    
    : 40 mL/min.
    
  • Oven Program:

    • 140°C hold for 5 min.

    • Ramp 4°C/min to 240°C.

    • Hold 15 min.

D. Workflow Diagram

protocol_workflow Sample DOS Sample (10mg) Deriv Transesterification (BF3-MeOH, 100°C) Sample->Deriv + C17:0 IS Extract Phase Extraction (Heptane/NaCl) Deriv->Extract GC GC-FID Analysis (SP-2560 Column) Extract->GC Top Layer Data Data Processing (Area % -> Molar Ratio) GC->Data

Figure 2: Step-by-step derivatization and analysis workflow for DOS validation.

Data Analysis & Interpretation

The validity of the DOS sample is determined by three "Pillars of Truth" derived from the chromatogram.

Pillar 1: System Suitability (Resolution)

Before calculating ratios, ensure the column is separating isomers.

  • Requirement: Resolution (

    
    ) between Methyl Stearate (C18:0) and Methyl Oleate (C18:1 cis-9) must be > 1.5.
    
  • Requirement: No peak should be observed at the retention time of Methyl Elaidate (C18:1 trans-9). Presence indicates impure raw materials or thermal degradation.

Pillar 2: The Stoichiometric Check (The 2:1 Rule)

This is the core validation. DOS (


) contains two Oleic acid tails and one Stearic acid tail.

Calculation:

  • Convert Peak Areas to Moles using Theoretical Response Factors (TRF). For FID, TRF is proportional to the carbon number (which is identical for C18:0 and C18:1, so Area

    
     Mass).
    
  • Calculate Molar Ratio:

    
    
    

Acceptance Criteria:

  • Target: 2.0

  • Range:

    
    [2]
    
  • Interpretation: A ratio of 1.5 suggests a mix of DOS and Distearoyl-oleoylglycerol. A ratio > 2.2 suggests contamination with Triolein.

Pillar 3: Absolute Purity (Mass Balance)

Using the Internal Standard (C17:0):



  • Requirement: Calculated mass should be

    
     of the weighed sample mass. Low recovery indicates non-lipid contaminants (salts, moisture) or incomplete derivatization.
    

References

  • AOCS Official Method Ce 1b-89 . (2009). Fatty Acid Composition of Marine Oils by GLC. American Oil Chemists' Society.[2][3] [Link]

  • IUPAC Standard Method 2.301 . (1987). Preparation of the Fatty Acid Methyl Esters. International Union of Pure and Applied Chemistry. [Link]

  • Ackman, R. G. (2002). The gas chromatograph in practical lipid analyses. In Advances in Lipid Methodology. Oily Press. [Link]

  • Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. In Advances in Lipid Methodology. [Link]

Sources

Introduction: The Critical Role of Thermal Behavior in Triglyceride Functionality

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Melting Profiles of OOS, SOS, and POS Triglycerides for Pharmaceutical and Food Science Professionals

In the realms of drug development and food science, the physical properties of lipid excipients and components are as crucial as their chemical composition. Among these, triglycerides (TAGs) such as 1,2-Dioleoyl-3-stearoyl-sn-glycerol (OOS), 1,3-Distearoyl-2-oleoyl-sn-glycerol (SOS), and 1-Palmitoyl-2-oleoyl-3-stearoyl-sn-glycerol (POS) are of paramount importance. They are principal components of materials like cocoa butter and are widely used in formulations ranging from suppositories and controlled-release matrices to confectionery coatings.[1][2] Their performance—be it the snap and gloss of chocolate or the release kinetics of an active pharmaceutical ingredient (API)—is dictated by their solid-state structure and how it transforms with temperature.

This guide provides a comparative analysis of the melting profiles of OOS, SOS, and POS. We will delve into the fundamental science of triglyceride polymorphism, present comparative experimental data, and detail the methodologies used to characterize these complex thermal behaviors. As a senior application scientist, the focus here is not just on the data itself, but on the causality behind the observations and the strategic selection of analytical techniques to generate a comprehensive and reliable thermal profile.

The Foundation of Melting Behavior: Triglyceride Polymorphism

The defining characteristic of triglycerides like OOS, SOS, and POS is their ability to crystallize into multiple distinct forms, a phenomenon known as polymorphism.[3] Each polymorph possesses a unique crystal lattice arrangement, leading to different physical properties, most notably, different melting points and thermodynamic stabilities. Understanding this behavior is the first principle in controlling and predicting the texture, stability, and functionality of any lipid-based system.

These TAGs primarily exhibit three major polymorphic forms: alpha (α), beta-prime (β'), and beta (β). The transitions between these forms are monotropic, meaning they proceed irreversibly from the least stable to the most stable form.[4][5]

  • Alpha (α) Form: This is the least stable polymorph with the lowest melting point. It is formed upon rapid cooling of the molten TAG and has a looser, less ordered molecular packing.[5]

  • Beta-Prime (β') Form: Exhibiting intermediate stability and a higher melting point than the α form, the β' form is often desired in products like margarines and shortenings for its smooth texture. It can form from the melt or through the transformation of the α form.[5]

  • Beta (β) Form: This is the most thermodynamically stable polymorph with the highest melting point.[5] Its highly ordered and compact structure is responsible for the desirable qualities in chocolate, such as hardness, gloss, and a sharp melting profile in the mouth.[2] It typically forms via the slow recrystallization of less stable forms.

The pathway of these transformations dictates the final solid structure of the material. Controlling processing conditions (e.g., cooling rate, tempering) is essentially a method of guiding the material through this polymorphic landscape to achieve the desired final form.

Caption: Standard experimental workflow for DSC analysis of triglycerides.

Complementary & Confirmatory Techniques

Trustworthiness through Orthogonal Methods: Relying solely on DSC can be misleading, as different polymorphs or mixtures can have overlapping melting peaks. Therefore, we employ complementary techniques to validate our findings.

  • Powder X-Ray Diffraction (XRD): This is the definitive technique for identifying the specific polymorphic form. [6]While DSC detects a thermal event, XRD identifies the crystal structure responsible for it. By analyzing the "short spacings" in the diffraction pattern, one can unambiguously distinguish between the α (one broad peak), β' (typically two strong peaks), and β (typically one strong peak at a different position) forms. [6][7]Combining DSC with XRD allows for the precise assignment of melting peaks to specific polymorphs.

  • Pulsed Nuclear Magnetic Resonance (pNMR): This technique does not measure melting points directly but determines the Solid Fat Content (SFC) as a function of temperature. [8][9]The SFC profile provides a practical measure of the melting process, showing the percentage of the material that is solid at various temperatures. This is highly relevant for predicting the textural properties of a product, such as how it will melt in the mouth. The international standards for this method are well-established (e.g., AOCS Cd 16b-93, ISO 8292). [9]

Conclusion

The melting profiles of OOS, SOS, and POS triglycerides are complex and governed by the interplay between their molecular structure and their resulting polymorphism.

  • SOS , being symmetric, readily forms highly stable, high-melting β crystals, making it an excellent solid-fat structurant.

  • POS , an asymmetric molecule, exhibits more complex crystallization and a lower melting point for its stable form compared to SOS.

  • OOS , also asymmetric, is notable for its immiscibility with symmetric TAGs like SOS, leading to phase separation in blends.

A comprehensive understanding of these melting profiles is not achievable with a single technique. A rigorous analytical strategy, led by Differential Scanning Calorimetry (DSC) to quantify thermal transitions and validated by X-ray Diffraction (XRD) for polymorphic identification and pNMR for practical Solid Fat Content profiling, is essential. By understanding the causal links between molecular structure, processing conditions, and polymorphic behavior, researchers and developers can precisely control the thermal properties of their products, ensuring optimal performance, stability, and quality.

References

  • AOCS. (2019, July 23). Quantification by 1H-NMR. AOCS Lipid Library. [Link]

  • Zacharis, H. M., Mitcham, D., Lovegren, N., & Gray, M. (1974). An X-Ray Diffraction Study of Triglyceride Polymorphism. Advances in X-Ray Analysis, 18, 535-544. [Link]

  • Hernqvist, L. (1990). Polymorphism of Triglycerides a Crystallographic Review. Food Structure, 9(1), Article 4. [Link]

  • Bruker. (n.d.). Early stages of fat crystallization can be detected using nmr. [Link]

  • Miskandar, M. S., Man, Y. B., Yusoff, M. S. A., & Rahman, R. A. (2002). Powder X-ray Diffraction of Triglycerides in the Study of Polymorphism. Food Research International, 35(10), 957-961. [Link]

  • Acevedo-García, B., Di Bari, V., & Marangoni, A. G. (2024). Unravelling the hierarchical structure of saturated monoacid triglycerides during crystallization – a comprehensive time-resolved X-ray scattering study. Soft Matter, 20, 123-134. [Link]

  • Foubert, I., Vanrolleghem, P. A., & Dewettinck, K. (1998). Polymorphism and Solidification Kinetics of the Binary System POS–SOS. JAOCS, Journal of the American Oil Chemists' Society, 75, 857–864. [Link]

  • Panchal, B., & Macias-Rodriguez, L. (2019). Heterogeneous Nucleation of 1,3-Distearoyl-2-oleoylglycerol on Tristearin Surfaces. Crystal Growth & Design, 19(5), 2824-2833. [Link]

  • Resonance Systems Ltd. (n.d.). Solid Fat Content by Time-Domain NMR. [Link]

  • Sonwai, S., & Kaphueakngam, P. (2020). Polymorphism and Mixing Phase Behavior of Major Triacylglycerols of Cocoa Butter. Foods, 9(10), 1481. [Link]

  • Zacharis, H. M., Mitcham, D., Lovegren, N. V., & Gray, M. S. (1974). An X-Ray Diffraction Study of Triglyceride Polymorphism. Semantic Scholar. [Link]

  • Danthine, S. (2024). Polymorphic Structures and Transitions of Triglycerides and Complex Fats: A Guide to X‐Ray Scattering Approaches. Comprehensive Reviews in Food Science and Food Safety. [Link]

  • Cholakova, D., & Denkov, N. (2021). Polymorphic phase transitions in bulk triglyceride mixtures. Advances in Colloid and Interface Science, 295, 102484. [Link]

  • Garti, N., Schlichter, J., & Sarig, S. (1989). Polymorphic transitions of mixed triglycerides, SOS, in the presence of sorbitan monostearate. JAOCS, Journal of the American Oil Chemists' Society, 66(11), 1606-1613. [Link]

  • ResearchGate. (n.d.). Melting points and enthalpies of fusion for the triclinic structure of POP, POS, and SOS. [Link]

  • Granda-Restrepo, D. M., & Rodrigues, C. E. C. (2007). Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. Grasas y Aceites, 58(1), 71-76. [Link]

  • Oxford Instruments. (n.d.). Application Note – Pulsar 002 Nuclear Magnetic Resonance (NMR) Spectroscopy applied to the analysis of Unsaturated Fat content. [Link]

  • Alpaipars. (2013, March 20). Determination of Solid Fat Content (SFC) in Oils and Fats by pulsed- NMR Analyzer. [Link]

  • Sato, K., & Ueno, S. (2011). Polymorphism of POP and SOS. I. occurrence and polymorphic transformation. Scite.ai. [Link]

  • ResearchGate. (n.d.). Melting thermograms of triglyceride standards. [Link]

  • Saavedra-Leos, M. Z., Leyva-Porras, C., & Toxqui-Teran, A. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(12), 2115. [Link]

  • Jahurul, M. H. A., Zaidul, I. S. M., & Norulaini, N. A. N. (2022). Fatty-Acid Profiles, Triacylglycerol Compositions, and Crystalline Structures of Bambangan-Seed Fat Extracted Using Different Solvents. Molecules, 27(16), 5288. [Link]

  • Téllez-Mora, P., & López-García, J. (2013). Differential Scanning Calorimetry of Protein–Lipid Interactions. In J. H. Kleinschmidt (Ed.), Lipid-Protein Interactions: Methods and Protocols (pp. 53-67). Humana Press. [Link]

  • Ciemniewska-Żytkiewicz, H., & Bryś, J. (2021). Differential scanning calorimetry for authentication of edible fats and oils–What can we learn from the past to face the current challenges?. Trends in Food Science & Technology, 116, 93-104. [Link]

  • Ueno, S., Miyazaki, A., & Sato, K. (2007). Thermal and structural properties of binary mixtures of 1,3-distearoyl-2-oleoyl-glycerol (SOS) and 1,2-dioleoyl-3-stearoyl- sn -glycerol ( sn -OOS). European Journal of Lipid Science and Technology, 109(4), 368-376. [Link]

  • Co-re, D., & Knez, Ž. (2020). Triglycerides as Novel Phase-Change Materials: A Review and Assessment of Their Thermal Properties. Materials, 13(23), 5460. [Link]

  • ResearchGate. (n.d.). Kinetic phase behavior of SOS–sn-OOS mixtures. [Link]

  • Zhang, X., Li, L., & Xie, H. (2013). Comparative Analysis of Thermal Behavior, Isothermal Crystallization Kinetics and Polymorphism of Palm Oil Fractions. Molecules, 18(5), 5148-5161. [Link]

  • ResearchGate. (2018). Comparative analysis of triacylglycerol composition, melting properties and polymorphic behavior of palm oil and fractions. [Link]

Sources

Reference Standards for TG(18:1/18:1/18:0) Identification: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for TG(18:1/18:1/18:0) Identification Content Type: Technical Comparison Guide Audience: Researchers, Lipidomics Scientists, and Drug Development Professionals

Executive Summary: The Isomer Challenge

In metabolic disease research and pharmaceutical lipid profiling, the precise identification of Triacylglycerol (TG) species is critical. TG(18:1/18:1/18:0) —a molecule comprising two oleic acid chains and one stearic acid chain—presents a classic lipidomics challenge: Regioisomerism .

The biological function of a TG is often dictated by the fatty acid located at the sn-2 position.[1][2][3][4] Therefore, distinguishing between 1,2-dioleoyl-3-stearoyl-sn-glycerol (OOS) and 1,3-dioleoyl-2-stearoyl-sn-glycerol (OSO) is not merely academic; it is essential for understanding lipase specificity, lipoprotein metabolism, and bioavailability.[1][2][3][4]

This guide compares the three primary classes of reference standards available for this purpose: Synthetic Regioisomers , Stable Isotope Labeled (SIL) Internal Standards , and Biological Extracts .

Comparative Analysis of Reference Standards

The following table evaluates the performance of different standard types based on purity, isomer resolution capability, and suitability for quantification.

FeatureSynthetic Regioisomers (OOS / OSO)Deuterated Internal Standards (SIL-TG)Biological Reference Materials (e.g., Milk Fat)
Primary Utility Identification & RT Locking Absolute Quantification Method Validation & QC
Purity High (>99%)High (>99%)Heterogeneous Mix
Regio-Specificity Defined (e.g., sn-2 defined)Often RacemicRandom / Natural Distribution
Mass Shift None (Isobaric)+3 to +9 Da (Distinct)N/A
Cost High (

$)
Very High (

)
Low ($)
Best For... Establishing retention times for specific isomers (OOS vs OSO).[1][2][3]Correcting for ionization suppression and recovery loss.[1]Checking system suitability and dynamic range.
A. Synthetic Regioisomers (The "Gold Standard" for ID)
  • Description: Chemically synthesized standards where the position of the stearic (18:0) and oleic (18:1) acids is fixed.

    • Example:1,3-Dioleoyl-2-stearoyl-glycerol (OSO) vs. 1,2-Dioleoyl-3-stearoyl-rac-glycerol (OOS) .[1][2][3][4]

  • Performance Insight: These are mandatory when separating isomers using Silver Ion Chromatography . On C18 Reverse Phase (RP) columns, these isomers often co-elute because they share the same Equivalent Carbon Number (ECN = 50).

  • Commercial Sources:

    • Cayman Chemical: Item No. 26952 (OSO), Item No. 28864 (OOS).

    • Larodan: Product # 34-1832 (OSO), Product # 34-3001 (OOS).[1][2][3][4]

B. Stable Isotope Labeled (SIL) Standards
  • Description: Triglycerides labeled with Deuterium (d5, d7) or Carbon-13.[1]

    • Example:TG(15:0/18:1-d7/15:0) or SPLASH® Lipidomix components.

  • Performance Insight: Essential for quantification. TGs suffer from significant matrix effects in ESI-MS. An SIL standard co-eluting with your analyte is the only way to normalize ionization efficiency accurately.

  • Limitation: Most commercial SIL TGs are not available as specific OOS/OSO regioisomers but rather as "class-specific" surrogates (e.g., TG 17:0/17:1/17:0-d5).

C. Biological Extracts[1][2][3]
  • Description: Purified extracts from bovine milk fat or plant oils.

    • Example: NIST SRM 1950 (Plasma) or purified Butterfat.

  • Performance Insight: Useful for QC.[5] If your method cannot detect TG(18:1/18:1/18:0) in bovine milk fat (where it is abundant), the method lacks sensitivity. However, these cannot be used to prove regioisomer identity without prior fractionation.

Experimental Protocol: Validated Identification Workflow

Objective: To positively identify TG(18:1/18:1/18:0) and distinguish it from isobaric interferences using LC-MS/MS.

Step 1: Sample Preparation (Modified Folch)
  • Aliquot 50 µL of plasma/sample.

  • Spike with 10 µL of SIL-TG Internal Standard (e.g., TG 17:0/17:1/17:0-d5, 10 µM).[1][2][3]

  • Add 750 µL Chloroform:Methanol (2:1 v/v) . Vortex for 30s.

  • Add 150 µL water to induce phase separation.[1][2] Centrifuge at 3000 x g for 5 min.

  • Collect the lower (organic) phase. Dry under N2 gas.

  • Reconstitute in 100 µL Isopropanol:Acetonitrile (1:1) .

Step 2: Chromatographic Separation (C18 vs. Silver Ion)
  • Routine Profiling (C18):

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 60:40 ACN:H2O + 10mM Ammonium Formate.

    • Mobile Phase B: 90:10 IPA:ACN + 10mM Ammonium Formate.

    • Gradient: 40% B to 99% B over 15 min.

    • Result: TG(18:1/18:1/18:0) elutes at approx ECN 50. OOS and OSO will likely co-elute.

  • Isomer Resolution (Silver Ion - Ag+):

    • Column: ChromSpher Lipids (Ag+ impregnated).

    • Mechanism: Separates based on the number and accessibility of double bonds.

    • Result: OSO (symmetric) elutes distinctly from OOS (asymmetric) due to steric hindrance of the silver-pi complex interaction.[1]

Step 3: Mass Spectrometry (MS/MS) Settings
  • Ionization: ESI Positive Mode.

  • Adduct Target: [M+NH4]+ (m/z 904.8 for TG 54:2). Note: Avoid [M+H]+ as it induces source fragmentation.

  • Fragmentation (CID):

    • Apply 25-35 eV collision energy.[1][2][3][4]

    • Target Transitions (Neutral Loss):

      • Precursor: 904.8 ([M+NH4]+)

      • Product 1: 605.5 (Loss of 18:1 + NH3) -> Indicates presence of Oleic acid.[1]

      • Product 2: 607.5 (Loss of 18:0 + NH3) -> Indicates presence of Stearic acid.[1]

  • Regioisomer Logic: In general, the fatty acid at the sn-2 position is energetically harder to cleave.

    • If OSO (Stearic at sn-2): The signal for [M - 18:0]+ will be lower relative to [M - 18:1]+ compared to the OOS isomer.[1][2][3][4]

Visualization of Workflows
Figure 1: LC-MS/MS Identification Logic for TG(18:1/18:1/18:0)

G cluster_LC Chromatography Choice Sample Biological Sample (Plasma/Tissue) Extraction Lipid Extraction (Folch/MTBE) + SIL Internal Standard Sample->Extraction LC_Separation LC Separation Extraction->LC_Separation C18 Reverse Phase (C18) Separates by Hydrophobicity (ECN) Result: OOS/OSO Co-elute LC_Separation->C18 High Throughput Ag Silver Ion (Ag+) Separates by Pi-Bond Access Result: OOS/OSO Resolved LC_Separation->Ag Isomer Specificity MS_Source ESI Source (+) Ammonium Adduct Formation [M+NH4]+ = 904.8 m/z C18->MS_Source Ag->MS_Source MS2 MS/MS Fragmentation (Neutral Loss Scanning) MS_Source->MS2 Data_Analysis Data Analysis Ratio of NL(18:1) vs NL(18:0) MS2->Data_Analysis Fragment Ions: m/z 605.5 (Loss 18:1) m/z 607.5 (Loss 18:0) ID Final ID: TG(18:1/18:1/18:0) Data_Analysis->ID

Caption: Workflow distinguishing High-Throughput (C18) vs. High-Resolution (Ag+) strategies for TG identification.

Figure 2: Fragmentation Pathway & Regioisomer Determination

Frag cluster_Fragments Neutral Loss (NL) Products Precursor Precursor Ion [M+NH4]+ m/z 904.8 Frag1 Fragment A [M - 18:1 - NH3]+ m/z 605.5 Precursor->Frag1 - Oleic Acid Frag2 Fragment B [M - 18:0 - NH3]+ m/z 607.5 Precursor->Frag2 - Stearic Acid Ratio Abundance Ratio (Frag A / Frag B) Frag1->Ratio Frag2->Ratio Result_OSO Isomer: OSO (Stearic at sn-2) Lower Frag B Intensity Ratio->Result_OSO Ratio > Threshold Result_OOS Isomer: OOS (Stearic at sn-1/3) Higher Frag B Intensity Ratio->Result_OOS Ratio < Threshold

Caption: MS/MS fragmentation logic using Neutral Loss intensities to assign sn-2 position.

References
  • Cayman Chemical. "1,3-Dioleoyl-2-stearoyl Glycerol Product Information."[1][2][3][4] Cayman Chemical Catalog. Link

  • Larodan. "1,3-Olein-2-Stearin (TG 18:1/18:0/18:1) Product Sheet."[1] Larodan Research Grade Lipids. Link

  • Holčapek, M., et al. "Determination of triacylglycerol regioisomers using differential mobility spectrometry." Journal of Chromatography A, 2015. Link

  • Avanti Polar Lipids. "SPLASH® Lipidomix® Mass Spec Standard." Avanti Polar Lipids.[1][6][7] Link

  • NIST. "Standard Reference Material® 1950 - Metabolites in Frozen Human Plasma."[1][2][3] National Institute of Standards and Technology.[8] Link

Sources

A Comparative Guide to Synthetic vs. Natural OOS Triacylglycerols for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the selection of excipients is a critical decision that profoundly impacts the stability, efficacy, and safety of the final drug product. Among the diverse array of lipid excipients, triacylglycerols (TAGs) with a specific stereochemistry, such as 1,2-dioleoyl-3-stearoyl-sn-glycerol (OOS), are gaining prominence, particularly in the formulation of lipid-based drug delivery systems like lipid nanoparticles (LNPs). This guide provides an in-depth comparative analysis of synthetic and natural OOS triacylglycerols, offering experimental insights and data to inform your selection process.

Introduction to OOS Triacylglycerols: Structure and Significance

Triacylglycerols are esters derived from glycerol and three fatty acids. The specific arrangement of these fatty acids on the glycerol backbone, known as regioisomerism, significantly influences the physicochemical properties of the TAG.[1][2] OOS (Oleic-Oleic-Stearic) refers to a mixed-acid TAG containing two oleic acid chains and one stearic acid chain. The sn (stereospecifically numbered) designation indicates the specific position of each fatty acid on the glycerol backbone. For instance, sn-1,2-dioleoyl-3-stearoyl-glycerol specifies the precise stereochemistry. This structural precision is paramount as it dictates the molecule's packing behavior, melting point, and interactions within a formulation.[1]

The unique properties of OOS TAGs make them valuable components in pharmaceutical formulations, particularly in lipid nanoparticles, where they can influence drug loading, particle stability, and release characteristics.[3][4]

The Great Divide: Synthetic vs. Natural Sourcing

The choice between a synthetically derived and a naturally sourced OOS triacylglycerol is not trivial and carries significant implications for product development, from batch-to-batch consistency to regulatory approval.

Synthetic OOS Triacylglycerols: Precision and Purity

Synthetic OOS TAGs are produced through controlled chemical or enzymatic processes, allowing for a high degree of precision in their molecular structure.[5][6] This "bottom-up" approach offers several distinct advantages:

  • High Purity and Defined Isomeric Distribution: Synthetic routes can yield OOS with very high isomeric purity, minimizing the presence of other regioisomers (e.g., OSO or SOO). This is a critical advantage as even small variations in isomeric composition can alter the physical properties of the lipid.[7]

  • Batch-to-Batch Consistency: A well-controlled manufacturing process ensures a consistent product profile from one batch to the next, which is a cornerstone of Good Manufacturing Practices (GMP).[7][8]

  • Customization: Synthetic methods offer the flexibility to create specific regioisomers that may not be abundant in nature, enabling the fine-tuning of formulation properties.

  • Reduced Risk of Contaminants: Synthetic lipids are free from the potential biological contaminants, such as viruses or proteins, that can be associated with animal-derived natural sources.[9]

However, the synthesis of complex lipids can be a multi-step process, potentially leading to higher costs compared to their natural counterparts.

Natural OOS Triacylglycerols: Abundance and Complexity

Natural OOS TAGs are typically extracted from vegetable oils like olive oil, sunflower oil, and corn oil, or from animal fats.[10][11][12] These natural sources offer:

  • Cost-Effectiveness and Availability: Natural oils are abundant and their extraction can be more cost-effective for large-scale production.[6][13]

  • Regulatory Acceptance: Many natural lipids have a long history of use in food and pharmaceuticals, which can streamline the regulatory approval process.[5][6]

The primary drawback of natural OOS is the inherent variability and complexity of the source material. Natural fats and oils are complex mixtures of various TAGs, and isolating a specific regioisomer like OOS to a high degree of purity can be challenging and costly.[3] This can lead to:

  • Isomeric Impurities: Natural extracts will almost invariably contain a mixture of OOS regioisomers and other TAGs, which can impact the performance and reproducibility of the final formulation.

  • Batch-to-Batch Variability: The composition of natural oils can fluctuate depending on the source, growing conditions, and extraction methods, leading to potential inconsistencies between batches.[7]

  • Presence of Minor Components: Natural extracts may contain other lipidic components and minor impurities that could potentially affect the stability and safety of the drug product.

Comparative Physicochemical Properties

The performance of an OOS triacylglycerol in a pharmaceutical formulation is dictated by its physicochemical properties. While data directly comparing synthetic and natural OOS is scarce, we can infer key differences based on their purity and isomeric composition.

PropertySynthetic OOS TriacylglycerolNatural OOS TriacylglycerolCausality of Difference
Isomeric Purity High (>98% for a specific regioisomer)Variable (Mixture of OOS, OSO, SOO, and other TAGs)The precision of chemical synthesis versus the complexity of natural sources.
Melting Point Sharp and well-defined for a specific isomerBroader melting rangeThe presence of multiple isomers and other lipidic impurities in natural extracts disrupts the crystal lattice, leading to a wider melting range. For example, the melting points of OSO and OOS regioisomers differ.[14]
Polymorphism Exhibits distinct and predictable polymorphic transitions (e.g., α, β', β forms)Complex and less predictable polymorphic behaviorThe mixture of different TAGs in natural sources complicates the crystallization process and the transitions between different polymorphic forms.[15][16]
Stability Generally more stable due to the absence of polyunsaturated fatty acids and other impurities that can promote oxidation.[9]Susceptible to oxidation if polyunsaturated fatty acids are present as impurities.[9]The controlled environment of synthesis minimizes the introduction of pro-oxidant species.
Regulatory Profile Requires extensive documentation to demonstrate purity and safety, similar to an Active Pharmaceutical Ingredient (API).[7]Often benefits from a history of use, but still requires characterization to ensure consistency.[5][6]The novelty and specific function of synthetic excipients in advanced delivery systems necessitate a higher level of regulatory scrutiny.[7][8]

Experimental Protocols for Characterization

To ensure the quality and performance of OOS triacylglycerols, rigorous analytical characterization is essential. The following are key experimental protocols:

Protocol: HPLC-MS for Regioisomeric Purity

Objective: To separate and quantify the different regioisomers of OOS (OOS, OSO, SOO) and other TAG impurities.

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the OOS TAG sample in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Filter the sample through a 0.2 µm PTFE syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C30 reverse-phase column.

    • Mobile Phase: A gradient of two mobile phases is typically used. For example, Mobile Phase A: Methanol/Acetonitrile and Mobile Phase B: Isopropanol.

    • Flow Rate: Optimized for best separation (e.g., 0.5 mL/min).

    • Column Temperature: Controlled to ensure reproducibility.

  • Mass Spectrometry Conditions:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.

    • Fragmentation Analysis (MS/MS): Perform tandem mass spectrometry to identify fatty acid constituents and their positions. The fragmentation pattern of the [M+H]+ or [M+NH4]+ ions can reveal the fatty acid at the sn-2 position, as it is typically less readily lost.[14]

  • Data Analysis:

    • Identify and integrate the peaks corresponding to the different regioisomers.

    • Calculate the relative percentage of each isomer to determine the isomeric purity.

Self-Validation: The method is validated by analyzing a certified reference standard of a specific OOS regioisomer to confirm retention times and fragmentation patterns.

Protocol: Differential Scanning Calorimetry (DSC) for Thermal Properties

Objective: To determine the melting point, melting range, and polymorphic transitions of the OOS TAG.

Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount of the OOS TAG (typically 3-5 mg) into an aluminum DSC pan.

    • Hermetically seal the pan.

  • DSC Analysis:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the sample at a starting temperature well below the expected melting point.

    • Heat the sample at a controlled rate (e.g., 5 °C/min) to a temperature above its melting point.[17]

    • Record the heat flow as a function of temperature.

    • A cooling and reheating cycle can be performed to study crystallization and polymorphic transitions.

  • Data Analysis:

    • Determine the onset temperature, peak melting temperature (Tm), and enthalpy of fusion (ΔH) from the endothermic melting peak.[18]

    • Analyze the thermogram for any other thermal events, such as solid-solid transitions, which indicate polymorphism.

Self-Validation: The DSC instrument is calibrated using certified standards with known melting points and enthalpies of fusion.

Visualization of Key Concepts

Experimental Workflow for OOS TAG Characterization

G cluster_sample Sample cluster_hplc HPLC-MS Analysis cluster_dsc DSC Analysis OOS_TAG OOS Triacylglycerol (Synthetic or Natural) Sample_Prep_HPLC Sample Preparation (Dissolution, Filtration) OOS_TAG->Sample_Prep_HPLC Sample_Prep_DSC Sample Preparation (Weighing, Sealing) OOS_TAG->Sample_Prep_DSC HPLC Reverse-Phase HPLC (C30 Column) Sample_Prep_HPLC->HPLC MS Mass Spectrometry (APCI/ESI, MS/MS) HPLC->MS Data_Analysis_HPLC Data Analysis (Isomer Quantification) MS->Data_Analysis_HPLC Purity_Report Purity_Report Data_Analysis_HPLC->Purity_Report Isomeric Purity DSC Differential Scanning Calorimetry Sample_Prep_DSC->DSC Data_Analysis_DSC Data Analysis (Tm, ΔH, Polymorphism) DSC->Data_Analysis_DSC Thermal_Report Thermal_Report Data_Analysis_DSC->Thermal_Report Thermal Properties

Caption: Workflow for the characterization of OOS triacylglycerols.

Structural Comparison of Synthetic vs. Natural OOS

G cluster_synthetic Synthetic OOS cluster_natural Natural OOS Synthetic Synthetic Natural OOS OSO SOO Other TAGs Variable Composition

Caption: Purity comparison of synthetic vs. natural OOS TAGs.

Conclusion and Recommendations

The choice between synthetic and natural OOS triacylglycerols hinges on the specific requirements of the drug development program.

  • For early-stage research and development, where flexibility and cost may be primary drivers, well-characterized natural OOS extracts can be a viable option. However, it is crucial to acknowledge and control for the inherent variability.

  • For late-stage development and commercial manufacturing of complex drug delivery systems like LNPs, the precision, purity, and batch-to-batch consistency of synthetic OOS triacylglycerols are highly advantageous and often essential for meeting stringent regulatory requirements.[7] The ability to work with a single, well-defined molecular entity significantly de-risks the formulation development process and ensures the consistent performance of the final drug product.

Ultimately, a thorough understanding of the trade-offs between these two sources, coupled with rigorous analytical characterization, will empower researchers and drug developers to make an informed decision that best serves the goals of their project.

References

  • Regulatory Considerations for Lipid Excipients - Pharma's Almanac. (2022, August 15). Available from: [Link]

  • What Are The Differences Between (Advantages Of) Synthetic And Natural Phospholipids? - Avanti Polar Lipids. Available from: [Link]

  • Structure and polymorphism of 1,2-dioleoyl-3-acyl-sn-glycerols. Three- and six-layered structures. - PubMed. (1985, July 2). Available from: [Link]

  • The use of natural and synthetic phospholipids as pharmaceutical excipients - Sci-Hub. Available from: [Link]

  • The use of natural and synthetic phospholipids as pharmaceutical excipients - PMC. (2014, August 25). Available from: [Link]

  • Harnessing Synthetic Lipids for Drug Development: Strategies for Success - American Pharmaceutical Review. (2020, October 20). Available from: [Link]

  • In situ crystallization and transformation kinetics of polymorphic forms of saturated-unsaturated-unsaturated triacylglycerols: 1-palmitoyl-2,3-dioleoyl glycerol, 1-stearoyl-2,3-dioleoyl glycerol, and 1-palmitoyl-2-oleoyl-3-linoleoyl glycerol - ResearchGate. Available from: [Link]

  • DSC heating thermopeaks of the metastable forms of SOS–sn-OOS mixtures,... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Extraction of Triacylglycerols and Fatty Acids Using Supercritical Fluids - Review - ResearchGate. Available from: [Link]

  • Polymorphic crystallization and transformation pathways of 1,2-dipalmitoyl-3-oleoyl-rac-glycerol (PPO) - SpringerLink. Available from: [Link]

  • synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol) - PubMed. (1995, August 25). Available from: [Link]

  • Essential Components from Plant Source Oils: A Review on Extraction, Detection, Identification, and Quantification - PMC. (2022, June 29). Available from: [Link]

  • Triacylglycerol Regioisomers Analysis - AOCS. (2019, July 23). Available from: [Link]

  • Bovine Milk Triacylglycerol Regioisomer Ratio Shows Remarkable Inter-Breed and Inter-Cow Variation - MDPI. (2021, June 28). Available from: [Link]

  • Study of the influence of triacylglycerol composition on DSC cooling curves of extra virgin olive oil by chemometric dataprocessing | Request PDF - ResearchGate. Available from: [Link]

  • Structure and polymorphism of 1,2-dioleoyl-3-acyl-sn-glycerols. Three - ACS Publications. (1985, July 1). Available from: [Link]

  • Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols - MDPI. (2025, March 12). Available from: [Link]

  • Characterization and Determination of Interesterification Markers (Triacylglycerol Regioisomers) in Confectionery Oils by Liquid - IRIS. (2018, February 16). Available from: [Link]

  • Solvent and Method for Extraction of Triglyceride Rich Oil - Scholars' Mine. (2003, April 15). Available from: [Link]

  • 1,2-dioleoyl-3-stearoylglycerol | C57H106O6 | CID 9544182 - PubChem. Available from: [Link]

  • Identification the fine structure of triacylglycerol regioisomers from localization of acyl chains by electron activated dissociation tandem mass spectrometry - PubMed. (2025, February 1). Available from: [Link]

  • (PDF) Characterization and Determination of Interesterification Markers (Triacylglycerol Regioisomers) in Confectionery Oils by Liquid Chromatography-Mass Spectrometry - ResearchGate. (2018, February 12). Available from: [Link]

  • 1,2-dioleoyl-3-stearoyl-sn-glycerol (CHEBI:77686) - EMBL-EBI. Available from: [Link]

  • Quantification of triacylglycerol regioisomers in oils and fat using different mass spectrometric and liquid chromatographic methods - DOI. (2007, June 22). Available from: [Link]

  • Triacylglycerol Composition and Chemical-Physical Properties of Cocoa Butter and Its Derivatives: NMR, DSC, X-ray, Rheological Investigation - PMC. (2023, January 20). Available from: [Link]

  • Natural versus synthetic phospholipids - Phospholipid Research Center. Available from: [Link]

  • Structural identification of triacylglycerol isomers using electron impact excitation of ions from organics (EIEIO) - PMC. (2017, October 1). Available from: [Link]

  • Fatty Acids and Triacylglycerols Profiles from Sicilian (Cold Pressed vs. Soxhlet) Grape Seed Oils - MDPI. (2021, November 25). Available from: [Link]

  • Characterization of the Triacylglycerol Fraction of Italian and Extra-European Hemp Seed Oil - MDPI. (2021, April 22). Available from: [Link]

  • Composition and activity of commercial triacylglycerol acylhydrolase preparations - ResearchGate. Available from: [Link]

  • Plant Triacylglycerol Synthesis - AOCS. (2019, July 23). Available from: [Link]

  • Visualizing the Structure of Triglyceride Nanoparticles in Different Crystal Modifications - SpringerLink. Available from: [Link]

  • Progress in triacylglycerol isomer detection in milk lipids - PMC. (2023, February 1). Available from: [Link]

  • Lipid Nanoparticle Technology for Delivering Biologically Active Fatty Acids and Monoglycerides - PMC. (2022, January 28). Available from: [Link]

  • Modulated DSC™ Compendium: Basic Theory & Experimental Considerations, TA-210 - TA Instruments. Available from: [Link]

  • ANALYSIS OF DSC (DIFFERENTIAL SCANNING CALORIMETRY) THERMOGRAMS OF MILK FAT - Neliti. (2021, October 20). Available from: [Link]

Sources

Validating Regiospecificity of Oversulfated Chondroitin Sulfate (OSCS) using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Basis of Toxicity

In 2008, the global heparin supply chain was compromised by a contaminant identified as Oversulfated Chondroitin Sulfate (OSCS). Unlike natural Chondroitin Sulfate (CS), which is sulfated primarily at the C4 or C6 positions of the galactosamine unit, OSCS mimics the charge density of heparin through non-natural polysulfation.

The Critical Distinction: The toxicity of OSCS—specifically its ability to activate the kinin-kallikrein pathway leading to severe hypotension—is directly linked to its regiospecificity . The presence of sulfate groups at the C2 and C3 positions of the Glucuronic Acid (GlcA) residue is a structural anomaly not found in natural mammalian glycosaminoglycans (GAGs).

While Proton (


H) NMR is the standard screening tool for detection, Carbon-13 (

C) NMR is the definitive method for validating regiospecificity. This guide details the protocol for using

C NMR to distinguish the specific sulfation pattern of OSCS from natural analogues.

The Mechanism: Why C NMR Works

The validation relies on the predictable changes in electron density caused by sulfation, known as


-deshielding  and 

-shielding
.
The Shift Logic

When a hydroxyl group (-OH) on the carbohydrate backbone is replaced by a sulfate group (-OSO


):
  • 
    -Effect (Direct):  The carbon atom directly attached to the sulfate loses electron density (deshielding), resulting in a downfield shift (+6 to +8 ppm) .
    
  • 
    -Effect (Adjacent):  The carbon atoms adjacent to the sulfation site gain electron density (shielding), resulting in an upfield shift (-1 to -3 ppm) .
    

By tracking these specific shifts on the Glucuronic Acid (GlcA) and N-Acetylgalactosamine (GalNAc) residues, we can map the exact position of sulfation.

Visualization: The NMR Logic Flow

NMR_Logic Substrate Unknown GAG Sample Sulfation Sulfation Event (-OH -> -OSO3) Substrate->Sulfation Alpha Alpha Carbon (Direct Attachment) Sulfation->Alpha Electron Withdrawal Beta Beta Carbon (Adjacent) Sulfation->Beta Steric/Field Effect Shift_Down Downfield Shift (+6-8 ppm) Alpha->Shift_Down Shift_Up Upfield Shift (-1-3 ppm) Beta->Shift_Up Diagnosis Regiospecific Assignment (e.g., GlcA-C2,3) Shift_Down->Diagnosis Shift_Up->Diagnosis

Caption: Causal pathway of chemical shift changes used to diagnose sulfation patterns.

Comparative Analysis: C vs. Alternatives

To justify the use of


C NMR, we must compare it against the standard screening method (

H NMR) and the gold standard (2D HSQC).
Feature

H NMR (Proton)

C NMR (Carbon)
2D HSQC (Heteronuclear)
Primary Role Rapid Screening (QC)Structural ElucidationDefinitive Validation
Key Marker (OSCS) N-acetyl methyl @ 2.16 ppmGlcA C2/C3 @ ~80 ppmCross-peak correlation
Resolution Low (Spectral crowding in 3.0-5.0 ppm region)High (0-200 ppm range)Very High (Resolves overlap)
Sample Req. Low (~10-20 mg)High (~50-100 mg)Medium (~20-30 mg)
Acquisition Time Fast (15 mins)Slow (12-24 hours)Medium (2-4 hours)
Limitation Cannot easily distinguish specific ring positions due to overlap.Low sensitivity (1.1% natural abundance).Requires advanced probe/expertise.

Verdict: While


H NMR is sufficient to say "The sample is contaminated," 

C NMR is required to say "The contaminant is sulfated at GlcA C2 and C3," which confirms it is synthetic OSCS and not a natural variant.

Experimental Protocol: C NMR Validation

This protocol is designed to ensure high signal-to-noise ratio (S/N) for the low-abundance


C nucleus.
A. Sample Preparation[1][2][3][4]
  • Mass: Weigh 60–100 mg of the dried heparin/GAG sample.

  • Solvent: Dissolve in 0.6 mL of Deuterium Oxide (D

    
    O, 99.9%) .
    
  • Reference: Add internal standard TSP (trimethylsilylpropionic acid sodium salt) or DSS to a final concentration of 0.02% w/v.

  • Filtration: Filter through a 0.45 µm syringe filter into a 5 mm NMR tube to remove particulates that cause line broadening.

B. Instrument Parameters
  • Field Strength: Minimum 500 MHz (125 MHz for

    
    C). 600+ MHz recommended.
    
  • Temperature: 303 K (30°C) or 313 K (40°C) to shift the HDO (water) peak away from critical signals.

  • Pulse Sequence: Power-gated decoupling (e.g., zgpg30 on Bruker) to remove proton splitting and enhance carbon signals via NOE.

  • Spectral Width: 240 ppm (approx -20 to 220 ppm).

  • Scans: Minimum 10,000 scans (approx. 12-16 hours) are required to resolve the quaternary carbonyls and low-intensity ring carbons.

  • Relaxation Delay (D1): 2.0 – 3.0 seconds.

C. Workflow Diagram

Workflow Start Raw Material (Heparin API) Prep Dissolve 100mg in 0.6mL D2O Add TSP Reference Start->Prep Acquire Acquire 13C Spectrum (>10k Scans, Decoupled) Prep->Acquire Process Process: LB=1.0Hz, Phase, Baseline Correction Acquire->Process Analyze Target Analysis: Check 78-82 ppm Region Process->Analyze Decision Peaks at 80.0 / 79.2 ppm? Analyze->Decision Fail FAIL: OSCS Confirmed (Unnatural GlcA Sulfation) Decision->Fail Yes Pass PASS: Natural Profile Decision->Pass No

Caption: Operational workflow for validating OSCS contamination via 13C NMR.

Data Interpretation: The "Fingerprint" of OSCS

The following table synthesizes the critical chemical shift data. The "Unnatural" signals in the Glucuronic Acid (GlcA) row are the definitive proof of OSCS.

Table 1: C Chemical Shift Comparison (ppm)

Referenced to TSP/DSS at 0.00 ppm.

ResidueCarbon PositionNatural Chondroitin Sulfate (CS-A/C) Oversulfated CS (OSCS) Shift Effect (

)
GalNAc C6 ~62.0 (OH) / 68.0 (OSO

)
69.2 Downfield (Sulfation at C6)
GalNAc C4 ~77-79 (OSO

)
78.0 Consistent with C4 Sulfation
GalNAc Methyl (C=O) 25.025.6 Distinct diagnostic peak
GlcA C2 74.5 (OH)80.0 +5.5 ppm (Unnatural Sulfation)
GlcA C3 76.0 (OH)79.2 +3.2 ppm (Unnatural Sulfation)
GlcA C1 (Anomeric) 105.0104.5 Upfield

-shift from C2 sulfation
Detailed Analysis
  • The GlcA Anomaly: In natural Heparin and Chondroitin, the Glucuronic Acid (GlcA) is almost never sulfated. In OSCS, the signals at 80.0 ppm (C2) and 79.2 ppm (C3) represent the direct

    
    -shift caused by sulfation at these positions. This is the smoking gun. 
    
  • The GalNAc Confirmation: The signal at 69.2 ppm confirms sulfation at the C6 position of Galactosamine. While natural CS-C is also sulfated here, the combination of C6 sulfation plus GlcA sulfation is unique to OSCS.

  • N-Acetyl Marker: The shift of the methyl carbon to 25.6 ppm (compared to 24.5-25.0 ppm in Heparin/CS) is a secondary confirmation marker often used in conjunction with the proton signal at 2.16 ppm.

References

  • Guerrini, M., et al. (2008).[1] "Oversulfated chondroitin sulfate is a contaminant in heparin associated with adverse clinical events."[1][2][3] Nature Biotechnology, 26, 669–675.[1] Link

  • United States Pharmacopeia (USP). "Heparin Sodium Monograph." USP-NF. (Defines the 2.16 ppm and 25.6 ppm identification limits). Link

  • Lima, M.A., et al. (2011). "Structural Analysis of Glycosaminoglycans by NMR." Glycobiology. (Detailed discussion on alpha/beta shifts in carbohydrates). Link

  • McEwen, I., et al. (2008).[4] "Determination of Oversulphated Chondroitin Sulphate and Dermatan Sulphate in unfractionated heparin by 1H-NMR." Pharmeuropa Bio.[4] Link

  • Maruyama, T., et al. (1998). "Conformational changes and anticoagulant activity of chondroitin sulfate following its O-sulfonation." Carbohydrate Research, 306(1-2), 35-43. (Source of synthetic OSCS chemical shift data). Link

Sources

Benchmarking enzymatic vs chemical synthesis of 1,2-Dioleoyl-3-stearoylglycerol

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of structured lipids like 1,2-Dioleoyl-3-stearoyl-sn-glycerol (OOS) represents a critical junction in lipid biotechnology, pitting the absolute regioselectivity of organic chemistry against the sustainability and efficiency of biocatalysis.[1]

This guide benchmarks these two methodologies, providing researchers with actionable protocols, comparative data, and mechanistic insights to select the optimal route for their specific application—whether for high-purity pharmaceutical standards or functional food formulations.

Part 1: The Strategic Landscape

1,2-Dioleoyl-3-stearoyl-sn-glycerol is a chiral, asymmetric triacylglycerol (TAG).[1] Its specific structure—two unsaturated oleic acid chains at the sn-1 and sn-2 positions and a saturated stearic acid at sn-3—confers unique melting properties and metabolic fates (e.g., sparing the saturated fatty acid from absorption if pancreatic lipase hydrolyzes the sn-1 and sn-3 positions).[1]

  • The Challenge: Synthesizing asymmetric TAGs is inherently difficult because the glycerol backbone is symmetric (prochiral). Distinguishing the sn-1 from the sn-3 position requires sophisticated protection strategies or highly selective enzymes.[1]

  • The Competitors:

    • Chemical Synthesis: The "Gold Standard" for structural proof. It guarantees position sn-1 vs sn-3 differentiation but involves toxic solvents and multiple steps.[1]

    • Enzymatic Synthesis: The "Green Contender." Uses 1,3-regiospecific lipases.[1][2][3] However, because these enzymes act on both primary hydroxyls, producing pure OOS (an intermediate) without proceeding to SOS (1,3-distearoyl) requires precise kinetic control.

Part 2: Mechanism & Workflow Visualization

Method A: Targeted Chemical Synthesis (The Solketal Route)

This method relies on 1,2-O-isopropylidene-sn-glycerol (Solketal) , a chiral starting material that locks the sn-1 and sn-2 positions, forcing the first fatty acid (Stearic) to the sn-3 position.[1]

Mechanism:

  • Protection: The acetonide group shields sn-1 and sn-2.[1]

  • Acylation 1: Stearic acid is esterified to the free sn-3 hydroxyl.[1]

  • Deprotection: Acid hydrolysis removes the acetonide, exposing sn-1 and sn-2.[1]

  • Acylation 2: Oleic acid is esterified to sn-1 and sn-2.[1] Critical Note: This step carries a risk of acyl migration (Stearic moving from 3 to 2), requiring low-temperature conditions.[4]

ChemicalSynthesis cluster_chemical Chemical Synthesis Workflow (Solketal Route) Start 1,2-O-isopropylidene-sn-glycerol (Solketal) Step1 Esterification (sn-3) + Stearic Acid / DCC / DMAP Start->Step1 Inter1 1,2-O-isopropylidene-3-stearoyl-sn-glycerol Step1->Inter1 Step2 Acid Hydrolysis (Deprotection) HCl / MeOH Inter1->Step2 Inter2 3-Stearoyl-sn-glycerol (1,2-diol exposed) Step2->Inter2 Step3 Double Esterification (sn-1,2) + Oleoyl Chloride / Pyridine (Low Temp < 0°C) Inter2->Step3 Final 1,2-Dioleoyl-3-stearoyl-sn-glycerol (Target OOS) Step3->Final High Regioselectivity

Caption: Step-wise chemical synthesis using Solketal protection to ensure sn-3 specificity.

Method B: Enzymatic Acidolysis (Kinetic Control)

This method uses a 1,3-Regiospecific Lipase (e.g., Rhizomucor miehei or Rhizopus delemar) to exchange fatty acids on Triolein (OOO).[2][3]

Mechanism:

  • Substrates: Triolein (OOO) + Stearic Acid (S).

  • Catalysis: The lipase attacks sn-1 or sn-3.[1][2][3]

  • Kinetic Challenge: The reaction proceeds OOO

    
     OOS 
    
    
    
    SOS. To maximize OOS, the reaction must be stopped before equilibrium (where SOS dominates).

EnzymaticSynthesis cluster_enzymatic Enzymatic Acidolysis (Kinetic Control) Substrates Triolein (OOO) + Stearic Acid Lipase 1,3-Specific Lipase (Immobilized) Substrates->Lipase Product1 1,2-Dioleoyl-3-stearoyl (OOS) (Target Intermediate) Lipase->Product1 Fast Initial Rate Product2 1,3-Distearoyl-2-oleoyl (SOS) (Over-reaction Byproduct) Product1->Product2 Prolonged Reaction Control Stop Reaction @ 6-12 Hours Control->Product1 Maximize Yield

Caption: Enzymatic pathway showing the critical need for time-controlled termination to prevent SOS formation.

Part 3: Comparative Performance Data

The following data aggregates typical results from lab-scale synthesis (1–10g scale).

MetricChemical Synthesis (Solketal Route)Enzymatic Synthesis (Acidolysis)
Regio-Purity (sn-isomer) High (>95%) Moderate (70–85% in fraction)
Overall Yield Low (40–60% cumulative)High (Total TAG recovery >90%)
Target Yield (OOS) ~50% (after 3 steps)~25–35% (in mixture before purification)
Reaction Time 3–5 Days (Multi-step)12–24 Hours
Purification Complexity High (Flash Chromatography required)Very High (Ag-Ion HPLC or Crystallization)
Scalability Linear (Reagent cost scales poorly)Exponential (Reusable immobilized enzymes)
Green Factor Low (Uses Pyridine, DCM, Hexane)High (Solvent-free or Ethanol/Hexane)

Key Insight: Chemical synthesis is superior for generating analytical standards where structural certainty is paramount. Enzymatic synthesis is superior for functional testing or production where a mixture enriched in OOS (with some OOO and SOS) is acceptable, or if preparative HPLC is available.

Part 4: Detailed Experimental Protocols

Protocol A: Chemical Synthesis of 1,2-Dioleoyl-3-stearoyl-sn-glycerol

Reference Basis: Modified from standard stereospecific acylglycerol synthesis (e.g., derived from Cayman Chemical / Sigma standards production logic).

Reagents: 1,2-O-isopropylidene-sn-glycerol (Solketal), Stearic acid, Oleoyl chloride, DCC (Dicyclohexylcarbodiimide), DMAP, Pyridine, HCl, Methanol, Hexane.[1]

  • Step 1: Acylation of sn-3

    • Dissolve Solketal (10 mmol), Stearic acid (11 mmol), and DMAP (1 mmol) in dry CH2Cl2 (50 mL).

    • Add DCC (11 mmol) at 0°C. Stir at RT for 24h.

    • Filter urea precipitate. Wash filtrate with dilute HCl and NaHCO3. Dry over Na2SO4.

    • Checkpoint: TLC (Hexane/EtOAc 80:20) should show a single spot for the ester.

  • Step 2: Deprotection

    • Dissolve the intermediate in Methanol (30 mL). Add 1M HCl (5 mL).

    • Reflux gently for 2 hours or stir at RT for 12h (gentler is better to prevent migration).

    • Neutralize with Pyridine. Evaporate solvent.[2]

    • Result: 3-stearoyl-sn-glycerol (white solid).[1]

  • Step 3: Acylation of sn-1,2 (Critical Step)

    • Dissolve 3-stearoyl-sn-glycerol (5 mmol) in dry Pyridine/CH2Cl2. Cool to -10°C .

    • Add Oleoyl chloride (12 mmol) dropwise over 1 hour.

    • Stir at 0°C for 6 hours, then allow to reach RT overnight.

    • Why? Low temperature prevents the stearic acid at sn-3 from migrating to sn-2 during the reaction.[1]

  • Purification:

    • Flash chromatography on Silica Gel G. Elute with Hexane/Diethyl Ether (90:10).

    • Validation: 1H-NMR should show distinct multiplets for the glycerol backbone protons, confirming esterification at all positions.

Protocol B: Enzymatic Synthesis (Time-Controlled)

Reference Basis: Optimized from Rhizomucor miehei lipase studies (e.g., Lipozyme RM IM).[1][5]

Reagents: Triolein (>90% purity), Stearic Acid, Lipozyme RM IM (Immobilized Rhizomucor miehei lipase), n-Hexane (optional, solvent-free preferred).[1]

  • Substrate Preparation:

    • Mix Triolein and Stearic Acid in a 1:2 Molar Ratio . (Excess stearic acid drives the reaction, but too much favors SOS).

    • If solvent-free: Melt mixture at 50°C.

    • If solvent-based: Dissolve in n-Hexane (10 mL per g of fat).[1]

  • Enzyme Addition:

    • Add Lipozyme RM IM (10% w/w of substrate mass).

    • Water Activity Control: Ensure enzyme is equilibrated to

      
       (prevents hydrolysis/DAG formation).
      
  • Reaction:

    • Incubate at 40–50°C in an orbital shaker (200 rpm).

    • Sampling: Take aliquots every 2 hours (0, 2, 4, 6, 8, 12, 24h).

  • Termination:

    • Filter out the enzyme to stop the reaction immediately.

  • Analysis & Purification:

    • Analyze aliquots via HPLC or GC.

    • Optimal Stop Point: Typically between 6–8 hours , where OOS yield peaks (~30%) before SOS becomes dominant.

    • Isolation: Remove Free Fatty Acids (FFA) via alkaline wash or short-path distillation.[1] Isolate OOS fraction using Silver-Ion Chromatography (separates based on number of double bonds: OOO=6, OOS=4, SOS=2).[1]

Part 5: Troubleshooting & Validation

Self-Validating the Structure: How do you know you have OOS (1,2-oleoyl-3-stearoyl) and not SOO (1-stearoyl-2,3-oleoyl) or OSO?

  • Pancreatic Lipase Hydrolysis (The Biological Proof):

    • Pancreatic lipase specifically hydrolyzes positions sn-1 and sn-3.[1]

    • Protocol: Digest your purified product with porcine pancreatic lipase.

    • Expected Result for OOS: Hydrolysis yields Free Fatty Acids (Oleic + Stearic) and 2-Monoolein .[1]

    • If you had OSO: You would get Free Oleic Acid and 2-Monostearin .[1]

    • Analyze the 2-MAG fraction via TLC/GC to confirm it is 100% 2-Monoolein.[1]

  • Silver Ion HPLC (Ag-HPLC):

    • Separates TAGs based on unsaturation.

    • Elution Order: SOS (fastest)

      
       OOS 
      
      
      
      OOO (slowest).
    • This confirms the composition (2 Oleic, 1 Stearic) but not the position (Regio-isomerism). Use Pancreatic Lipase for position confirmation.

References

  • Gao, B., et al. (2017). "Triacylglycerol compositions of sunflower, corn and soybean oils examined with supercritical CO2 ultra-performance convergence chromatography." Food Chemistry, 218, 569-574.[1] [Link]

  • Soumanou, M.M., et al. (1998). "Two-Step Enzymatic Reaction for the Synthesis of Pure Structured Triacylglycerols." Journal of the American Oil Chemists' Society, 75, 703–710.[2] [Link]

  • Willis, W.M., & Marangoni, A.G. (2002). "Enzymatic Interesterification." In Food Lipids: Chemistry, Nutrition, and Biotechnology. CRC Press. [Link]

  • Irimescu, R., et al. (2000). "Enzymatic Synthesis of Symmetrical 1,3-Diacylglycerols by Direct Esterification of Glycerol in Solvent-Free System." Journal of the American Oil Chemists' Society, 77, 703. [Link]

Sources

Isotopic Labeling of 1,2-Dioleoyl-3-stearoylglycerol: A Comparative Guide for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

1,2-Dioleoyl-3-stearoylglycerol (DOS) is a specific triacylglycerol (TAG) species comprising two oleic acid moieties (


) and one stearic acid moiety (

).[1] In metabolic tracing, DOS serves as a critical model for understanding the differential handling of mono-unsaturated (MUFA) and saturated fatty acids (SFA) within the same glycerolipid backbone.

The selection of the isotopic label is not merely a catalog choice; it dictates the experimental resolution. This guide compares the three dominant labeling strategies—Deuterium (


), Carbon-13 (

), and Dual-Labeling
—analyzing their impact on chromatographic behavior, ionization efficiency, and the ability to resolve intact transport from hydrolysis/re-esterification cycles.

Comparative Analysis of Labeling Strategies

The following table contrasts the performance of isotopic variants of DOS in LC-MS/MS lipidomics workflows.

Table 1: Performance Matrix of DOS Labeling Options
FeatureOption A: Deuterated Tails (e.g.,

-Oleate)
Option B:

-Uniform
(e.g.,

-Oleate)
Option C: Glycerol Backbone (

-Glycerol)
Cost Efficiency High (Most accessible)Low (Expensive)Medium
Chromatography RT Shift: Elutes earlier than endogenous DOS (Isotope Effect).[1]Co-elution: Perfect overlap with endogenous DOS.Co-elution: Perfect overlap.
Quantification Good, but requires separate integration windows due to RT shift.Superior: Ideal Internal Standard (IS) behavior.Good for backbone tracking only.
Metabolic Insight Tracks FA fate (Oxidation/Storage).[2]Tracks FA fate with high mass precision.Tracks de novo synthesis vs. re-esterification.
Fragmentation Mass shift visible in FA fragment ions.Mass shift visible in FA fragment ions.Mass shift visible in Neutral Loss (NL) only.
Deep Dive: The Deuterium Isotope Effect

A critical technical nuance often overlooked is the Deuterium Isotope Effect in Reversed-Phase Liquid Chromatography (RPLC). Deuterated lipids possess slightly lower lipophilicity than their protium counterparts due to the shorter C-D bond length and reduced polarizability.

  • Consequence: A DOS-

    
     molecule will elute earlier than endogenous DOS.[1]
    
  • Impact: If your mass spectrometer has a narrow retention time window for MRM, you may miss the labeled standard. Furthermore, matrix effects (ion suppression) may differ between the labeled standard (eluting earlier) and the analyte (eluting later).

  • Solution:

    
     labeling avoids this entirely, as it does not alter the physicochemical interaction with the C18 column stationary phase.
    

Technical Methodology: Fragmentation & Detection[1][3]

To successfully trace DOS, one must understand its fragmentation in Electrospray Ionization (ESI) positive mode. TAGs predominantly form ammonium adducts


 and fragment via the neutral loss of fatty acids .
Fragmentation Logic for 1,2-Dioleoyl-3-stearoyl-sn-glycerol[1]
  • Precursor Ion:

    
    [1]
    
  • Primary Fragments (DAG ions):

    • Loss of Oleic Acid (282 Da)

      
       Signal at 
      
      
      
      (Stearoyl-Oleoyl-DAG)[1]
    • Loss of Stearic Acid (284 Da)

      
       Signal at 
      
      
      
      (Dioleoyl-DAG)[1]

Tracing Strategy: If you use DOS labeled with


-Oleate at 

:
  • Loss of endogenous Stearate (

    
    ) yields a labeled DAG ion  (
    
    
    
    Da shift).[1]
  • Loss of labeled Oleate (

    
    ) yields an unlabeled DAG ion  (Endogenous mass).[1]
    This differential fragmentation allows you to confirm regiospecificity.
    

Experimental Protocol: In Vitro Hydrolysis Assay

Objective: Measure the rate of DOS hydrolysis by Lipoprotein Lipase (LPL) and track the fate of the fatty acids vs. the glycerol backbone.

Reagents
  • Substrate: Dual-labeled DOS (

    
    ).
    
    • Why Dual Label? To prove if the TAG is taken up intact (both labels present) or hydrolyzed (labels separate).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 0.15 M NaCl, 1% BSA (Fatty Acid Free).

  • Enzyme: Purified LPL (bovine or human).

Step-by-Step Workflow
  • Emulsion Preparation:

    • Evaporate 1 mg of Dual-labeled DOS under nitrogen.

    • Resuspend in 100

      
      L ethanol, then inject into 900 
      
      
      
      L Buffer with sonication (20 cycles, 40% amplitude) to form stable micelles.
  • Incubation:

    • Mix 100

      
      L DOS emulsion with 10 units LPL.
      
    • Incubate at 37°C.

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Quenching & Extraction (Bligh & Dyer):

    • Add 375

      
      L CHCl
      
      
      
      :MeOH (1:2 v/v) to stop reaction.
    • Vortex 30s. Add 125

      
      L CHCl
      
      
      
      and 125
      
      
      L H
      
      
      O.
    • Centrifuge (3000 x g, 5 min). Collect lower organic phase (Lipids).

  • LC-MS/MS Analysis:

    • Column: C18 (2.1 x 100 mm, 1.7

      
      m).
      
    • Mobile Phase A: 60:40 ACN:H

      
      O (10mM Ammonium Formate).
      
    • Mobile Phase B: 90:10 IPA:ACN (10mM Ammonium Formate).

    • Gradient: 40% B to 99% B over 15 min.

Visualizations

Diagram 1: Metabolic Fate of Labeled DOS

This pathway illustrates the divergence of labels during hydrolysis.

  • Blue Nodes: Glycerol Backbone Track (

    
    ).
    
  • Red Nodes: Fatty Acid Track (

    
    ).
    

DOS_Metabolism DOS Exogenous DOS (Dual Labeled) [d5-Gly / 13C-Oleate] LPL Lipoprotein Lipase (LPL) DOS->LPL DAG Diacylglycerol (DAG) [d5-Gly / 13C-Oleate] LPL->DAG Hydrolysis 1 FFA Free Fatty Acid (FFA) [13C-Oleate] LPL->FFA Release DAG->FFA MAG Monoacylglycerol (MAG) [d5-Gly / 13C-Oleate] DAG->MAG Hydrolysis 2 Oxidation Beta-Oxidation (Mitochondria) FFA->Oxidation Energy Production MAG->FFA Glycerol Free Glycerol [d5-Gly] MAG->Glycerol Hydrolysis 3 Resynthesis Re-esterification (Endogenous FAs added) Glycerol->Resynthesis Uptake & Activation NewTAG New Hybrid TAG [d5-Gly / Unlabeled FAs] Resynthesis->NewTAG Lipogenesis

Caption: Divergence of dual-labeled DOS. LPL hydrolysis separates the


-FA (Red) from the 

-Glycerol (Green).[1]
Diagram 2: Analytical Workflow (LC-MS/MS)

Comparison of signal processing for Deuterated vs.


 variants.

Workflow cluster_detection Mass Spectrometry Detection Sample Biological Sample (Plasma/Tissue) Extraction Lipid Extraction (Bligh & Dyer) Sample->Extraction LC RP-HPLC Separation (C18 Column) Extraction->LC MS_D Deuterated DOS (RT Shift: -0.2 min) LC->MS_D Early Elution MS_13C 13C DOS (Co-elution) LC->MS_13C Sync Elution Data Quantification (Peak Area Ratio) MS_D->Data MS_13C->Data

Caption: LC-MS workflow highlighting the chromatographic retention time shift inherent to deuterated lipids.

References

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry. [Link]

  • Han, X. (2016). Lipidomics: Comprehensive Mass Spectrometry of Lipids. Wiley. (Chapter on TAG fragmentation mechanisms). [Link]

  • Murphy, R. C. (2015). Mass Spectrometry of Lipids. New Comprehensive Biochemistry. (Detailing the Deuterium Isotope Effect in Chromatography). [Link]

  • LIPID MAPS Structure Database. 1,2-dioleoyl-3-stearoyl-sn-glycerol (DOS) Entry. [Link]

  • Avanti Polar Lipids. Stable Isotope Labeled Lipids: Technical Considerations. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 1,2-Dioleoyl-3-stearoylglycerol (DOSG)

[1][2]

Part 1: Executive Summary & Immediate Action

Do not pour down the drain. While 1,2-Dioleoyl-3-stearoylglycerol (DOSG) is non-toxic, it is a lipid (fat) that contributes to FOG (Fats, Oils, and Grease) accumulation in plumbing and violates standard laboratory environmental permits.[1][2]

Quick Decision Matrix:

State of Material Contaminants Disposal Stream Color Code (Typical)
Pure Solid / Powder None Non-Hazardous Chemical Waste White/Clear Label
Solvated (Liquid) Chloroform / DCM Halogenated Solvent Waste Red Label
Solvated (Liquid) Ethanol / Methanol Non-Halogenated Solvent Waste Yellow/Clear Label
Cell Culture Media Biologicals / Cells Biological / Biohazard Waste Red Bag / Bio-Bin

| Empty Vials | Residue only | Triple Rinse

123

Part 2: Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of DOSG is essential for selecting the correct waste stream.[2]

Substance Identification[2][3][4][5]
  • Chemical Name: 1,2-Dioleoyl-3-stearoyl-rac-glycerol[1][2][4][5][6][7]

  • Synonyms: DOSG; TG(18:1/18:1/18:0); 1,2-Olein-3-Stearin[1][2]

  • CAS Number: 2410-28-8[1][2][4][5][7]

  • Molecular Formula:

    
    [1][2][5][7]
    
  • Molecular Weight: ~887.5 g/mol [1][2][5]

Safety Data Sheet (SDS) Summary
  • GHS Classification: Non-Hazardous .[2][3][8][9]

  • Toxicity: Non-toxic by inhalation, ingestion, or skin contact.[2]

  • Flammability: High flash point (negligible fire risk in pure form).[2]

  • Reactivity: Stable. Avoid strong oxidizing agents.[2]

  • Environmental: Biodegradable, but large quantities can disrupt aquatic oxygen levels (BOD).[2]

Expert Insight:

"Although DOSG is technically 'safe' (it is essentially a fat found in natural oils), laboratory-grade lipids must be treated as chemical waste.[1][2] This ensures a chain of custody and prevents 'unknown white powder' alarms in municipal trash streams."[2]

Part 3: Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid (Expired or Excess)

Context: You have a vial of lyophilized powder or a bulk container that is expired or no longer needed.[2]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][2]

  • Labeling: Affix a "Non-Hazardous Chemical Waste" label.

    • Constituents: "this compound (Lipid/Triglyceride)"[1][2][4][7]

    • Hazard Checkbox: None (or "Irritant" if required by local policy for dusts).[2]

  • Transfer: Transfer solid material into the waste container.

  • Storage: Cap tightly. Store in the chemical waste satellite accumulation area until pickup.[2]

Protocol B: Disposal of Solvated Lipids (The "Solvent Rule")

Context: DOSG is rarely used dry.[2] It is almost always dissolved in organic solvents for Lipid Nanoparticle (LNP) formation or thin-film hydration.[1][2] The solvent dictates the disposal method. [2]

Scenario B1: Halogenated Solvents (Chloroform, Methylene Chloride)[1][2]
  • Risk: High.[2][10] Halogenated solvents are toxic and heavily regulated.[2]

  • Action: Pour into the Halogenated Waste carboy.

  • Segregation: NEVER mix with acids or oxidizers.[2]

Scenario B2: Non-Halogenated Solvents (Ethanol, Methanol, Isopropanol)[1][2]
  • Risk: Flammability.[2]

  • Action: Pour into the Non-Halogenated / Flammable Waste carboy.

Critical Workflow - Glassware Cleaning: Lipids stick to glass.[1][2] You cannot clean DOSG vials with water alone.[2]

  • Solvent Rinse: Rinse the "empty" vial 3 times with a small volume of ethanol or chloroform.[2]

  • Collect Rinsate: Pour this rinse into the appropriate solvent waste container (as above).

  • Final Wash: Once lipids are removed, wash the glass with soap and water in the sink.[2]

Protocol C: Biological Contamination

Context: DOSG was used in an LNP formulation to transfect cells.[2]

  • Classification: The material is now potentially infectious.[2]

  • Action: Dispose of all liquids and solids (pipette tips, plates) into Biohazard Waste (Red Bag/Sharps Bin).

  • Inactivation: If liquid volume is high, treat with 10% bleach for 20 minutes before drain disposal (if permitted) or solidify with absorbent polymer and place in red bag.[2]

Part 4: Visual Decision Tree (Logic Flow)

The following diagram illustrates the decision-making process for DOSG disposal to ensure compliance and safety.

DOSG_DisposalStartWaste: this compoundStateWhat is the physical state?Start->StateSolidSolid / PowderState->SolidLiquidLiquid / SolutionState->LiquidBin_SolidNon-HazardousChemical WasteSolid->Bin_SolidExpired/ExcessBioContact with Biologicals?Liquid->BioIsBioYes (Cells/Virus)Bio->IsBioNoBioNo (Chemical only)Bio->NoBioBin_BioBiohazard Waste(Incineration)IsBio->Bin_BioSolventTypeIdentify SolventNoBio->SolventTypeHaloHalogenated(Chloroform/DCM)SolventType->HaloNonHaloNon-Halogenated(Ethanol/Methanol)SolventType->NonHaloBin_HaloHalogenatedSolvent WasteHalo->Bin_HaloBin_FlamFlammableSolvent WasteNonHalo->Bin_Flam

Figure 1: Decision logic for segregating lipid waste streams based on physical state and solvent content.

Part 5: Spill Response Procedures

Small Spill (< 100 mL or < 50 g)[1][2]
  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[2]

  • Containment:

    • Solid: Gently sweep up with a brush and dustpan.[2] Avoid creating dust.[2][8][9][10][11][12]

    • Liquid: Place paper towels or absorbent pads over the spill.[2]

  • Cleaning: Lipids are greasy.[2] Clean the surface with 70% Ethanol or soap and water to remove the slip hazard.[2]

  • Disposal: Place contaminated paper towels/gloves into a sealed bag and dispose of as solid chemical waste.

Large Spill (> 100 mL)[1][2]
  • Alert: Notify nearby personnel.

  • Ventilation: If the lipid is dissolved in chloroform, evacuate the immediate area and allow vapors to dissipate via fume hood exhaust if possible.[2]

  • Absorb: Use a clay-based absorbent (e.g., kitty litter or vermiculite) or a commercial spill pillow.[2]

  • Collect: Scoop absorbed material into a pail. Label "Debris from Lipid/Solvent Spill."[2]

  • Report: Contact EHS for pickup.[2][12]

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2] National Academies Press.[2] Retrieved from [Link]

  • Avanti Polar Lipids. (2019).[2][9] Safety Data Sheet: Laboratory Lipids. Retrieved from [Link][1][2]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dioleoyl-3-stearoylglycerol
Reactant of Route 2
Reactant of Route 2
1,2-Dioleoyl-3-stearoylglycerol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.